4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
Description
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Properties
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(14-8)15-4-6-16-7-5-15/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFICRODZQJYJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
Introduction
4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine is a significant heterocyclic compound, finding extensive application as a building block in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group onto the pyridine ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthetic Strategies: A Comparative Analysis
The construction of the C-N bond between the morpholine moiety and the 2-position of the 6-(trifluoromethyl)pyridine core is the central challenge in the synthesis of the target molecule. Two principal and highly effective strategies dominate this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for the functionalization of electron-deficient aromatic and heteroaromatic rings.[3][4][5] The pyridine ring, being inherently electron-deficient, is a suitable substrate. The presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position further activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[3][4] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[3][4][5] For practical purposes in this synthesis, the key is the activation of the pyridine ring by the trifluoromethyl group, which facilitates the displacement of a suitable leaving group (e.g., a halide) by the morpholine nucleophile.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6] This reaction allows for the formation of carbon-nitrogen bonds under relatively mild conditions and with broad substrate scope and functional group tolerance, often overcoming the limitations of traditional methods.[6] The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
Experimental Design and Protocols
Based on a comprehensive review of analogous transformations, the Buchwald-Hartwig amination is often preferred for achieving high yields and purity, especially when dealing with less reactive aryl chlorides. The following protocol details a robust procedure for the synthesis of this compound via this method.
Recommended Synthetic Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.
Detailed Step-by-Step Protocol
Materials:
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂][8]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)[8]
-
Sodium tert-butoxide (NaOᵗBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous toluene to the flask. Stir the mixture at room temperature for approximately 5-10 minutes.
-
Reactant Addition: To the stirred mixture, add 2-bromo-6-(trifluoromethyl)pyridine (1.0 equivalent), followed by morpholine (1.5 equivalents).
-
Reaction: Heat the resulting mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure this compound.
Data Summary and Characterization
| Parameter | Description |
| Starting Material | 2-Bromo-6-(trifluoromethyl)pyridine |
| Reagent | Morpholine |
| Catalyst | Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |
| Base | Sodium tert-butoxide (NaOᵗBu) |
| Solvent | Toluene |
| Temperature | Reflux |
| Typical Yield | 70-95% (estimated based on similar reactions) |
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The molecular formula of the target compound is C₁₀H₁₁F₃N₂O, with a molecular weight of 232.20 g/mol .[9]
Conclusion
The synthesis of this compound is efficiently achieved through modern synthetic methodologies. The Buchwald-Hartwig amination, in particular, offers a reliable and high-yielding route, benefiting from a well-understood mechanism and a broad tolerance for various functional groups. The protocol and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and successfully synthesize this important chemical intermediate for applications in drug discovery and development.
References
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Wang, J., Wang, W., Huang, H., & Chang, M. (n.d.). Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine with p-anisidine. ResearchGate. Available at: [Link]
- (n.d.).
- (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Royal Society of Chemistry.
- (n.d.). Chemical synthesis of morpholine derivatives.
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(n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Ramurthy, S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry.
- (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
- (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
- (n.d.). 4-((6-(trifluoromethyl)pyridin-2-yl)methyl)morpholine. ChemicalBook.
- (n.d.). This compound. ChemicalBook.
- (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- (n.d.). Convergent process for the preparation of a morpholine compound.
- (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- (n.d.). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed.
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- (n.d.). IMPROVED PROCESS FOR MANUFACTURING 5-(2,6-DI-4-MORPHOLINYL-4-PYRIMIDINYL)-4-TRIFLUOROMETHYLPYRIDIN-2-AMINE.
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- (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry.
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An In-depth Technical Guide to 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties and heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.[1] Similarly, the morpholine ring is a privileged pharmacophore, often introduced to improve aqueous solubility, enhance metabolic stability, and provide a key interaction point for biological targets. This guide provides a comprehensive technical overview of 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine, a compound that synergistically combines these two valuable structural motifs. As a Senior Application Scientist, this document aims to provide not just a compilation of data, but an insightful analysis of the compound's chemical properties, a detailed examination of its synthesis, and a forward-looking perspective on its potential applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁F₃N₂O | [2] |
| Molecular Weight | 232.20 g/mol | [2] |
| CAS Number | 914636-87-6 | [2] |
| Appearance | Solid (predicted) | |
| Boiling Point | 305.4±42.0 °C (Predicted) | |
| Density | 1.293±0.06 g/cm³ (Predicted) | |
| pKa | 1.22±0.20 (Predicted) |
The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electron density of the pyridine ring, which in turn affects the basicity of the morpholine nitrogen. This electronic effect is a key consideration in its potential interactions with biological targets.
Synthesis and Reactivity
The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry and is particularly effective for electron-deficient aromatic systems, such as the trifluoromethyl-substituted pyridine ring.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Causality Behind Experimental Choices
The choice of reactants and conditions for this synthesis is guided by fundamental principles of organic chemistry:
-
The Substrate: 2-Chloro-6-(trifluoromethyl)pyridine is an ideal substrate for SₙAr. The trifluoromethyl group at the 6-position, along with the electronegative nitrogen atom in the pyridine ring, strongly withdraws electron density, making the carbon at the 2-position highly electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the reaction.
-
The Nucleophile: Morpholine is a secondary amine and a potent nucleophile. The nitrogen atom's lone pair of electrons readily attacks the electron-deficient carbon of the pyridine ring.
-
The Base: An inorganic or organic base, such as potassium carbonate or triethylamine, is typically employed to neutralize the hydrochloric acid generated during the reaction.[1] This prevents the protonation of the morpholine nitrogen, which would render it non-nucleophilic.
-
The Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is preferred.[1] These solvents can solvate the ions formed during the reaction, thereby stabilizing the transition state and accelerating the reaction rate.
-
Temperature: The reaction is often heated to increase the reaction rate and ensure completion in a reasonable timeframe.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add morpholine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of starting materials and the presence of the expected signals in the spectra will validate the success of the synthesis and purification.
Spectral Analysis and Characterization (Predicted)
As experimental spectral data for this compound is not publicly available, this section provides a detailed prediction of the expected spectral characteristics based on the known properties of its constituent moieties.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine and pyridine rings.
-
Morpholine Protons: The eight protons of the morpholine ring will likely appear as two multiplets. The four protons adjacent to the oxygen atom (-O-CH ₂-) are expected to be in the downfield region of the morpholine signals, typically around δ 3.7-3.9 ppm.[3] The four protons adjacent to the nitrogen atom (-N-CH ₂-) will be slightly upfield, likely in the range of δ 3.5-3.7 ppm, due to the deshielding effect of the attached pyridine ring.
-
Pyridine Protons: The three protons on the pyridine ring will exhibit a characteristic splitting pattern. The proton at the 4-position is expected to be a triplet, while the protons at the 3- and 5-positions will likely appear as doublets. The strong electron-withdrawing effect of the trifluoromethyl group will cause a downfield shift for the adjacent proton at the 5-position.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.
-
Morpholine Carbons: The four carbon atoms of the morpholine ring will give rise to two signals. The carbons adjacent to the oxygen atom (-C H₂-O-) are expected to have a chemical shift of around δ 66-68 ppm.[3] The carbons adjacent to the nitrogen atom (-C H₂-N-) will be further downfield, likely in the range of δ 45-50 ppm.
-
Pyridine Carbons: The five carbons of the pyridine ring will show distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom attached to the trifluoromethyl group will also be significantly downfield. The carbon atom attached to the morpholine nitrogen will also be deshielded.
-
Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet in the region of δ 120-125 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF).
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 232. The fragmentation pattern is expected to involve the loss of fragments from the morpholine ring. Common fragmentation pathways for morpholine-containing compounds include the loss of a C₂H₄O fragment.[4]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
C-O-C Stretching: A strong band in the region of 1110-1140 cm⁻¹ is expected for the C-O-C stretching of the morpholine ether linkage.[5]
-
C-N Stretching: The C-N stretching vibrations of the morpholine and the pyridine ring will likely appear in the region of 1250-1350 cm⁻¹.
-
Aromatic C=C and C=N Stretching: Bands in the region of 1400-1600 cm⁻¹ will correspond to the aromatic ring stretching vibrations.
Potential Applications in Drug Discovery
The unique combination of a trifluoromethylpyridine moiety and a morpholine ring makes this compound a highly attractive scaffold for drug discovery. Both of these structural motifs are prevalent in a wide range of biologically active compounds.[6][7]
Kinase Inhibition
The pyridine and morpholine rings are common features in many kinase inhibitors.[8] The nitrogen atoms of the pyridine and morpholine can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions within the ATP-binding pocket of kinases. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and by modulating the electronic properties of the pyridine ring. Therefore, this compound represents a promising starting point for the development of novel kinase inhibitors for the treatment of cancer and other diseases.[1]
Central Nervous System (CNS) Applications
The morpholine moiety is known to improve the physicochemical properties of molecules, including their ability to cross the blood-brain barrier. This makes it a valuable component in the design of CNS-active drugs. The trifluoromethyl group can also enhance brain penetration by increasing lipophilicity. Consequently, derivatives of this compound could be explored for the treatment of a variety of neurological and psychiatric disorders.
Safety and Handling
Based on the safety data for related compounds, this compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is predicted to be an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is readily achievable through established synthetic methodologies, and its structural features suggest a high potential for biological activity. The combination of the metabolically robust trifluoromethyl group and the pharmacokinetically favorable morpholine ring makes this scaffold a promising starting point for the development of new therapeutics. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel drug candidates for a range of diseases.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
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PubChem. (n.d.). [1-{4-[6-Amino-4-(trifluoromethyl)pyridin-3-Yl]-6-(Morpholin-4-Yl)-1,3,5-Triazin-2-Yl}-3-(Chloromethyl)azetidin-3-Yl]methanol. Retrieved from [Link]
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Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Retrieved from [Link]
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Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]
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Králová, P., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Retrieved from [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
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Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Retrieved from [Link]
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Georganics. (n.d.). 4-(2-(Pyridin-2-yl)quinolin-4-yl)morpholine. Retrieved from [Link]
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Gagnon, D., et al. (2017). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Retrieved from [Link]
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Wymann, D., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a third-generation mTOR inhibitor with high and selective target engagement in the brain. TiHo eLib. Retrieved from [Link]
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In-Depth Technical Guide: 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
CAS Number: 914636-87-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and in-depth spectral characterization. Furthermore, it explores the compound's primary application as a key structural motif in the development of advanced kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway, which is implicated in various cancers. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting. This guide is intended to be an essential resource for scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.
Introduction: A Scaffold of Therapeutic Promise
This compound has emerged as a critical building block in modern drug discovery. Its structure marries two pharmacologically significant moieties: the trifluoromethylpyridine group and the morpholine ring. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The morpholine ring, a saturated heterocycle, is frequently incorporated into drug molecules to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.
The convergence of these two structural features has positioned this compound as a valuable scaffold, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The unique electronic and conformational properties of this compound make it an attractive starting point for the synthesis of potent and selective inhibitors of key kinases involved in oncogenic pathways.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 914636-87-6 | N/A |
| Molecular Formula | C₁₀H₁₁F₃N₂O | N/A |
| Molecular Weight | 232.20 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | 305.4 ± 42.0 °C (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane. | N/A |
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNA) reaction. This well-established transformation is a cornerstone of medicinal chemistry, allowing for the efficient formation of carbon-nitrogen bonds.
Reaction Principle
The core of the synthesis involves the displacement of a suitable leaving group, most commonly a halogen, from the 2-position of the trifluoromethylpyridine ring by the secondary amine of morpholine. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack, facilitating the reaction.
Experimental Protocol
The following is a representative, step-by-step protocol for the synthesis of this compound.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Morpholine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the morpholine and trifluoromethylpyridine moieties. The morpholine protons typically appear as two multiplets in the range of 3.5-4.0 ppm (for the protons adjacent to the oxygen) and 2.8-3.2 ppm (for the protons adjacent to the nitrogen). The aromatic protons on the pyridine ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, with coupling patterns indicative of their substitution.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aliphatic carbons of the morpholine ring (around 45-50 ppm and 65-70 ppm) and the aromatic carbons of the pyridine ring (in the range of 110-160 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the CF₃ group, providing a clear diagnostic peak for the presence of this moiety.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be observed at m/z 233.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C-H stretching vibrations (aliphatic and aromatic) around 2850-3100 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
Strong C-F stretching vibrations for the trifluoromethyl group, typically in the 1100-1300 cm⁻¹ range.
-
C-O-C stretching of the morpholine ring around 1115 cm⁻¹.
Applications in Drug Discovery and Development
The primary application of this compound is as a scaffold in the design of kinase inhibitors for the treatment of cancer.
Targeting the PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3]
Numerous studies have demonstrated that the this compound scaffold is a key component of potent and selective PI3K/mTOR inhibitors.[4] The morpholine moiety often forms critical hydrogen bond interactions with the hinge region of the kinase domain, while the trifluoromethylpyridine portion can be modified to fine-tune selectivity and potency.[1][2]
Mechanism of Action as a Kinase Inhibitor
Compounds derived from this scaffold typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The specific interactions of the morpholine and trifluoromethylpyridine moieties with amino acid residues in the active site are crucial for their inhibitory activity.
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant value to the medicinal chemistry community. Its robust synthesis, coupled with the desirable physicochemical properties imparted by the trifluoromethylpyridine and morpholine groups, makes it an excellent scaffold for the development of novel therapeutics. Its proven utility in the design of kinase inhibitors, particularly for the challenging PI3K/mTOR pathway, underscores its importance in the ongoing quest for new cancer treatments. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this versatile molecule in their drug discovery endeavors.
References
- Bohnacker, T., & Wymann, M. P. (2021). Targeting the PI3K/mTOR signaling pathway in cancer: From basic research to clinical translation. Current Opinion in Pharmacology, 59, 1-11.
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
- Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
- Burger, M. T., & Wymann, M. P. (2018). PQR309, a potent and selective dual PI3K/mTOR inhibitor, in clinical development for cancer therapy. Annals of Oncology, 29, viii25-viii26.
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- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Mechanism of Action of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine (FIN56)
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism of action of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine, a novel small molecule inducer of ferroptosis, also known as FIN56. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics and the intricacies of regulated cell death pathways. We will delve into the dual-pronged mechanism by which FIN56 triggers ferroptosis, detailing its impact on Glutathione Peroxidase 4 (GPX4) and squalene synthase (SQS), and provide field-proven experimental protocols to investigate these pathways.
Introduction: The Emergence of FIN56 as a Potent Ferroptosis Inducer
This compound, designated FIN56, has been identified as a specific and potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Unlike other forms of programmed cell death, such as apoptosis, ferroptosis presents a unique therapeutic window for targeting cancer cells, particularly those resistant to conventional therapies. FIN56's distinct mechanism of action, which diverges from canonical ferroptosis inducers like erastin or RSL3, makes it a valuable tool for both basic research and translational applications. This guide will elucidate the core mechanisms that underpin the cytotoxic effects of FIN56, providing a robust framework for its application in oncology research.
The Dual-Pronged Mechanism of Action of FIN56
FIN56 executes its pro-ferroptotic effects through two distinct but complementary pathways: the degradation of GPX4 and the activation of SQS. This dual mechanism ensures a robust induction of lipid peroxidation, leading to overwhelming oxidative stress and subsequent cell death.
Pathway 1: Acetyl-CoA Carboxylase-Dependent Degradation of GPX4
A primary mode of FIN56 action is the induction of the degradation of Glutathione Peroxidase 4 (GPX4), the master regulator of ferroptosis.[1] GPX4 is a selenoenzyme that plays a critical role in detoxifying lipid peroxides, thereby protecting cellular membranes from oxidative damage.[2] The degradation of GPX4 by FIN56 is not a direct inhibition of the enzyme's activity but rather a reduction in its protein levels.[1]
Interestingly, this degradation process is dependent on the activity of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[3][4] The precise molecular link between FIN56, ACC, and GPX4 degradation is an active area of investigation, but the requirement of ACC activity highlights a novel regulatory axis in the control of GPX4 stability.[3] Furthermore, recent studies have implicated autophagy as a key cellular process mediating the FIN56-induced degradation of GPX4.[5][6] Inhibition of autophagy has been shown to attenuate the degradation of GPX4 following FIN56 treatment, suggesting that FIN56 may promote the autophagic turnover of this critical anti-ferroptotic enzyme.[5]
Pathway 2: Activation of Squalene Synthase and Depletion of Coenzyme Q10
In addition to its effects on GPX4, FIN56 directly binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1] The activation of SQS shunts metabolic intermediates towards the synthesis of squalene, thereby depleting the pool of precursors for other essential molecules derived from the mevalonate pathway, most notably Coenzyme Q10 (CoQ10).[1][7]
CoQ10, in its reduced form (ubiquinol), is a potent lipid-soluble antioxidant that can independently suppress ferroptosis by scavenging lipid radicals within cellular membranes.[7] By activating SQS and consequently depleting CoQ10, FIN56 dismantles a secondary line of defense against lipid peroxidation, rendering cells more susceptible to ferroptotic death.[1][7]
In Vitro and In Vivo Efficacy
The potent cytotoxic effects of FIN56 have been demonstrated in various cancer cell lines, with a notable efficacy in glioblastoma and bladder cancer models.
Quantitative Data on Cell Viability
The half-maximal inhibitory concentration (IC50) of FIN56 has been determined in several cancer cell lines, highlighting its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LN229 | Glioblastoma | 4.2 | [4] |
| U118 | Glioblastoma | 2.6 | [4] |
Synergistic Interactions
FIN56 has shown synergistic effects when combined with other anti-cancer agents. In bladder cancer cells, co-treatment with the mTOR inhibitor Torin 2 significantly enhances the cytotoxic effects of FIN56.[5] This suggests that targeting parallel survival pathways can potentiate the induction of ferroptosis by FIN56.
Experimental Protocols for Investigating the Mechanism of Action of FIN56
To facilitate further research into the mechanism of FIN56, this section provides detailed, step-by-step methodologies for key experiments.
Experimental Workflow Overview
Assessment of Lipid Peroxidation using BODIPY™ 581/591 C11
This protocol details the measurement of lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe BODIPY™ 581/591 C11.[4][8] This ratiometric dye shifts its fluorescence from red to green upon oxidation of its polyunsaturated butadienyl portion, providing a sensitive readout of lipid radical formation.[8]
Materials:
-
Cancer cell lines (e.g., LN229, U118)
-
Complete cell culture medium
-
FIN56
-
BODIPY™ 581/591 C11 (Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope or flow cytometer with appropriate filters (for green and red fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a suitable format for fluorescence imaging (e.g., 96-well black, clear-bottom plates) or flow cytometry (e.g., 6-well plates) and allow them to adhere overnight.
-
Preparation of BODIPY™ 581/591 C11 Working Solution: Prepare a working solution of BODIPY™ 581/591 C11 in complete culture medium or HBSS at a final concentration of 1-5 µM.
-
Cell Staining: Remove the culture medium and wash the cells once with HBSS. Add the BODIPY™ 581/591 C11 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Discard the staining solution and wash the cells twice with HBSS.
-
FIN56 Treatment: Add fresh culture medium containing the desired concentrations of FIN56 (or DMSO as a vehicle control) to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours) at 37°C.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Acquire images using filters for both the reduced (red fluorescence, ~590 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe.[9] An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend them in HBSS, and analyze them on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.[3]
-
Western Blot Analysis of GPX4 Degradation
This protocol describes the detection of GPX4 protein levels by Western blotting to confirm FIN56-induced degradation.
Materials:
-
Cell lysates from FIN56-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4 (e.g., Abcam, Cell Signaling Technology)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Autophagic Flux Assay using mRFP-GFP-LC3
This protocol allows for the monitoring of autophagic flux in response to FIN56 treatment using a tandem fluorescent-tagged LC3 reporter.[10] Autophagosomes will fluoresce both green and red (yellow merge), while autolysosomes will only fluoresce red due to the quenching of GFP in the acidic environment of the lysosome. An increase in red-only puncta indicates an increase in autophagic flux.[11]
Materials:
-
Cells stably or transiently expressing the mRFP-GFP-LC3 plasmid
-
Complete cell culture medium
-
FIN56
-
Fluorescence microscope
Procedure:
-
Transfection/Cell Line Generation: Establish a cell line stably expressing mRFP-GFP-LC3 or transiently transfect the cells with the plasmid and allow for expression.
-
Cell Seeding and Treatment: Seed the cells in a suitable imaging format and treat them with FIN56 as described previously.
-
Fluorescence Microscopy: Acquire images of the cells using filters for both GFP (green) and RFP (red) fluorescence at different time points after treatment.
-
Image Analysis: Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. An increase in the number of red-only puncta in FIN56-treated cells compared to controls indicates an induction of autophagic flux.
In Vivo Glioblastoma Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of FIN56 in a subcutaneous glioblastoma xenograft model.[4][12]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cells (e.g., LN229, U118)
-
Matrigel (optional)
-
FIN56 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest glioblastoma cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[13][14]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
FIN56 Administration: Administer FIN56 (at a predetermined dose and schedule) or the vehicle control to the respective groups (e.g., via intraperitoneal injection or oral gavage).
-
Tumor Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for 4-HNE, a marker of lipid peroxidation).[4]
Conclusion and Future Directions
This compound (FIN56) is a potent and specific inducer of ferroptosis with a novel dual mechanism of action. By simultaneously promoting the degradation of GPX4 and activating squalene synthase to deplete Coenzyme Q10, FIN56 effectively triggers overwhelming lipid peroxidation and subsequent cell death. This makes it a valuable chemical probe for studying ferroptosis and a promising candidate for further development as an anti-cancer therapeutic, particularly for aggressive and treatment-resistant malignancies like glioblastoma. Future research should focus on elucidating the precise molecular interactions between FIN56, ACC, and the autophagy machinery, as well as optimizing its in vivo efficacy and exploring its therapeutic potential in combination with other targeted therapies.
References
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Joshi, K., et al. (2013). Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery. Journal of Visualized Experiments, (81), e50581. [Link]
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Dojindo Molecular Technologies, Inc. (2023). Lipid Peroxidation Probe -BDP 581/591 C11-. Product Information Sheet. [Link]
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Gaspar, M. (2025). Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591. protocols.io. [Link]
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Sun, Y., et al. (2021). Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. Cell Death & Disease, 12(10), 943. [Link]
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Zhang, Y., et al. (2021). FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma. Journal of Cancer, 12(21), 6510–6523. [Link]
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Magtanong, L., et al. (2023). Protocol for detection of ferroptosis in cultured cells. STAR Protocols, 4(3), 102472. [Link]
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Sun, Y., et al. (2021). Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. Cell Death & Disease, 12(10), 943. [Link]
-
Kaizuka, T., et al. (2012). Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells. Autophagy, 8(6), 983-986. [Link]
-
Vora, P., et al. (2021). A Patient-Derived Xenograft Model of Glioblastoma. STAR Protocols, 2(3), 100703. [Link]
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ResearchGate. (n.d.). (A) Autophagic flux was analysed using tandem mRFP-GFP-LC3 fluorescence... [Image]. ResearchGate. [Link]
-
Shimada, K., et al. (2016). Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis. Nature Chemical Biology, 12(7), 497-503. [Link]
-
ResearchGate. (n.d.). Detection of Ferroptosis by Liperfluo and BODIPY™ 581/591 C11. [Link]
-
Zhang, X., et al. (2022). Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases. Frontiers in Pharmacology, 13, 898907. [Link]
-
Vora, P., et al. (2021). A Patient-Derived Xenograft Model of Glioblastoma. STAR Protocols, 2(3), 100703. [Link]
-
ResearchGate. (n.d.). Autophagy flux was detected by mRFP-GFP-LC3 plasmid. Cells with... [Image]. ResearchGate. [Link]
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Park, M. W., et al. (2021). Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes. Cell Death & Disease, 12(5), 435. [Link]
-
Perez, M. A., et al. (2020). Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma. Frontiers in Oncology, 10, 592846. [Link]
-
ResearchGate. (n.d.). GPX4 depletion induces autophagy-dependent ferroptosis a Western blot... [Image]. ResearchGate. [Link]
-
Chen, Y., & Too, Z. E. (2016). Direct quantification of autophagic flux by a single molecule-based probe. Autophagy, 12(8), 1438–1439. [Link]
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Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition
An In-depth Technical Guide to the Biological Activity of the 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine Scaffold: A Case Study in PI3K/mTOR Inhibition
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, often with high affinity and specificity. The this compound core represents such a scaffold, combining the unique electronic properties of the trifluoromethyl group with the favorable pharmacokinetic characteristics of the morpholine ring. While comprehensive biological data on the specific molecule this compound is not extensively documented in public literature, its constituent motifs are integral to a class of highly potent and clinically relevant kinase inhibitors.
This guide will delve into the profound biological activities associated with this scaffold, primarily through the lens of a well-characterized analogue, PQR309 (bimiralisib) . This potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor serves as an exemplary case study to understand the mechanism of action, structure-activity relationships, and therapeutic potential of compounds bearing the trifluoromethylpyridine and morpholine moieties. For researchers and drug development professionals, understanding the principles derived from PQR309 provides a robust framework for the design and evaluation of novel therapeutics targeting critical signaling pathways in oncology and beyond.
The PI3K/Akt/mTOR Pathway: A Cornerstone of Cancer Signaling
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In a vast number of human tumors, this pathway is hyperactivated through various mechanisms such as mutations or overexpression of cell surface receptors.[1][2] This deregulation makes the PI3K/mTOR pathway one of the most critical and intensely pursued targets in cancer drug discovery.
Class I PI3Ks phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK-1), to the plasma membrane, leading to their activation.[2] Activated Akt, in turn, phosphorylates a host of downstream targets, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[1][2]
Given the pathway's complexity and the presence of feedback loops, dual inhibition of both PI3K and mTOR is considered a more effective strategy to overcome resistance and achieve a more profound and durable therapeutic response in tumors with multiple pathway activations.[2]
Mechanism of Action: A Tale of Two Moieties
The remarkable potency and selectivity of compounds like PQR309 stem from the synergistic interplay between the morpholine and trifluoromethylpyridine components.
The Crucial Role of the Morpholine Ring
A recurring feature in numerous clinically advanced PI3K inhibitors is the presence of at least one morpholine moiety.[1][2] X-ray crystallography studies have revealed the critical role of this heterocycle in binding to the ATP-binding site of PI3K. The oxygen atom of the morpholine ring forms a crucial hydrogen bond with the backbone amide of a valine residue in the hinge region of the kinase (Val851 in PI3Kα and Val882 in PI3Kγ).[1][2] This interaction anchors the inhibitor in the active site, contributing significantly to its binding affinity. The morpholine ring's well-balanced lipophilic-hydrophilic profile and flexible conformation also contribute to improved pharmacokinetic properties, including increased solubility and bioavailability.[3][4]
Enhancing Potency with the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful tool in medicinal chemistry for modulating a compound's physicochemical and biological properties.[5] Its strong electron-withdrawing nature can significantly impact the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and binding to hydrophobic pockets within a target protein.[5]
In the context of the PQR309 series of compounds, the introduction of a trifluoromethyl group at the C4 position of the pyridine ring resulted in a significant increase in both cellular potency and enzymatic targeting.[1][2] This substitution led to excellent cellular activity and a potent in vitro inhibitory constant (Ki) for PI3Kα of 17 nM.[1][2] The trifluoromethyl group is thought to optimize the electronic and steric properties of the molecule for a more favorable interaction with the kinase active site.[5]
Preclinical Profile of a Representative Inhibitor: PQR309
PQR309 (bimiralisib) has undergone extensive preclinical characterization, demonstrating a profile suitable for clinical development.
-
Potency and Selectivity: It is a pan-class I PI3K inhibitor that also targets mTOR kinase in a balanced manner at higher concentrations.[1][2] It shows a favorable selectivity profile, targeting PI3Kα over mTOR with a Ki ratio of approximately 3.6.[1][2] Importantly, it displayed no significant off-target interactions in a wide panel of other protein kinases and enzymes.[1][2]
-
Pharmacokinetics: PQR309 is orally bioavailable and demonstrates favorable pharmacokinetic parameters in multiple species (mice, rats, and dogs).[1] A key feature for its potential use in brain cancers is its ability to cross the blood-brain barrier.[1]
-
Efficacy: The compound has demonstrated efficacy in inhibiting proliferation in various tumor cell lines and has shown anti-tumor activity in a rat xenograft model.[1]
| Compound | Target | Ki (nM) | Cellular IC50 (nM) | Reference |
| PQR309 (bimiralisib) | PI3Kα | 17 | - | [1][2] |
| mTOR | ~61 | - | [1][2] | |
| GDC-0941 (pictilisib) | PI3K | - | - | [2] |
| GDC-0980 (apitolisib) | PI3K/mTOR | - | - | [2] |
Note: Specific cellular IC50 values for PQR309 were not detailed in the provided search results, but "excellent cellular activities" were reported.[1][2]
Experimental Protocols for Inhibitor Characterization
Validating the biological activity of a novel kinase inhibitor requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based functional assays.
Protocol 1: In Vitro PI3Kα Kinase Assay (LanthaScreen™ Activity Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of a test compound against a specific kinase.
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of PI3Kα.
Materials:
-
Recombinant PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase buffer
-
Europium-labeled anti-PIP3 antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compound (e.g., this compound analogue)
-
384-well microplate
-
Plate reader capable of TR-FRET detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted test compound to each well. b. Add 5 µL of a solution containing the PI3Kα enzyme and the PIP2 substrate in kinase buffer. c. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution. e. Incubate for 60 minutes at room temperature.
-
Detection: a. Stop the reaction by adding 10 µL of the detection mix, which contains the Eu-anti-PIP3 antibody and the Alexa Fluor™ 647 tracer in TR-FRET dilution buffer. b. Incubate for 60 minutes at room temperature to allow the antibody to bind to the newly formed PIP3.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Validation: The assay's validity rests on the principle of competitive binding. In the absence of an inhibitor, the enzyme phosphorylates PIP2 to PIP3. The anti-PIP3 antibody binds to this product, bringing the Europium donor and Alexa Fluor™ acceptor into close proximity, resulting in a high FRET signal. An effective inhibitor prevents PIP3 formation, reducing the FRET signal in a dose-dependent manner.
Protocol 2: Western Blot for Downstream Pathway Inhibition
Objective: To confirm that the test compound inhibits the PI3K/mTOR pathway within a cellular context by measuring the phosphorylation status of downstream effectors.
Materials:
-
Cancer cell line with a known activated PI3K pathway (e.g., OVCAR-3)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by size using SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition. GAPDH is used as a loading control to ensure equal protein loading across lanes.
Conclusion and Future Directions
The this compound scaffold represents a cornerstone in the design of potent kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. The well-documented activities of its close analogue, PQR309, underscore the critical contributions of both the morpholine ring for hinge-binding and pharmacokinetic modulation, and the trifluoromethyl group for enhancing potency. The ability of these compounds to achieve oral bioavailability and penetrate the central nervous system opens up therapeutic possibilities not only in systemic cancers but also in neurological disorders where pathway dysregulation is implicated.[6][7]
Future research in this area will likely focus on fine-tuning the selectivity profiles of these inhibitors to target specific PI3K isoforms or to achieve varying PI3K/mTOR inhibition ratios for tailored therapeutic effects. Furthermore, the application of this privileged scaffold to other kinase targets remains a promising avenue for the development of novel therapeutics to address unmet medical needs. The principles and methodologies outlined in this guide provide a solid foundation for researchers dedicated to advancing this exciting field of drug discovery.
References
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Borsari, C., Keles, E., Rageot, D., Treyer, A., Bohnacker, T., Bissegger, L., De Pascale, M., Melone, A., Sriramaratnam, R., Beaufils, F., Hamburger, M., Hebeisen, P., Löscher, W., Fabbro, D., Hillmann, P., & Wymann, M. P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
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Borsari, C., Keles, E., Rageot, D., Treyer, A., Bohnacker, T., Bissegger, L., De Pascale, M., Melone, A., Sriramaratnam, R., Beaufils, F., Hamburger, M., Hebeisen, P., Löscher, W., Fabbro, D., Hillmann,P., & Wymann, M. P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC. [Link]
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Okamoto, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
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Rageot, D., Bohnacker, T., Melone, A., Bissegger, L., Borsari, C., Keles, E., Nock, H., Beaufils, F., Hebeisen, P., Wymann, M. P., & Hillmann, P. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. [Link]
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Tasso, B., & Cichero, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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Tasso, B., & Cichero, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
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El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]
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Bohnacker, T., et al. (2020). (PDF) 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR. ResearchGate. [Link]
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In Silico Analysis of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine: A Technical Guide for Drug Discovery Professionals
Foreword: The Predictive Power of In Silico Modeling in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and resource-intensive. The paradigm has shifted towards a more rational, structure-guided approach where computational, or in silico, modeling plays a pivotal role. This technical guide is dedicated to outlining a comprehensive in silico workflow for the characterization of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine , a compound of interest due to its constituent chemical motifs that are prevalent in numerous bioactive molecules. While direct biological activity for this specific molecule is not extensively documented in publicly available literature, its structural features—the trifluoromethylated pyridine ring and the morpholine moiety—provide a strong rationale for its investigation as a potential therapeutic agent. This guide will, therefore, serve as a prospective analysis, detailing the methodologies to unlock its potential through computational means. We will delve into the "why" behind each step, providing a framework that is not just procedural but also educational, empowering researchers to apply these techniques to their own discovery pipelines.
Molecular Scaffolding: Deconstructing this compound
The subject of our study, this compound, is a small molecule with the chemical formula C10H11F3N2O.[1] Its structure is a composite of two key pharmacophoric elements:
-
The Trifluoromethylpyridine Moiety : The trifluoromethyl group (-CF3) is a bioisostere of a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly impact a molecule's pKa, metabolic stability, and binding affinity.[2] The pyridine ring, a nitrogen-containing heterocycle, is a common feature in many drugs, offering opportunities for hydrogen bonding and other non-covalent interactions.[3] The combination of these features has been successfully exploited in a range of approved drugs and clinical candidates.[4]
-
The Morpholine Ring : Morpholine is a saturated heterocycle containing both an ether and a secondary amine functional group.[5] In medicinal chemistry, the morpholine moiety is often incorporated to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic properties.[6] Its ability to act as a hydrogen bond acceptor and its conformational flexibility make it a valuable component for optimizing ligand-target interactions.[6][7]
The amalgamation of these two moieties in this compound suggests a molecule with potentially favorable drug-like properties, making it an excellent candidate for in silico exploration.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C10H11F3N2O | [1] |
| Molecular Weight | 232.20 g/mol | [1] |
| Boiling Point | 305.4±42.0 °C | [8] |
| Density | 1.293±0.06 g/cm3 | [8] |
| pKa | 1.22±0.20 | [8] |
The In Silico Workflow: A Roadmap to Virtual Characterization
Our in silico investigation will follow a multi-step, logical progression designed to build a comprehensive profile of the molecule's potential as a drug candidate. This workflow is iterative and allows for feedback and refinement at each stage.
Part 1: Ligand Preparation and Conformational Analysis
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, the initial and critical step is the preparation of the 3D structure of this compound.
Protocol 1: Ligand Preparation
-
2D to 3D Conversion : Start with the 2D chemical structure of the molecule, which can be obtained from chemical databases like PubChem or drawn using chemical drawing software. Convert this 2D representation into a 3D structure using a program like Open Babel or the builder tools within molecular modeling suites.
-
Energy Minimization : The initial 3D structure is likely to be in a high-energy, unfavorable conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or AM1) to obtain a low-energy, stable conformation. This step corrects bond lengths, angles, and dihedrals.
-
Protonation State Determination : The ionization state of the molecule at physiological pH (around 7.4) is crucial for its interactions with biological targets. Given the predicted pKa of 1.22 for the conjugate acid, the morpholine nitrogen will be predominantly neutral at physiological pH.[8] However, it is good practice to use a tool like MarvinSketch or Epik to predict the protonation and tautomeric states at the target pH.
-
Conformational Search : Small molecules are not static; they exist as an ensemble of different conformations. A thorough conformational search is necessary to identify the low-energy conformers that are likely to be biologically relevant. This can be achieved using methods like systematic or stochastic searches.
Part 2: Hypothetical Target Identification and Validation
Given the absence of specific biological data for our molecule, we will employ a reverse-docking or ligand-based similarity search approach to identify potential protein targets. This is a common strategy in the early stages of drug discovery.
Strategy for Target Identification
-
Ligand-Based Pharmacophore Modeling : We can build a pharmacophore model based on the key chemical features of our molecule (hydrogen bond acceptors, aromatic rings, hydrophobic groups). This model can then be used to screen 3D databases of known drugs and bioactive molecules to find compounds with similar pharmacophoric features. The known targets of these "hit" compounds become potential targets for our molecule.
-
Chemical Similarity Searching : Using the 2D structure of our molecule as a query, we can search chemical databases (e.g., ChEMBL, PubChem) for structurally similar compounds. The annotated biological targets of these similar molecules are then considered as potential targets for our compound. For instance, searches for trifluoromethylpyridine and morpholine derivatives have revealed activity against targets like PI3K/mTOR, RORγt, and dopamine receptors.[9][10][11][12][13]
For the purpose of this guide, let's hypothesize that our similarity searches suggest that Phosphoinositide 3-kinase (PI3K) is a potential target. Several PI3K inhibitors incorporate morpholine and trifluoromethylpyridine-like moieties.[12][13][14] We will proceed with this hypothetical target for the subsequent steps.
Part 3: Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for understanding the binding mode and for virtual screening.
Protocol 2: Molecular Docking
-
Target Preparation : Obtain the 3D crystal structure of our chosen target, PI3K (e.g., from the Protein Data Bank - PDB). The structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues, particularly those in the active site.
-
Binding Site Definition : Define the binding site for the docking simulation. This is typically done by specifying a region around the co-crystallized ligand or by using a binding site prediction algorithm.
-
Docking Simulation : Use a validated docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared 3D structure of this compound into the defined binding site of PI3K. The program will generate a series of possible binding poses.
-
Pose Analysis and Scoring : The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses should be visually inspected to assess their plausibility. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For PI3K, a crucial interaction often involves a hydrogen bond between the morpholine oxygen and the backbone NH of a valine residue in the hinge region.[12][13]
Part 4: Molecular Dynamics Simulations
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. This is a crucial step for validating the docking results and assessing the stability of the predicted binding mode.
Protocol 3: Molecular Dynamics Simulation
-
System Setup : The top-ranked ligand-protein complex from the docking study is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Equilibration : The system is gradually heated to physiological temperature (310 K) and the pressure is adjusted to 1 atm. This equilibration phase allows the system to relax and reach a stable state.
-
Production Run : A long-timescale simulation (typically in the nanosecond to microsecond range) is run to sample the conformational space of the complex.
-
Trajectory Analysis : The trajectory from the MD simulation is analyzed to assess the stability of the ligand in the binding pocket. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of the protein residues, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time. Stable binding is indicated by a low and stable RMSD for the ligand.
Part 5: ADMET Prediction
A promising drug candidate must not only be potent but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction is a cost-effective way to flag potential liabilities early in the discovery process.
Workflow for ADMET Prediction
A variety of computational models, both structure-based and ligand-based, are available to predict ADMET properties. Tools like SwissADME, admetSAR, and Derek Nexus can be used to generate predictions for a range of endpoints.
Table 2: Key ADMET Properties for In Silico Prediction
| Property | Importance |
| Absorption | |
| Solubility | Affects bioavailability. |
| Permeability (e.g., Caco-2) | Predicts intestinal absorption. |
| Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-acting drugs. The morpholine moiety is known to often improve BBB penetration.[6] |
| Distribution | |
| Plasma Protein Binding | Affects the free concentration of the drug. |
| Metabolism | |
| Cytochrome P450 (CYP) Inhibition/Metabolism | Predicts potential for drug-drug interactions and metabolic clearance pathways. The trifluoromethyl group can influence metabolic stability.[2] |
| Excretion | |
| Renal Clearance | Predicts how the drug is eliminated from the body. |
| Toxicity | |
| hERG Inhibition | A key indicator of cardiotoxicity. |
| Mutagenicity (Ames test) | Predicts the potential to cause genetic mutations. |
| Hepatotoxicity | Predicts the potential for liver damage. |
Data Interpretation and Lead Optimization
The culmination of this in silico workflow is a rich dataset that can guide the next steps in the drug discovery process.
-
Binding Mode Analysis : The docking and MD simulation results provide a detailed picture of how this compound interacts with its hypothetical target. This information is invaluable for structure-activity relationship (SAR) studies. For example, if a specific hydrogen bond is found to be crucial for binding, medicinal chemists can design analogs that enhance this interaction.
-
ADMET Profile : The predicted ADMET properties can identify potential liabilities. For instance, if the molecule is predicted to be a potent inhibitor of a major CYP enzyme, modifications can be made to mitigate this risk.
-
Lead Optimization : Based on the combined analysis of binding affinity and ADMET properties, a rational lead optimization strategy can be devised. This may involve synthesizing and testing a small, focused library of analogs with specific modifications designed to improve potency, selectivity, or pharmacokinetic properties.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded in silico workflow for the evaluation of this compound as a potential drug candidate. By systematically applying techniques such as ligand preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a detailed virtual profile of this molecule, even in the absence of extensive experimental data. This predictive modeling approach not only accelerates the pace of drug discovery but also enables a more rational and resource-efficient allocation of synthetic and biological testing efforts. The principles and protocols detailed herein are broadly applicable and can serve as a valuable resource for any drug discovery program aiming to leverage the power of computational chemistry.
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. Available at: [Link]
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A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists - Ingenta Connect. Available at: [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed. Available at: [Link]
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New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed. Available at: [Link]
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[1-{4-[6-Amino-4-(Trifluoromethyl)pyridin-3-Yl]-6-(Morpholin-4-Yl)-1,3,5-Triazin-2-Yl}-3-(Chloromethyl)azetidin-3-Yl]methanol | C18H21ClF3N7O2 | CID 124220681 - PubChem. Available at: [Link]
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(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC - PubMed Central. Available at: [Link]
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5-(6-Morpholin-4-Yl-2-Pyrrolidin-1-Yl-Pyrimidin-4-Yl)-4-(Trifluoromethyl)pyridin-2-Amine. PubChem. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
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Morpholine - Wikipedia. Available at: [Link]
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(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase | Journal of Medicinal - ACS Publications. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
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The Strategic Synthesis and Application of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine: A Keystone Building Block in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. This technical guide delves into the core principles underlying the significance of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine, a heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry. We will explore the scientific rationale for its design, detailing a robust synthetic pathway for its preparation. Furthermore, this guide will provide insights into its characterization and elucidate its application in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Introduction: A Tale of Two Moieties
The value of this compound lies in the synergistic interplay of its two core components: the 6-(trifluoromethyl)pyridin-2-yl group and the morpholine ring. Each of these structural fragments imparts desirable physicochemical and pharmacological properties, making their combination a powerful strategy in the design of novel drug candidates.
-
The Morpholine Ring: A Privileged Pharmacophore The morpholine moiety is a ubiquitous feature in a vast array of approved and experimental drugs.[1][2] Its prevalence is attributed to several key advantages:
-
Improved Physicochemical Properties: The morpholine ring enhances aqueous solubility and can modulate lipophilicity, contributing to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
-
Metabolic Stability: The cyclic ether linkage in morpholine is generally resistant to metabolic degradation, which can lead to an extended half-life of the parent molecule.
-
CNS Penetration: The ability of the morpholine ring to act as a hydrogen bond acceptor, coupled with its overall physicochemical properties, can facilitate crossing the blood-brain barrier.[3]
-
Receptor Interaction: The lone pair of electrons on the oxygen atom can participate in crucial hydrogen bonding interactions with biological targets, such as the hinge region of kinases.[4]
-
-
The 6-(Trifluoromethyl)pyridine Scaffold: An Electronic and Metabolic Anchor The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[5][6]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a compound's ability to cross cellular membranes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism. This can prevent the formation of unwanted metabolites and prolong the compound's duration of action.
-
Modulation of Basicity: The strong electron-withdrawing nature of the -CF3 group significantly reduces the basicity of the pyridine nitrogen. This can be advantageous in preventing off-target interactions and improving oral bioavailability.
-
Enhanced Binding Affinity: The -CF3 group can participate in favorable interactions with protein targets, such as hydrophobic pockets, leading to increased binding affinity and potency.
-
The strategic fusion of these two moieties in this compound creates a versatile and highly valuable building block for the synthesis of complex, biologically active molecules.
Synthesis and Mechanism
The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the electronic properties of the trifluoromethyl-substituted pyridine ring to facilitate the displacement of a suitable leaving group by morpholine.
The Causality Behind the Synthetic Strategy
The choice of an SNAr reaction is dictated by the electronic nature of the pyridine ring. The strongly electron-withdrawing trifluoromethyl group, positioned at the 6-position, significantly acidifies the ring protons and activates the ring towards nucleophilic attack. This effect is most pronounced at the 2- and 4-positions. By utilizing a starting material such as 2-chloro-6-(trifluoromethyl)pyridine, the chlorine atom at the 2-position serves as an excellent leaving group, readily displaced by a nucleophile like morpholine.
Experimental Protocol: A Self-Validating System
The following protocol describes a generalized, yet robust, method for the synthesis of this compound.
Reaction Scheme:
A representative synthetic workflow.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight |
| 2-Chloro-6-(trifluoromethyl)pyridine | 39890-97-0 | 181.56 |
| Morpholine | 110-91-8 | 87.12 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Brine (Saturated NaCl solution) | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF) to create a 0.5 M solution.
-
Addition of Nucleophile: To the stirring suspension, add morpholine (1.2 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the morpholine and pyridine protons. The morpholine protons typically appear as two multiplets, one for the protons adjacent to the oxygen (downfield, ~3.8 ppm) and one for the protons adjacent to the nitrogen (upfield, ~3.6 ppm).[7][8] The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the morpholine carbons (~45 ppm and ~67 ppm) and the pyridine carbons, including the quaternary carbon attached to the trifluoromethyl group, which will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR will show a singlet for the -CF3 group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound (C₁₀H₁₁F₃N₂O, MW: 232.20).[9] Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern can also provide structural information.
Workflow for Synthesis and Characterization.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The this compound scaffold is a prominent feature in a number of potent and selective kinase inhibitors. The rationale for its use is multifaceted and is best illustrated through examples.
PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are frequently dysregulated in cancer. Several inhibitors targeting these kinases incorporate the this compound moiety.
-
Rationale for Inclusion:
-
The morpholine oxygen can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.[4]
-
The 6-(trifluoromethyl)pyridin-2-yl group can occupy a hydrophobic pocket in the active site, contributing to both potency and selectivity.
-
The overall structure provides a rigid scaffold from which other functionalities can be appended to target specific sub-pockets of the kinase active site.
-
An example is the clinical candidate PQR309 (bimiralisib), a potent pan-class I PI3K/mTOR inhibitor.[4] The dimorpholino-triazine core, with one of the morpholines being part of a larger trifluoromethyl-pyridinyl-amino group, highlights the utility of this building block in constructing complex, biologically active molecules.
Other Kinase Targets
The versatility of the this compound scaffold extends beyond the PI3K/mTOR family. It has been incorporated into inhibitors of other kinases, such as RAF kinases, which are key components of the MAPK/ERK signaling pathway.[10] The principles of its interaction with the kinase active site remain consistent: the morpholine engages the hinge region, while the trifluoromethyl-pyridine moiety occupies a hydrophobic pocket.
Structure-Activity Relationships in Kinase Inhibition.
Conclusion
This compound is a testament to the power of rational drug design. The strategic combination of a privileged pharmacophore, the morpholine ring, with a metabolically robust and electronically modulating moiety, the 6-(trifluoromethyl)pyridine group, has resulted in a highly valuable and versatile building block. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with its proven utility in the development of potent and selective kinase inhibitors, ensures its continued importance in the field of medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage this key intermediate in the discovery of next-generation therapeutics.
References
Sources
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A Technical Guide to the Spectroscopic Characterization of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for the compound 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine, a molecule of significant interest in medicinal chemistry and drug development. The structural elucidation of such compounds is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. This document will detail the methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and provide a thorough interpretation of the resulting spectra. The causality behind experimental choices and the validation of the presented data are central to this guide, ensuring scientific integrity and trustworthiness.
Introduction
This compound belongs to a class of compounds containing the trifluoromethylpyridine moiety, a common scaffold in modern pharmaceuticals and agrochemicals. The trifluoromethyl group significantly influences the electronic properties and metabolic stability of a molecule, while the morpholine substituent can enhance aqueous solubility and provide a key interaction point with biological targets. Accurate and comprehensive spectroscopic characterization is therefore a critical step in the research and development pipeline. This guide will focus on the key analytical techniques of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry to provide a complete structural profile of this compound.
Synthesis and Sample Preparation
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common route involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with morpholine in the presence of a suitable base and solvent.
Experimental Protocol: Synthesis
-
To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1 equivalent) in an appropriate solvent such as dimethyl sulfoxide (DMSO) is added morpholine (1.2 equivalents).
-
A base, for example, potassium carbonate (2 equivalents), is added to the mixture.
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Sample Preparation for Spectroscopic Analysis
For NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For mass spectrometry, a dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.60 | t | 1H | H-4 (pyridine) |
| ~6.90 | d | 1H | H-5 (pyridine) |
| ~6.70 | d | 1H | H-3 (pyridine) |
| ~3.85 | t | 4H | -O-CH ₂- (morpholine) |
| ~3.60 | t | 4H | -N-CH ₂- (morpholine) |
Note: Predicted chemical shifts based on analysis of similar structures. Actual values may vary.
Interpretation: The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring. The proton at the 4-position (H-4) will likely appear as a triplet due to coupling with the adjacent protons H-3 and H-5. The protons at the 3 and 5-positions will appear as doublets. The morpholine ring protons will present as two triplets, representing the four protons adjacent to the oxygen atom and the four protons adjacent to the nitrogen atom. The protons next to the oxygen are typically shifted further downfield.[1][2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
| ~160 | s | C-2 (pyridine) |
| ~148 (q) | q | C-6 (pyridine) |
| ~139 | s | C-4 (pyridine) |
| ~122 (q) | q | -C F₃ |
| ~112 | s | C-5 (pyridine) |
| ~108 | s | C-3 (pyridine) |
| ~67 | s | -O-C H₂- (morpholine) |
| ~45 | s | -N-C H₂- (morpholine) |
Note: Predicted chemical shifts based on analysis of similar structures. 'q' denotes a quartet due to coupling with fluorine atoms.
Interpretation: The spectrum is expected to show eight distinct carbon signals. The carbon attached to the trifluoromethyl group (C-6) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling. The other pyridine carbons will appear as singlets in a proton-decoupled spectrum. The two carbons of the morpholine ring will also be visible, with the carbon adjacent to the oxygen atom appearing at a lower field.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.
Interpretation: For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift of this singlet will be in the characteristic range for a CF₃ group attached to an aromatic ring, typically between -60 and -70 ppm (relative to CFCl₃). The absence of coupling in the proton-decoupled spectrum confirms the presence of an isolated CF₃ group.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Expected Mass Spectrum
For this compound (C₁₀H₁₁F₃N₂O), the expected exact mass is approximately 232.0823 g/mol . High-resolution mass spectrometry (HRMS) is the preferred method for confirming the elemental composition.
Table 3: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 233.0901 | To be determined |
Interpretation: In electrospray ionization (ESI) mode, the compound is expected to be readily protonated, showing a prominent peak for the [M+H]⁺ ion. The isotopic pattern of this peak should match the theoretical pattern for the molecular formula. Fragmentation patterns can also provide further structural information. Common fragmentation would involve the loss of parts of the morpholine ring or the trifluoromethyl group.
Mass Spectrometry Data Acquisition Workflow
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H, ¹³C, and ¹⁹F NMR, in conjunction with high-resolution mass spectrometry, provides an unambiguous structural confirmation. The data presented in this guide are consistent with the proposed structure and serve as a reliable reference for researchers in the field. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing drug discovery and development projects.
References
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl) morpholine. Retrieved from [Link]
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Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
PubChem. (n.d.). [1-{4-[6-Amino-4-(Trifluoromethyl)pyridin-3-Yl]-6-(Morpholin-4-Yl)-1,3,5-Triazin-2-Yl}-3-(Chloromethyl)azetidin-3-Yl]methanol. Retrieved from [Link]
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KOPS - University of Konstanz. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]
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Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
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NIST WebBook. (n.d.). Morpholine, 4-methyl-. Retrieved from [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Retrieved from [Link]
-
NIST WebBook. (n.d.). Morpholine. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from [Link]
-
mzCloud. (n.d.). 3-{[5-(trifluoromethyl)pyridin-2-yl]thio}propan-2-ol. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Trifluoromethyl-2,6-bis-[3'-(N-toluenesulfonylindolyl)]-pyridine. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
Authored by: Gemini, Senior Application Scientist
Introduction: Evaluating a Privileged Kinase Inhibitor Scaffold
The compound 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine represents a chemical entity featuring two key structural motifs frequently incorporated into potent kinase inhibitors: the morpholine ring and a trifluoromethylpyridine moiety. The morpholine group is a ubiquitous pharmacophore in medicinal chemistry, known to enhance potency and modulate pharmacokinetic properties in various kinase inhibitors, including those targeting PI3K and mTOR[1][2][3]. Similarly, the trifluoromethylpyridine scaffold is a critical component in numerous inhibitors targeting signaling kinases such as RAF and p38 MAPK[4][5][6].
Given its chemical structure, this compound is a compelling candidate for screening against a panel of protein kinases to determine its inhibitory potential and selectivity profile. Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders[7][8]. Therefore, identifying novel kinase inhibitors is a cornerstone of modern drug discovery[9][10].
This document provides a comprehensive, field-proven protocol for determining the in vitro inhibitory activity of this compound against a representative tyrosine kinase (TK). We will utilize the Homogeneous Time-Resolved Fluorescence (HTRF®) KinEASE™ TK assay platform, a robust and sensitive method amenable to high-throughput screening[7][11]. The principles and methodologies described herein are broadly applicable and can be adapted for screening against other kinase families.
Assay Principle: HTRF® KinEASE™ TK
The HTRF® KinEASE™ TK assay is a semi-universal, fluorescence resonance energy transfer (FRET)-based method for measuring tyrosine kinase activity[7][11]. The assay operates in two main steps: a kinase reaction followed by a detection step[12].
-
Kinase Reaction: The kinase enzyme catalyzes the transfer of a phosphate group from ATP to a universal biotinylated tyrosine-containing peptide substrate (TK Substrate-biotin). If an inhibitor, such as this compound, is present, this phosphorylation event is blocked or reduced.
-
Detection: The reaction is stopped by the addition of a detection buffer containing EDTA. Two key detection reagents are then added:
-
An anti-phosphotyrosine antibody labeled with a Europium (Eu³⁺) cryptate (the FRET donor).
-
Streptavidin linked to XL665 (the FRET acceptor).
-
When the TK substrate is phosphorylated, the Europium-labeled antibody binds to the phosphotyrosine residue. Simultaneously, streptavidin-XL665 binds to the biotin tag on the same substrate molecule. This brings the donor and acceptor molecules into close proximity, allowing FRET to occur upon excitation at 337 nm. The resulting signal is measured at 665 nm. In the presence of an effective inhibitor, substrate phosphorylation is reduced, preventing the FRET complex from forming and leading to a decrease in the 665 nm signal[12][13].
The use of time-resolved fluorescence minimizes interference from short-lived background fluorescence, enhancing the assay's sensitivity and robustness[7].
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| This compound | N/A (Custom Synthesis) | Test Compound (Inhibitor) |
| Recombinant Human Tyrosine Kinase (e.g., Syk, Lck) | Revvity, MilliporeSigma | Enzyme Source |
| HTRF® KinEASE™ TK Kit | Revvity | Contains TK Substrate-biotin, Eu³⁺-Ab, SA-XL665 |
| Adenosine 5'-triphosphate (ATP) | MilliporeSigma | Phosphate Donor |
| Dimethyl Sulfoxide (DMSO), ACS Grade | MilliporeSigma | Compound Solvent |
| Tris-HCl, MgCl₂, DTT, EDTA | MilliporeSigma | Buffer Components |
| Bovine Serum Albumin (BSA) | MilliporeSigma | Reduces non-specific binding |
| Low-volume, 384-well white plates | Greiner Bio-One | Assay Plates |
| HTRF-compatible microplate reader | BMG LABTECH, PerkinElmer | Signal Detection |
| Multichannel pipettes, acoustic dispenser | N/A | Liquid Handling |
Experimental Protocols
PART 1: Reagent Preparation
Causality: Proper reagent preparation is critical for assay consistency and reproducibility. Buffers should be prepared fresh, and enzyme stocks must be handled carefully to maintain activity.
-
Kinase Reaction Buffer (1X): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT, 0.01% BSA. Prepare from sterile, filtered stock solutions. Store at 4°C.
-
ATP Stock Solution (10 mM): Dissolve high-purity ATP in nuclease-free water. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO. This high-concentration stock serves as the starting point for serial dilutions.
-
Enzyme Working Solution: Thaw the kinase enzyme on ice. Immediately before use, dilute the enzyme to the desired working concentration (determined during optimization) in 1X Kinase Reaction Buffer. Keep on ice at all times.
-
Substrate/ATP Working Solution: Prepare a 2X concentrated solution of the TK Substrate-biotin and ATP in 1X Kinase Reaction Buffer. The final concentration in the assay should be at or near the Kₘ for ATP for the specific kinase, if known, to ensure competitive inhibitors can be accurately assessed[10].
-
Detection Reagents: Reconstitute HTRF® detection reagents (Eu³⁺-Ab and SA-XL665) according to the manufacturer's protocol in the provided detection buffer (which contains EDTA to stop the reaction).
PART 2: Assay Optimization (Enzyme Titration)
Causality: Before screening inhibitors, it is essential to determine the optimal enzyme concentration that yields a robust signal-to-background ratio without consuming an excessive amount of substrate. This ensures the assay operates within a linear range.
-
Prepare serial dilutions of the tyrosine kinase in 1X Kinase Reaction Buffer.
-
In a 384-well plate, add 5 µL of each enzyme dilution.
-
Initiate the reaction by adding 5 µL of the Substrate/ATP working solution (containing a fixed, non-limiting concentration of substrate and ATP).
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and detect by adding 10 µL of the HTRF® detection reagent mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (Ex: 337 nm, Em: 620 nm and 665 nm).
-
Calculate the HTRF ratio and select the enzyme concentration that gives ~80% of the maximal signal (EC₈₀) for subsequent inhibitor assays.
PART 3: IC₅₀ Determination Protocol
Causality: This step-by-step workflow is designed to minimize pipetting errors and ensure accurate determination of the compound's half-maximal inhibitory concentration (IC₅₀), a key measure of potency[14][15]. The inclusion of controls is a self-validating mechanism to confirm the assay is performing correctly.
-
Compound Dilution: Prepare a serial dilution series of this compound in 100% DMSO. A typical 11-point, 3-fold dilution series starting from 1 mM is recommended.
-
Assay Plate Setup:
-
Test Wells: Add 0.5 µL of each compound dilution.
-
Positive Control (No Inhibition): Add 0.5 µL of 100% DMSO (represents 0% inhibition).
-
Negative Control (Background): Add 0.5 µL of 100% DMSO (represents 100% inhibition). To these wells, add kinase buffer without enzyme in the next step.
-
-
Add Enzyme: Add 5 µL of the optimized working concentration of the tyrosine kinase to the "Test Wells" and "Positive Control" wells. Add 5 µL of 1X Kinase Reaction Buffer to the "Negative Control" wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction: Add 5 µL of the 2X Substrate/ATP working solution to all wells to start the reaction. The final reaction volume is 10.5 µL.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop and Detect: Add 10 µL of the HTRF® detection reagent mix to all wells. This stops the kinase reaction and initiates the detection process.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Measure the fluorescence at 620 nm (Eu³⁺ cryptate emission) and 665 nm (FRET signal) using an HTRF-compatible plate reader.
Data Analysis and Interpretation
Causality: Rigorous data analysis transforms raw fluorescence readings into a quantitative measure of inhibitor potency. The HTRF ratio normalizes for pipetting variations, and non-linear regression provides the most accurate IC₅₀ value from the dose-response curve[15].
-
Calculate the HTRF Ratio: For each well, calculate the ratio using the following formula[12]: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
-
Normalize Data: Express the results as a percentage of inhibition using the control wells: % Inhibition = 100 x [1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)]
-
Generate IC₅₀ Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value. This is the concentration of this compound that produces 50% inhibition of kinase activity. Software such as GraphPad Prism is recommended for this analysis[15].
Data Summary Table
| Parameter | Description | Example Value |
| Final Assay Volume | Total volume per well during kinase reaction. | 10.5 µL |
| Final DMSO Conc. | Final concentration of DMSO in the assay. | < 1% |
| Final ATP Conc. | Concentration of ATP in the assay. | Kₘ apparent |
| Final Substrate Conc. | Concentration of TK Substrate-biotin. | 0.1 µM[13] |
| Incubation Time (Kinase) | Duration of the enzymatic reaction. | 60 min |
| Incubation Time (Detection) | Duration for detection complex formation. | 60 min |
| IC₅₀ | Concentration for 50% inhibition. | To be determined |
Conclusion
This application note provides a robust and detailed protocol for the in vitro evaluation of this compound as a potential kinase inhibitor. By employing the HTRF® KinEASE™ TK assay, researchers can generate high-quality, reproducible data to determine the compound's potency (IC₅₀). The principles outlined—from careful reagent preparation and assay optimization to rigorous data analysis—are fundamental to ensuring the scientific integrity and trustworthiness of the results. This methodology serves as a foundational step in the characterization of novel kinase-targeted compounds for drug discovery professionals.
References
-
Alpha, B., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 2, 22-29. Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. (Note: While not directly cited for HTRF, this paper defines the Z'-factor, a key metric for assay quality mentioned in the search results). The principles of HTRF are discussed in multiple sources[7][13].
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol [Table]. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 7(6), 606–614. Available at: [Link]
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American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Janning, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769. Available at: [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... [Figure]. Retrieved from [Link]
-
Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(16), 6966-6987. Available at: [Link]
-
ACS Publications. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ramurthy, S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2370-2384. Available at: [Link]
-
Di Micco, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3740-3749. Available at: [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
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Endo, A., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2), 69-80. Available at: [Link]
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Ohgane, K., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7772-7785. Available at: [Link]
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Application Notes & Protocols: Evaluating the Preclinical Efficacy of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine in Animal Models
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for designing and executing preclinical efficacy studies of the novel compound, 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine. Lacking extensive prior characterization, the structural motifs of this molecule—specifically the trifluoromethylpyridine and morpholine moieties—suggest potential activity as a monoamine oxidase (MAO) inhibitor and/or a modulator of neuroinflammatory pathways.[1][2] Consequently, this guide details robust and validated animal models to investigate its therapeutic potential in the domains of depression, anxiety, and neuroinflammation. The protocols herein are designed to be self-validating, with explanations of the causal relationships between experimental design and expected outcomes, ensuring scientific rigor and reproducibility.
Introduction: Unpacking the Therapeutic Potential
The compound this compound is a novel chemical entity. While its precise mechanism of action is yet to be fully elucidated, its structure provides clues to its potential pharmacological activities. The morpholine ring is a common feature in numerous CNS-active drugs.[3][4] The trifluoromethyl group on the pyridine ring can enhance metabolic stability and blood-brain barrier penetration.[5][6]
Given these structural features, we hypothesize two primary, non-mutually exclusive mechanisms of action:
-
Monoamine Oxidase (MAO) Inhibition: The overall structure bears resemblance to known MAO inhibitors. Inhibition of MAO-A and/or MAO-B would lead to increased synaptic availability of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, which is a cornerstone of many antidepressant and anxiolytic therapies.[1][2]
-
Anti-Neuroinflammatory Activity: A growing body of evidence suggests that MAO inhibitors can exert potent anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines.[1][2] Neuroinflammation is a key pathological feature in a range of neurodegenerative and psychiatric disorders.[7][8]
This guide will, therefore, focus on animal models that can effectively test these hypotheses.
Strategic Selection of Animal Models
The choice of an animal model is critical for translating preclinical findings to clinical applications.[9] We will employ a battery of tests to build a comprehensive profile of the compound's in vivo effects.
| Therapeutic Area | Animal Model | Rationale | Primary Endpoint(s) |
| Depression | Forced Swim Test (FST) | Assesses behavioral despair, a core symptom of depression. Sensitive to a wide range of antidepressant medications.[10][11] | Immobility time |
| Anxiety | Elevated Plus Maze (EPM) | Based on the natural aversion of rodents to open and elevated spaces, providing a measure of anxiety-like behavior.[12][13][14] | Time spent in open arms, open arm entries |
| Neuroinflammation | Lipopolysaccharide (LPS)-Induced Neuroinflammation | LPS, a component of gram-negative bacteria, induces a robust and reproducible neuroinflammatory response, allowing for the evaluation of anti-inflammatory compounds.[7][15][16] | Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6), microglial activation |
Experimental Workflows
A logical and systematic workflow is essential for obtaining reliable data. The following diagram illustrates the proposed experimental progression.
Caption: Proposed experimental workflow for evaluating this compound.
Detailed Protocols
Model 1: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used model to screen for antidepressant efficacy.[10][11] It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair.[10][17] Antidepressant compounds are known to reduce this immobility time.[18]
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. House animals in groups of 4-5 per cage with ad libitum access to food and water. Maintain a 12-hour light/dark cycle.
-
Apparatus: A transparent cylindrical tank (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm. The water depth should be sufficient to prevent the mice from touching the bottom with their tails or paws.[17]
-
Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.[11]
-
Drug Administration: Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes). Dosing will be informed by initial dose-range finding studies.
-
Test Procedure:
-
Gently place each mouse into the water-filled cylinder.
-
Record the entire session using a video camera positioned to the side of the cylinder.
-
The first 2 minutes are considered a habituation period and are typically excluded from the analysis.[11][17]
-
During the final 4 minutes, a trained observer, blind to the experimental conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.[10]
-
-
Post-Test Care: After the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a heated cage for a short period to prevent hypothermia before returning it to its home cage.[19]
-
Data Analysis: The primary endpoint is the duration of immobility in the final 4 minutes of the test. Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) should be used to compare the immobility time between the compound-treated groups and the vehicle control group.
Model 2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[12][20] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[12][14] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[13][21]
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) are a common choice. House animals in pairs with ad libitum access to food and water.
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor. The maze should consist of two open arms (50 cm x 10 cm) and two closed arms (50 cm x 10 cm x 40 cm height) extending from a central platform (10 cm x 10 cm).[22]
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.[22][23] The room should be dimly lit to encourage exploration.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.
-
Test Procedure:
-
Data Analysis: Key parameters to be analyzed include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for general locomotor effects).
-
An increase in the time spent and entries into the open arms without a significant change in total distance traveled is indicative of an anxiolytic effect.
-
Model 3: Lipopolysaccharide (LPS)-Induced Neuroinflammation
Peripheral administration of LPS is a well-established model for inducing neuroinflammation.[7][15][16] LPS activates the innate immune system, leading to the production of pro-inflammatory cytokines in both the periphery and the brain, as well as the activation of microglia, the resident immune cells of the CNS.[7][24]
Protocol:
-
Animals: Male C57BL/6 mice are suitable for this model.
-
LPS Administration:
-
Compound Administration: The test compound can be administered prophylactically (before LPS) or therapeutically (after LPS) to assess its preventative or treatment effects.
-
Timeline and Sample Collection:
-
The peak of the pro-inflammatory cytokine response in the brain typically occurs 2-6 hours post-LPS injection.[7]
-
Behavioral changes, if any, can be assessed at various time points post-LPS.
-
At the desired endpoint, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) and blood.
-
-
Biochemical Analysis:
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates and plasma using ELISA or multiplex assays.[24]
-
Microglial Activation: Assess microglial activation through immunohistochemistry or immunofluorescence for markers such as Iba1 or CD68.[8][24]
-
-
Data Analysis: Compare cytokine levels and markers of microglial activation between the vehicle-treated, LPS-treated, and compound + LPS-treated groups. A significant reduction in these inflammatory markers in the compound-treated group would indicate anti-neuroinflammatory efficacy.
Caption: Workflow for the LPS-induced neuroinflammation model.
Concluding Remarks
The presented application notes and protocols provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its effects in validated models of depression, anxiety, and neuroinflammation, researchers can build a comprehensive efficacy profile and gain crucial insights into its therapeutic potential. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
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Bohn, J. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(22), 9348-9368. [Link]
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Beaufils, F., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(23), 14615-14633. [Link]
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Application Notes and Protocols for the Pharmacokinetic Analysis of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
Abstract
This comprehensive guide details the principles, protocols, and best practices for conducting a thorough pharmacokinetic (PK) analysis of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine, a novel heterocyclic compound. In the absence of established specific data for this molecule, this document provides a robust framework for researchers, scientists, and drug development professionals to establish and validate a sensitive and reliable bioanalytical method. The protocols herein are grounded in authoritative regulatory guidelines from the FDA and EMA (ICH M10) and draw from established methodologies for structurally related compounds, namely those containing morpholine and trifluoromethylpyridine moieties.[1][2][3][4][5] This guide provides detailed, step-by-step protocols for bioanalytical method development and validation using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), sample collection from preclinical studies, and the subsequent pharmacokinetic data analysis.
Introduction: The Scientific Rationale
This compound is a synthetic compound featuring a trifluoromethyl group on a pyridine ring, linked to a morpholine moiety. The trifluoromethyl (-CF3) group is a common feature in modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and modify physicochemical properties such as lipophilicity and pKa.[6][7][8] The strong carbon-fluorine bonds in the -CF3 group are highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to an increased drug half-life and improved pharmacokinetic profiles.[8] The morpholine ring, a saturated heterocycle, is also a prevalent scaffold in drug discovery, often imparting favorable aqueous solubility and acting as a key pharmacophore.
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a potential therapeutic agent. This necessitates a highly specific and validated bioanalytical method to accurately quantify its concentration in biological matrices over time. This guide will focus on the use of LC-MS/MS, the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[9][10][11][12]
Bioanalytical Method Development and Validation: A Foundational Protocol
The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[3] The following protocol is based on the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is recognized by both the FDA and EMA.[1][2][4][5]
Materials and Reagents
| Material | Specification |
| Analytical Reference Standard | This compound (purity >99%) |
| Internal Standard (IS) | Structurally similar analog, preferably stable isotope-labeled |
| Biological Matrix | Control (drug-free) plasma from the target preclinical species (e.g., Sprague-Dawley rat) |
| Solvents | HPLC or LC-MS grade acetonitrile, methanol, water |
| Reagents | Formic acid, ammonium acetate (or other suitable modifier) |
| Consumables | 1.5 mL polypropylene tubes, 96-well plates, SPE cartridges or protein precipitation plates |
Instrumentation and Conditions
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.
| Parameter | Suggested Starting Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components and metabolites |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | To be determined by infusion of the analytical standard |
Experimental Workflow for Bioanalytical Method Validation
The following diagram outlines the key stages in validating the bioanalytical method.
Caption: Workflow for Bioanalytical Method Validation.
Detailed Validation Protocols
-
Stock Solutions: Accurately weigh the analytical standard and internal standard (IS) and dissolve in a suitable organic solvent (e.g., methanol) to prepare stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
Protein precipitation is a rapid and effective method for sample cleanup in plasma.
-
Aliquot 50 µL of plasma (blank, CS, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
The following table summarizes the key validation parameters and their acceptance criteria as per ICH M10 guidelines.[1][4][13]
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |
| Calibration Curve | A minimum of 6 non-zero standards spanning the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |
| Accuracy & Precision | Determined by analyzing QC samples at LLOQ, low, medium, and high concentrations in at least 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of variation (CV) ≤15%. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples. |
Preclinical Pharmacokinetic Study Protocol
This protocol outlines a basic single-dose pharmacokinetic study in rats.
Animal Dosing and Sampling
-
Animals: Use a sufficient number of male Sprague-Dawley rats (e.g., n=3-5 per time point or in a serial sampling design).
-
Dosing: Administer this compound at a defined dose via intravenous (IV) and oral (PO) routes to determine both clearance and oral bioavailability.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4 °C to separate the plasma.
-
Storage: Store the plasma samples at -80 °C until analysis.
Sample Analysis
Analyze the collected plasma samples using the fully validated LC-MS/MS method described in Section 2.
Pharmacokinetic Data Analysis
The plasma concentration-time data obtained from the bioanalytical method is used to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a standard approach for this.
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | Terminal elimination half-life. |
| CL | Clearance (after IV administration). |
| Vd | Volume of distribution (after IV administration). |
| F% | Absolute oral bioavailability. |
Data Analysis Workflow
Caption: Workflow for Pharmacokinetic Data Analysis.
Conclusion and Future Directions
This document provides a comprehensive and scientifically rigorous framework for the pharmacokinetic analysis of this compound. By adhering to the detailed protocols for bioanalytical method validation and in vivo studies, researchers can generate high-quality, reliable data to inform critical decisions in the drug development process. This foundational data is essential for understanding the compound's disposition, predicting human pharmacokinetics, and designing future preclinical and clinical studies.
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ResearchGate. (n.d.). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
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OSHA. (2003). Morpholine. Retrieved from [Link]
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Fujimoto, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294-311. Retrieved from [Link]
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OSHA. (n.d.). Pyridine. Retrieved from [Link]
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Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8510724. Retrieved from [Link]
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Li, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8510724. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]
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Lee, S., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. Retrieved from [Link]
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Salphati, L., et al. (2018). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. Xenobiotica, 48(12), 1189-1201. Retrieved from [Link]
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Gu, Y., et al. (2019). Preclinical pharmacokinetics, disposition, and translational pharmacokinetic/pharmacodynamic modeling of savolitinib, a novel selective cMet inhibitor. European Journal of Pharmaceutical Sciences, 136, 104938. Retrieved from [Link]
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Application Notes and Protocols for 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine, a Putative PI3K/mTOR Inhibitor
For Research Use Only
Introduction
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][4] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target agents.[5][6]
This document provides detailed application notes and protocols for the characterization of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine , a novel small molecule hypothesized to function as a dual PI3K/mTOR inhibitor. The presence of the trifluoromethylpyridine and morpholine moieties suggests potential for kinase inhibition, as these scaffolds are found in other known kinase inhibitors.[7][8][9][10][11][12] These protocols are designed for researchers in oncology, cell biology, and drug discovery to rigorously evaluate its biological activity.
Hypothesized Mechanism of Action
This compound is predicted to act as an ATP-competitive inhibitor of Class I PI3K isoforms and mTOR kinase. By binding to the ATP-binding pocket of these enzymes, the compound would prevent the phosphorylation of their respective substrates. Inhibition of PI3K would block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby preventing the activation of downstream effectors like AKT.[2][4] Concurrently, inhibition of mTOR, which exists in two distinct complexes (mTORC1 and mTORC2), would suppress the phosphorylation of key proteins that regulate protein synthesis and cell growth, such as S6 kinase (S6K) and 4E-BP1.[13][14]
Figure 1: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Protocol 1: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the PI3K/mTOR signaling cascade by measuring the phosphorylation status of key downstream proteins.
A. Rationale
A hallmark of PI3K/mTOR pathway activation is the phosphorylation of specific downstream targets. A potent inhibitor should decrease the phosphorylation of these targets in a dose-dependent manner. This protocol focuses on analyzing the phosphorylation of AKT (at Ser473 and Thr308), a direct downstream target of PI3K and mTORC2, and S6 Ribosomal Protein, a downstream effector of mTORC1.[15][16] Total protein levels are measured as loading controls to ensure that observed changes in phosphorylation are not due to altered protein expression.
B. Materials
-
Cancer cell line with a known active PI3K pathway (e.g., MCF7, PC3, U87MG)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (from a reputable supplier like Cell Signaling Technology):
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
PVDF membrane
C. Experimental Workflow
Figure 2: Western Blotting Experimental Workflow.
D. Step-by-Step Protocol
-
Cell Seeding: Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 2-4 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18] Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Wash again and apply the ECL substrate. Visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., first for phospho-protein, then for total protein).
E. Expected Results
A successful dual PI3K/mTOR inhibitor will show a dose-dependent decrease in the signal for p-AKT (Ser473) and p-S6. Total AKT and Total S6 levels should remain unchanged, confirming that the inhibitor affects protein phosphorylation rather than overall protein levels. The loading control (GAPDH or β-actin) should be consistent across all lanes.
Protocol 2: Cell Viability/Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19] It is a fundamental method to determine the anti-proliferative effect of a compound on cancer cells.
A. Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This allows for the calculation of an IC50 value (the concentration of inhibitor required to reduce cell viability by 50%).
B. Materials
-
Cancer cell line(s) of interest
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
C. Experimental Workflow
Figure 3: MTT Assay Experimental Workflow.
D. Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[20][21] Incubate for 24 hours to allow for cell adhesion.[20]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[21]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[19][20][22]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[21] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[21]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[22] A reference wavelength of >650 nm can be used to subtract background noise.[19]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Data Summary and Interpretation
The following table presents hypothetical data for this compound, illustrating the expected outcomes from the described protocols.
| Assay Type | Parameter | Cell Line | Hypothetical Value | Interpretation |
| Biochemical Assay | PI3Kα IC50 | N/A | 35 nM | Potent direct inhibition of the PI3Kα isoform. |
| mTOR IC50 | N/A | 50 nM | Potent direct inhibition of the mTOR kinase. | |
| Cellular Assay | p-AKT (Ser473) IC50 | MCF7 | 80 nM | Effective inhibition of the PI3K pathway in a cellular context. |
| p-S6 (Ser235/236) IC50 | MCF7 | 95 nM | Effective inhibition of the mTORC1 pathway in a cellular context. | |
| Cell Viability | MTT IC50 | MCF7 | 150 nM | Potent anti-proliferative activity in a breast cancer cell line. |
| MTT IC50 | PC3 | 210 nM | Potent anti-proliferative activity in a prostate cancer cell line. |
Note: The slightly higher IC50 values in cellular assays compared to biochemical assays are expected, as the compound must cross the cell membrane and contend with cellular ATP concentrations.
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a dual PI3K/mTOR inhibitor. Successful execution of these experiments will validate its mechanism of action and quantify its anti-proliferative efficacy, providing a strong foundation for further preclinical development.
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Application Notes for 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine in Neurological Disorder Research: A Scaffold-Based Approach
An Investigative Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the investigation of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine (herein referred to as the "Compound of Interest" or "COI") as a potential therapeutic agent for neurological disorders. While direct biological data for this specific molecule is not extensively published, its structure contains two highly significant pharmacophores: a morpholine ring and a trifluoromethyl-pyridine moiety. Both are prevalent in successful central nervous system (CNS) and kinase-inhibiting drugs. This guide, therefore, adopts a scaffold-based drug discovery approach. We will deconstruct the COI's structure, draw functional parallels from well-characterized analogous compounds, and provide detailed, field-proven protocols to systematically evaluate its potential as a CNS-active agent, particularly as a modulator of the PI3K/Akt/mTOR signaling pathway.
Section 1: Compound Overview and Safety Protocols
Physicochemical Properties
The Compound of Interest, this compound, is a known chemical entity available from various suppliers. Its fundamental properties are crucial for experimental design.
| Property | Value | Source |
| CAS Number | 914636-87-6 | [1] |
| Molecular Formula | C₁₀H₁₁F₃N₂O | [2] |
| Molecular Weight | 232.20 g/mol | [2] |
| Structure | - |
Handling and Safety Precautions
While specific toxicity data for the COI is unavailable, the parent heterocycle, morpholine , is classified as a hazardous substance.[3] Therefore, stringent safety measures are mandatory.
-
Hazard Class (based on Morpholine): Flammable liquid, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[4][5]
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 2: Scientific Rationale - Deconstructing the Pharmacophore
The therapeutic potential of the COI can be inferred by analyzing its constituent parts, which are hallmarks of CNS-active compounds.
The Morpholine Ring: A Privileged Scaffold for CNS Drugs
The morpholine moiety is not merely a solubilizing group; it is considered a "privileged pharmacophore" in medicinal chemistry.[6] Its inclusion in CNS drug candidates is a deliberate strategy for several reasons:
-
Improved Pharmacokinetics: The morpholine ring can enhance metabolic stability and reduce off-target toxicity, contributing to a better overall pharmacokinetic profile.[6][7]
-
Blood-Brain Barrier (BBB) Permeability: Its physicochemical properties—balancing polarity and lipophilicity—can facilitate passage across the BBB, a critical hurdle for neurological drug candidates.[8]
-
Target Engagement: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in target proteins, such as kinases.[9][10] This interaction is a recurring theme in many kinase inhibitors.
The Trifluoromethyl-Pyridine Core: A Key to Potency and Stability
The trifluoromethyl group (-CF₃) and the pyridine ring are also strategic additions in modern drug design.[11]
-
Enhanced Lipophilicity: The -CF₃ group significantly increases lipophilicity, which can improve membrane permeability and BBB penetration.[11]
-
Metabolic Stability: It can block sites of oxidative metabolism, increasing the compound's half-life in vivo.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can modulate the electronics of the pyridine ring, potentially enhancing binding affinity to target proteins.[12] The pyridine nitrogen itself can also form important hydrogen bonds.
Section 3: Postulated Mechanism of Action via the PI3K/Akt/mTOR Pathway
Given its structural features, a primary hypothesis is that the COI functions as a kinase inhibitor. Structurally similar compounds, such as PQR309 and PQR626 , are potent, brain-penetrant inhibitors of the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) pathways.[9][13][14] Hyperactivation of the PI3K/Akt/mTOR pathway is a known pathological driver in several neurological disorders, including tuberous sclerosis complex (TSC), epilepsy, and certain aspects of neurodegenerative diseases.[13][15]
This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation in the brain can lead to abnormal cell growth, synaptic dysfunction, and inflammation.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TSC [label="TSC1/TSC2\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EIF4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; COI [label="Compound of Interest\n(Hypothesized Target)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label=" Activates", fontsize=8]; PI3K -> PIP3 [label=" Phosphorylates", fontsize=8, tailport=e, headport=w]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label=" Recruits &\n Activates", fontsize=8]; PIP3 -> Akt [label=" Recruits", fontsize=8]; PDK1 -> Akt [label=" Phosphorylates\n(Activates)", fontsize=8]; Akt -> TSC [label=" Inhibits", fontsize=8, arrowhead=tee]; TSC -> Rheb [label=" Inhibits", fontsize=8, arrowhead=tee]; Rheb -> mTORC1 [label=" Activates", fontsize=8]; mTORC1 -> S6K [label=" Activates", fontsize=8]; mTORC1 -> EIF4EBP1 [label=" Inhibits", fontsize=8, arrowhead=tee]; S6K -> CellGrowth; EIF4EBP1 -> CellGrowth [style=dashed, arrowhead=none]; // Simplified representation
// Inhibitor COI -> PI3K [color="#EA4335", style=dashed, arrowhead=tee, constraint=false, label=" Potential\n Inhibition", fontsize=8, fontcolor="#EA4335"]; COI -> mTORC1 [color="#EA4335", style=dashed, arrowhead=tee, constraint=false, label=" Potential\n Inhibition", fontsize=8, fontcolor="#EA4335"]; }
Hypothesized PI3K/Akt/mTOR signaling pathway targeted by the COI.
Section 4: Proposed Research Applications & Experimental Protocols
We propose a phased, systematic evaluation of the COI to determine its therapeutic potential.
Phase 1: In Vitro Biochemical and Cellular Characterization
Objective: To determine if the COI directly inhibits PI3K/mTOR kinases and engages the target pathway in a cellular context.
Rationale: This biochemical assay directly measures the ability of the COI to inhibit the enzymatic activity of purified kinases, providing a direct measure of potency (IC₅₀).
Materials:
-
Purified human PI3K isoforms (α, β, δ, γ) and mTOR kinase (e.g., from SignalChem or MilliporeSigma).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
ATP, appropriate lipid substrate (e.g., PIP₂).
-
Compound of Interest (COI), dissolved in 100% DMSO to create a 10 mM stock.
-
Known PI3K/mTOR inhibitor as a positive control (e.g., PQR626 or Gedatolisib).
-
Assay buffer, white 384-well assay plates.
Procedure:
-
Compound Plating: Prepare a serial dilution of the COI in DMSO (e.g., 10-point, 3-fold dilution starting from 1 mM). Dispense a small volume (e.g., 100 nL) into the 384-well plates using an acoustic dispenser. Include DMSO-only (vehicle control) and positive control wells.
-
Kinase Reaction: Add kinase and substrate (PI3K + PIP₂) to the wells in assay buffer.
-
Initiate Reaction: Add ATP to all wells to start the enzymatic reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Measure Activity: Add Kinase-Glo® reagent to all wells. This reagent measures the amount of ATP remaining; a lower signal indicates higher kinase activity. Incubate for 10 minutes.
-
Read Luminescence: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percentage of inhibition versus the log concentration of the COI and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Rationale: This assay confirms that the COI can enter cells and inhibit the PI3K/mTOR pathway, as measured by the phosphorylation status of downstream effectors like Akt and S6.
Materials:
-
Human neuronal cell line (e.g., SH-SY5Y) or a cell line with a hyperactive PI3K pathway.
-
Cell culture medium, fetal bovine serum (FBS), growth factors (e.g., IGF-1).
-
COI and control inhibitors.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
Procedure:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal pathway activity.
-
Compound Treatment: Treat cells with various concentrations of the COI (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor like IGF-1 (100 ng/mL) for 30 minutes to robustly activate the PI3K pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA) and incubate with primary antibodies overnight at 4°C. The next day, wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in p-Akt and p-S6 indicates successful target engagement.
// Nodes A [label="1. Plate & Starve\nNeuronal Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Treat with COI\n(Dose Response)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Stimulate Pathway\n(e.g., IGF-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Lyse Cells &\nQuantify Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. SDS-PAGE &\nMembrane Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Immunoblotting\n(p-Akt, p-S6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Detect & Analyze\n(Quantify Inhibition)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G; }
Workflow for Cellular Target Engagement Assay.
Phase 2: In Vivo Pharmacokinetics and CNS Penetration
Objective: To determine if the COI can reach the brain in sufficient quantities after systemic administration.
Rationale: The key metric for a CNS drug is its ability to cross the BBB. This protocol measures the concentration of the COI in both the brain and blood to calculate the brain-to-plasma (B/P) ratio. A ratio > 0.5 is often considered favorable for CNS targets.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
COI formulation for dosing (e.g., in 25% PEG300 + 5% Solutol for oral (p.o.) and intravenous (i.v.) administration).[16]
-
Dosing syringes, blood collection tubes (containing K₂EDTA).
-
Homogenizer for brain tissue.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing: Administer the COI to mice via a single i.v. dose (e.g., 2 mg/kg) and a single p.o. dose (e.g., 10 mg/kg).
-
Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture under terminal anesthesia.
-
Brain Harvest: Immediately following blood collection, perfuse the mouse with saline to remove blood from the brain vasculature. Harvest the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Brain: Weigh the brain and homogenize it in a known volume of buffer.
-
-
Bioanalysis:
-
Extract the COI from plasma and brain homogenate samples using protein precipitation (e.g., with acetonitrile).
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the COI.
-
-
Data Analysis:
-
Plot plasma and brain concentration versus time curves.
-
Calculate pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, oral bioavailability).
-
Calculate the B/P ratio at each time point (Concentration in Brain / Concentration in Plasma).
-
Phase 3: In Vivo Proof-of-Concept Study
Objective: To assess if the COI can produce a therapeutic effect in a disease-relevant animal model.
Rationale: Based on the success of the mTOR inhibitor PQR626 in a TSC model, this provides a strong rationale for testing the COI.[13][14] The Tsc1GFAPCKO mouse model, which has a conditional knockout of the Tsc1 gene in glial cells, develops progressive epilepsy and has a reduced lifespan, making it an excellent model for testing mTOR-targeted therapies.[14]
Materials:
-
Tsc1GFAPCKO mice and wild-type littermate controls.
-
COI formulated for daily oral dosing.
-
Video-EEG monitoring system for seizure detection.
-
Materials for brain tissue collection and analysis (immunohistochemistry).
Procedure:
-
Animal Model and Dosing: Begin daily oral dosing of the COI (e.g., 50 mg/kg) or vehicle in Tsc1GFAPCKO mice starting at a pre-symptomatic age (e.g., postnatal day 15).
-
Survival Monitoring: Monitor the mice daily and record survival. Plot Kaplan-Meier survival curves.
-
Seizure Monitoring (Optional but recommended): Implant a subset of mice with EEG electrodes and perform continuous video-EEG monitoring to quantify seizure frequency and duration.
-
Behavioral Analysis: Conduct behavioral tests to assess motor function and anxiety-like behaviors if relevant.
-
Terminal Analysis: At the end of the study, collect brains for analysis.
-
Western Blot: Analyze brain cortex lysates for p-S6 levels to confirm in vivo target engagement.
-
Immunohistochemistry: Stain brain sections for markers of astrogliosis (GFAP) and microgliosis (Iba1) to assess neuroinflammation.
-
Section 5: Data Interpretation and Summary
The following table outlines hypothetical, yet desirable, outcomes for the COI based on data from its structural analogs.
| Assay | Parameter | Desired Outcome | Rationale / Implication |
| Kinase Inhibition | IC₅₀ (PI3Kα, mTOR) | < 100 nM | Potent direct inhibition of the target kinase(s). |
| Cellular Target Engagement | EC₅₀ (p-S6 inhibition) | < 500 nM | Effective cell permeability and pathway modulation. |
| Pharmacokinetics (Mouse) | Oral Bioavailability (F%) | > 30% | Sufficient drug absorption for oral administration. |
| CNS Penetration | Brain-to-Plasma Ratio | > 0.5 | Significant BBB penetration to reach CNS targets. |
| In Vivo Efficacy (TSC Model) | Survival | Significant increase vs. vehicle | Demonstrates a disease-modifying therapeutic effect. |
| In Vivo Target Engagement | p-S6 levels in brain | Significant reduction vs. vehicle | Confirms the drug reached the target and worked in vivo. |
Conclusion
This compound represents a compelling chemical starting point for a neurological drug discovery program. Its constituent pharmacophores are strongly associated with favorable CNS drug-like properties and potent kinase inhibition. The lack of existing biological data presents an opportunity for novel discovery. By executing the phased experimental plan detailed in these application notes—from initial in vitro screening to in vivo proof-of-concept—researchers can systematically and rigorously evaluate its potential, generating the critical data needed to advance this compound toward a potential therapeutic for debilitating neurological disorders.
References
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Health Canada. (2025). Hazardous substance assessment – Morpholine. [Link]
-
Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
-
Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]
-
Guri, Y., et al. (2020). 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. ResearchGate. [Link]
-
Guri, Y., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. PubMed. [Link]
-
Nexchem Ltd. (2019). Safety Data Sheet - Morpholine. [Link]
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Penta Chemicals. (2025). Safety Data Sheet - Morpholine. [Link]
-
Ramurthy, S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers. Journal of Medicinal Chemistry. [Link]
-
Di Pietro, O. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
-
Asati, V., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
-
Guri, Y., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. ACS Publications. [Link]
-
Di Pietro, O. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Fujiwara, T., & Ogasawara, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Application Notes and Protocols: Radiolabeling of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine for PET Imaging
Introduction: A Novel Tracer Candidate for Neuroimaging
The molecule 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine is a compound of significant interest in contemporary drug discovery, particularly for neurological targets due to its structural motifs. The trifluoromethyl group often enhances metabolic stability and blood-brain barrier penetration, while the pyridinyl-morpholine scaffold is present in a variety of centrally active agents. To non-invasively study its pharmacokinetics, target engagement, and biodistribution in vivo, Positron Emission Tomography (PET) is the imaging modality of choice.[1][2] This requires the labeling of the molecule with a short-lived positron-emitting radionuclide such as Carbon-11 (t½ ≈ 20.4 min) or Fluorine-18 (t½ ≈ 109.8 min).[2][3]
This document provides detailed, field-proven protocols for the radiolabeling of this compound with both Carbon-11 and Fluorine-18. The strategies outlined herein are based on established radiochemical transformations and are designed for implementation on common automated radiosynthesis modules.[4][5]
Part 1: [¹¹C]Methylation for the Synthesis of [¹¹C]this compound
The most direct approach for Carbon-11 labeling of the title compound, while maintaining its exact chemical structure, is challenging without isotopic enrichment during the initial chemical synthesis. A common and practical strategy for creating a closely related analog for initial PET studies is through N-methylation of a desmethyl precursor. However, methylating the morpholine nitrogen would result in a quaternary salt, drastically altering its physicochemical properties.
Therefore, we propose a strategy involving the synthesis of a des-trifluoromethyl precursor, which is then radiolabeled with [¹¹C]CF₃. However, [¹¹C]trifluoromethylation is a technically demanding and emerging field.
A more conventional and widely adopted alternative is to introduce a methyl group at a position that is synthetically accessible and minimally impacts the molecule's core pharmacology. For the purpose of this guide, we will hypothesize a labeling strategy on the pyridine ring, assuming a suitable precursor can be synthesized. A more feasible, though structurally different, approach would be methylation of a hydroxylated precursor on the pyridine ring.
Rationale for [¹¹C]Methylation: Carbon-11 is an ideal radionuclide for PET because its incorporation does not alter the chemical nature of the parent molecule.[2] Its short half-life allows for multiple scans in a single day, which is advantageous for receptor occupancy studies.[2] The use of high-reactivity labeling agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) enables rapid reactions, which is crucial given the short half-life.[4][6]
Workflow for [¹¹C]Radiolabeling
Caption: Automated workflow for [¹¹C]methylation from cyclotron to quality control.
Protocol 1: Synthesis of [¹¹C]this compound via O-methylation
This protocol assumes the synthesis of a precursor: 2-(morpholin-4-yl)-6-(trifluoromethyl)pyridin-3-ol.
Materials:
-
Desmethyl precursor: 2-(morpholin-4-yl)-6-(trifluoromethyl)pyridin-3-ol
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) produced from an automated synthesis module (e.g., Synthra MeI-Plus, TRACERlab).[7]
-
Sodium hydroxide (NaOH), 2 M in water
-
Dimethylformamide (DMF), anhydrous
-
HPLC purification system with a semi-preparative C18 column
-
Mobile Phase A: Water (0.1% TFA)
-
Mobile Phase B: Acetonitrile (0.1% TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Ethanol, USP grade
-
Sterile water for injection
-
0.22 µm sterile filter
Procedure:
-
Precursor Preparation: Dissolve 0.5-1.0 mg of the desmethyl precursor in 300 µL of anhydrous DMF in a sealed reaction vessel. Add 2 µL of 2 M NaOH.
-
[¹¹C]CH₃I Trapping: Transfer the cyclotron-produced [¹¹C]CO₂ to the automated synthesis module to generate [¹¹C]CH₃I.[6] Bubble the resulting gaseous [¹¹C]CH₃I through the precursor solution at room temperature until radioactivity in the vessel plateaus.
-
Reaction: After trapping, seal the vessel and heat at 80-100°C for 5 minutes.[8] The basic conditions facilitate the deprotonation of the hydroxyl group, promoting nucleophilic attack on the [¹¹C]methyl iodide.
-
Quenching and Purification: Cool the reaction vessel. Quench the reaction by adding 500 µL of HPLC mobile phase A. Inject the entire crude mixture onto the semi-preparative HPLC system.
-
HPLC Purification:
-
Column: Reverse-phase C18, 10 µm, 250 x 10 mm
-
Flow Rate: 4-5 mL/min
-
Gradient: Isocratic or shallow gradient (e.g., 30-50% Acetonitrile/Water) optimized by co-injecting the non-radioactive standard.
-
Detection: UV detector (at a wavelength determined from the standard, e.g., 254 nm) in series with a radiation detector.
-
-
Formulation: Collect the radioactive peak corresponding to the product. Dilute the collected fraction with 20 mL of sterile water. Pass the diluted solution through a C18 SPE cartridge to trap the product. Wash the cartridge with 10 mL of sterile water. Elute the final product from the cartridge with 0.5-1.0 mL of USP-grade ethanol, followed by 5-10 mL of sterile saline, into a sterile product vial through a 0.22 µm sterile filter.
Quality Control
| Parameter | Method | Specification | Reference |
| Identity | Analytical Radio-HPLC | Retention time matches non-radioactive standard | [9] |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% | [7][9] |
| Chemical Purity | Analytical HPLC (UV) | Peak area of product > 95% of total UV area | [9] |
| Molar Activity (Aₘ) | HPLC calibration curve | > 37 GBq/µmol (>1 Ci/µmol) at EOS | [10] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, DMF < 880 ppm | [7] |
| pH | pH strip or meter | 4.5 - 7.5 | [7] |
| Endotoxin Level | LAL test | < 175 EU / V | [7] |
Part 2: [¹⁸F]Fluorination for the Synthesis of 4-[6-[¹⁸F]Fluoro-pyridin-2-yl]morpholine Analog
Fluorine-18 is often preferred for PET tracer development due to its longer half-life, which allows for more complex synthesis, longer imaging times, and distribution to satellite PET centers.[3][11] The strategy here involves a nucleophilic aromatic substitution (SₙAr) reaction on a pyridine ring, replacing a good leaving group with [¹⁸F]fluoride.[12][13] This requires a specifically designed precursor. For this application note, we will detail the synthesis of an analog where the trifluoromethyl group is replaced by [¹⁸F]fluoro. A suitable precursor would be 4-[6-(trimethylammonium)pyridin-2-yl]morpholine triflate.
Workflow for [¹⁸F]Radiolabeling
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- 7. Automated radiosynthesis of high specific activity [¹¹C]MeOTf and clinical-grade [¹¹C]PiB using a commercial Synthra synthesizer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
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Crystallographic Studies of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine with Target Proteins: Application Notes and Protocols
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting crystallographic studies of the compound 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine with its potential target proteins. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a comprehensive understanding of the process from compound synthesis to high-resolution structure determination.
Introduction
The small molecule this compound belongs to a class of compounds that has garnered significant interest in medicinal chemistry. The trifluoromethylpyridine moiety is a key structural motif in a number of active pharmaceutical and agrochemical ingredients, valued for its ability to enhance metabolic stability and binding affinity. The morpholine group, on the other hand, can improve the pharmacokinetic properties of a molecule, such as solubility.
Recent studies have identified compounds with a similar scaffold as potent inhibitors of key signaling proteins, particularly in the fields of oncology and inflammation. Notably, molecules containing the trifluoromethylpyridine-morpholine core have shown inhibitory activity against protein kinases such as Phosphoinositide 3-kinase (PI3K) and BRAF, which are critical nodes in cell signaling pathways frequently dysregulated in cancer. Therefore, elucidating the precise binding mode of this compound to its target proteins through X-ray crystallography is paramount for structure-based drug design and the development of next-generation therapeutics.
This guide will focus on two exemplary target proteins: PI3Kγ, a key regulator of immune cell signaling, and the oncogenic BRAF V600E mutant, a driver of melanoma and other cancers. The protocols provided herein are based on established methodologies for these protein families and can be adapted for other potential targets.
PART 1: Synthesis of this compound
A reliable and scalable synthesis of the compound of interest is the foundational step for all subsequent biological and structural studies. The synthesis of this compound can be efficiently achieved through a two-step process, starting from commercially available 2-chloro-6-methylpyridine.
Protocol 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine
This initial step involves the conversion of the methyl group of 2-chloro-6-methylpyridine to a trifluoromethyl group.
Materials:
-
2-Chloro-6-methylpyridine
-
Phosphorus trichloride
-
Carbon tetrachloride
-
Benzoyl peroxide
-
Chlorine gas
-
Anhydrous hydrogen fluoride
Procedure:
-
Chlorination: In a suitable reaction vessel, combine 2-chloro-6-methylpyridine, phosphorus trichloride, carbon tetrachloride, and benzoyl peroxide. Heat the mixture to 80°C under a light source (e.g., UV lamp).
-
Introduce chlorine gas at a controlled flow rate. Monitor the reaction progress by gas chromatography (GC) until the desired level of trichlorination is achieved.
-
Fluorination: The crude trichlorinated product is then subjected to fluorination using anhydrous hydrogen fluoride at elevated temperature and pressure.
-
Purification: The resulting 2-chloro-6-(trifluoromethyl)pyridine is purified by distillation.
Protocol 2: Synthesis of this compound
The final compound is synthesized via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine
-
Morpholine
-
A suitable solvent (e.g., ethanol, N-methyl-pyrrolidone)
-
A suitable base (e.g., sodium ethoxide, potassium carbonate)
Procedure:
-
Dissolve 2-chloro-6-(trifluoromethyl)pyridine in the chosen solvent.
-
Add morpholine and the base to the reaction mixture.
-
The reaction can be performed at room temperature or accelerated with microwave heating for shorter reaction times.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product is isolated and purified by standard techniques such as column chromatography.
PART 2: Target Protein Production
High-quality, homogenous protein is a prerequisite for successful crystallization. Both PI3Kγ and BRAF V600E are commonly produced using a baculovirus expression system in insect cells, which allows for proper folding and post-translational modifications.
Protocol 3: Expression and Purification of Human PI3Kγ
PI3Kγ is a heterodimer consisting of a catalytic subunit (p110γ) and a regulatory subunit (p101). For structural studies, it is often beneficial to co-express both subunits.
Materials:
-
Sf9 or Trichoplusia ni insect cells
-
Baculovirus expression vectors (e.g., pFastBac) containing the genes for human p110γ and p101
-
Cell culture media and supplements
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, protease inhibitors)
-
Wash buffer (lysis buffer with increased imidazole concentration)
-
Elution buffer (lysis buffer with high imidazole concentration)
-
Size-exclusion chromatography (SEC) buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Ni-NTA affinity resin
-
SEC column
Procedure:
-
Baculovirus Generation: Generate high-titer recombinant baculoviruses for both p110γ and p101 subunits using standard protocols.
-
Protein Expression: Co-infect insect cells with the p110γ and p101 baculoviruses. Harvest the cells by centrifugation after 48-72 hours post-infection.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or microfluidization. Clarify the lysate by centrifugation.
-
Affinity Chromatography: Load the cleared lysate onto a Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins. Elute the PI3Kγ heterodimer using a gradient of elution buffer.
-
Size-Exclusion Chromatography: Concentrate the eluted protein and further purify it by SEC to remove aggregates and other impurities. Collect the fractions corresponding to the monomeric PI3Kγ heterodimer.
-
Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a spectrophotometer or a protein assay.
Protocol 4: Expression and Purification of Human BRAF V600E Kinase Domain
For crystallographic studies, the kinase domain of BRAF (residues 433-726) is typically used. Co-expression with the chaperone protein Cdc37 can improve the yield and stability of the kinase.[2]
Materials:
-
Escherichia coli (e.g., BL21(DE3)) or insect cells
-
Expression vector (e.g., pET for E. coli or pFastBac for insect cells) containing the gene for the human BRAF V600E kinase domain and optionally Cdc37
-
Bacterial or insect cell culture media and supplements
-
Lysis, wash, elution, and SEC buffers (similar to Protocol 3)
-
Affinity resin (e.g., Ni-NTA)
-
SEC column
Procedure:
-
Protein Expression: Transform the expression vector into E. coli or generate baculovirus for insect cell expression. Induce protein expression with IPTG (for E. coli) or infect insect cells.
-
Cell Lysis and Chromatography: Follow the same lysis and purification steps as described in Protocol 3 (affinity and size-exclusion chromatography).
-
Purity and Concentration: Assess the purity and determine the concentration of the purified BRAF V600E kinase domain.
PART 3: Crystallization of the Protein-Ligand Complex
Obtaining well-diffracting crystals is often the most challenging step in X-ray crystallography. Two primary methods are employed for forming protein-ligand complexes for crystallization: co-crystallization and soaking.
Co-crystallization Workflow
Caption: Workflow for co-crystallization of a protein-ligand complex.
Protocol 5: Co-crystallization of Target Protein with this compound
Materials:
-
Purified target protein (PI3Kγ or BRAF V600E)
-
This compound stock solution in DMSO
-
Crystallization screens (commercial or custom)
-
Crystallization plates (e.g., sitting or hanging drop)
Procedure:
-
Complex Formation: Incubate the purified protein with a 2-5 fold molar excess of this compound for 1-2 hours on ice. The final DMSO concentration should be kept below 5% to avoid interference with crystallization.
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-ligand complex solution with the reservoir solution from the crystallization screen in a 1:1 ratio.
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives to obtain larger, well-diffracting crystals.
Soaking Workflow
Caption: Workflow for obtaining a protein-ligand complex by soaking.
PART 4: X-ray Diffraction Data Collection and Structure Determination
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data and determine the three-dimensional structure of the protein-ligand complex.
Protocol 6: X-ray Data Collection and Processing
Materials:
-
Cryo-protected crystals of the protein-ligand complex
-
Synchrotron X-ray source
-
Data processing software (e.g., XDS, MOSFLM, HKL2000)
Procedure:
-
Crystal Mounting and Screening: Mount the cryo-cooled crystal on the goniometer at the synchrotron beamline. Screen the crystal for diffraction quality.
-
Data Collection: Collect a complete diffraction dataset by rotating the crystal in the X-ray beam. The total rotation range will depend on the crystal symmetry.
-
Data Processing: Process the raw diffraction images to integrate the reflection intensities, scale the data, and merge symmetry-related reflections. This will result in a file containing the unique reflection data.
Data Collection and Refinement Statistics (Example)
| Parameter | PI3Kγ - Inhibitor Complex (e.g., PDB: 5OQ4)[3] | BRAF V600E - Inhibitor Complex (e.g., PDB: 4MNF)[4] |
| Data Collection | ||
| PDB ID | 5OQ4 | 4MNF |
| Resolution (Å) | 2.70 | 2.80 |
| Space group | P212121 | P21 |
| Unit cell (a, b, c, Å) | 77.4, 98.5, 140.2 | 65.9, 78.2, 79.3 |
| Unit cell (α, β, γ, °) | 90, 90, 90 | 90, 109.8, 90 |
| Refinement | ||
| Rwork / Rfree | 0.196 / 0.264 | 0.211 / 0.275 |
| No. of atoms | 6851 | 4271 |
| Ramachandran favored (%) | 96.5 | 95.8 |
Protocol 7: Structure Determination and Refinement
Materials:
-
Processed diffraction data
-
A suitable search model (a previously determined structure of the target protein)
-
Structure determination and refinement software (e.g., PHASER, REFMAC5, PHENIX)
-
Molecular graphics software (e.g., Coot, PyMOL)
Procedure:
-
Structure Solution by Molecular Replacement: Use the known structure of the target protein as a search model to determine the initial phases for the diffraction data.
-
Model Building: Use molecular graphics software to manually build the protein model into the electron density map and place the ligand (this compound) into the difference density.
-
Refinement: Refine the atomic coordinates of the protein-ligand complex against the experimental data to improve the fit between the model and the electron density. This is an iterative process of automated refinement and manual model building.
-
Validation: Validate the final structure using tools that check for geometric correctness and agreement with the experimental data.
Conclusion
This application note provides a comprehensive framework for the crystallographic study of this compound with its target proteins, exemplified by PI3Kγ and BRAF V600E. By following these detailed protocols and understanding the underlying scientific principles, researchers can successfully determine the high-resolution structures of protein-ligand complexes. This structural information is invaluable for elucidating the molecular basis of inhibition and for guiding the rational design of more potent and selective drug candidates.
References
- The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase. Journal of Biological Chemistry.
-
5OQ4: PQR309 - a Potent, Brain-Penetrant, Orally Bioavailable, pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. RCSB PDB. [Link]
- Design and purification of active truncated phosphoinositide 3-kinase gamma protein constructs for structural studies.
-
4MNF: Crystal structure of BRAF-V600E bound to GDC0879. RCSB PDB. [Link]
-
6V34: Crystal structure of BRAF V600E oncogenic mutant in complex with TAK-580. RCSB PDB. [Link]
- Identification of a novel family of BRAFV600E inhibitors. PLoS ONE.
- Crystal structure of a BRAF kinase domain monomer explains basis for allosteric regulation.
- The RAS-Binding Domain of Human BRAF Protein Serine/Threonine Kinase Exhibits Allosteric Conformational Changes upon Binding HRAS. Structure.
- X-ray data collection and refinement statistics.
- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Arkivoc.
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
-
Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]
-
Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition. ResearchGate. [Link]
- Preparation of Trifluoromethylpyridine Libraries.
-
Process For The Preparation Of 2 Chloro 6 Trifluoromethyl Pyridine. Quick Company. [Link]
- EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
- EP1087966B1 - Chemical synthesis of morpholine derivatives.
-
(PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]
-
Synthetic pathway for the preparation of compounds 1–6. i morpholine,... ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Formulation Strategies for 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the aqueous solubility of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine to enable successful in vivo studies. The information herein is structured in a question-and-answer format to directly address challenges you may encounter during formulation development.
Introduction: The Solubility Challenge
This compound is a compound that, based on its constituent parts, is anticipated to have low aqueous solubility. The trifluoromethyl (-CF₃) group is strongly lipophilic, and the pyridine ring is an aromatic heterocyclic system, both of which contribute to poor water solubility.[1] The morpholine ring, while containing heteroatoms, does not sufficiently counteract these hydrophobic characteristics.[2][3] Poor solubility is a primary obstacle in drug development, often leading to low and variable oral bioavailability and challenges in creating suitable formulations for intravenous administration.[4] This guide will walk you through a logical, step-by-step process to characterize and overcome these solubility limitations.
Compound Profile: Physicochemical Characteristics
While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structural components.
| Property | Estimated Value / Characteristic | Rationale & Implications |
| Molecular Formula | C₁₀H₁₁F₃N₂O | Derived from structure. |
| Molecular Weight | ~248.2 g/mol | Affects dissolution rate. |
| Predicted logP | High (>2.5) | The trifluoromethyl group significantly increases lipophilicity, suggesting poor aqueous solubility.[1] |
| Predicted pKa | ~3-5 (Pyridinium ion), ~8.5 (Morpholinium ion) | The morpholine nitrogen is a moderately strong base, while the pyridine nitrogen is a weak base.[2] This provides an opportunity for pH modification to form a more soluble salt. |
| Aqueous Solubility | Predicted to be low | The combination of a hydrophobic trifluoromethylpyridine core outweighs the modest polarity of the morpholine ether and amine groups. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm starting my formulation work. How do I establish a baseline for my compound's solubility?
A1: Before attempting to improve solubility, you must first quantify the problem. A baseline solubility assessment in relevant aqueous media is a critical first step. This allows you to set a clear target for improvement and select the most appropriate enhancement strategy.
Experimental Protocol: Baseline Aqueous Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
HPLC-grade water, acetonitrile, methanol
-
Calibrated analytical balance, vortex mixer, orbital shaker, centrifuge
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Preparation: Add an excess amount of the compound to a series of vials containing your selected aqueous media (e.g., pH 3.0 buffer, pH 7.4 PBS). Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, carefully check that undissolved solid remains. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Dilution & Analysis: Aspirate a known volume of the supernatant and dilute it with an appropriate mobile phase or solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the compound's concentration. This concentration represents the equilibrium solubility.
Q2: My compound's aqueous solubility is very low (<10 µg/mL). What is the most straightforward approach to increase it for an initial animal study?
A2: For early-stage in vivo screening, particularly for intravenous (IV) administration, using a co-solvent system is often the fastest and most direct method.[] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[6]
The selection of co-solvents and their concentrations is critical, as high concentrations can lead to toxicity or drug precipitation upon injection into the bloodstream.[7]
| Co-Solvent | Typical Concentration Limit (IV, Rodent) | Key Considerations |
| Dimethyl sulfoxide (DMSO) | < 10% | Excellent solubilizer, but can have pharmacological effects and cause hemolysis at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | < 40% | Generally well-tolerated. Can be viscous. |
| Ethanol | < 15% | Good solvent, but can cause pain on injection and has CNS effects. |
| Propylene Glycol (PG) | < 30% | Common vehicle, but can cause hyperosmolality and hemolysis. |
| N-Methyl-2-pyrrolidone (NMP) | < 10% | Strong solubilizer, but concerns about developmental toxicity exist. |
Source: Adapted from Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[8][9]
Q3: The morpholine and pyridine groups in my compound are basic. Can I use pH adjustment to improve solubility?
A3: Absolutely. The presence of basic nitrogen atoms makes this compound an excellent candidate for pH-mediated solubility enhancement. By lowering the pH of the vehicle, you can protonate these nitrogens, forming a more water-soluble salt.[10][11] This is a highly effective strategy for both oral and parenteral formulations.[12]
A pH-solubility profile will reveal the optimal pH range for your formulation. Typically, for a basic compound, solubility will increase logarithmically as the pH is lowered below its pKa.
Diagram: Formulation Strategy Decision Workflow
The following workflow provides a logical path for selecting an appropriate solubility enhancement technique.
Caption: A decision tree for selecting a solubility enhancement strategy.
Q4: I've heard about cyclodextrins. When should I consider using them?
A4: Cyclodextrins are an excellent choice when simple pH adjustment or co-solvents are insufficient or undesirable (e.g., to avoid co-solvent toxicity).[] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your trifluoromethylpyridine-containing compound, forming an "inclusion complex" that has significantly higher aqueous solubility.[14][15]
For parenteral formulations, chemically modified cyclodextrins are required due to the nephrotoxicity of natural β-cyclodextrin.[16]
| Cyclodextrin Derivative | Key Properties |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility (>600 mg/mL). Commonly used in parenteral formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Very high aqueous solubility (>500 mg/mL). The negative charge can aid complexation with positively charged (protonated) drugs. |
Source: Adapted from various sources on cyclodextrin properties.[17][18]
Diagram: Cyclodextrin Inclusion Complex
This diagram illustrates the mechanism by which cyclodextrins enhance solubility.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Experimental Protocol: Formulation with HP-β-CD
Objective: To prepare and evaluate a formulation of this compound using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Vehicle (e.g., Saline or 5% Dextrose in Water)
-
Vortex mixer, magnetic stirrer, 0.22 µm sterile filter
Methodology:
-
Vehicle Preparation: Prepare a solution of HP-β-CD in the desired vehicle (e.g., a 20% w/v solution, which is 200 mg/mL). Gently warm and stir if needed to fully dissolve the cyclodextrin.
-
Drug Addition: Slowly add the powdered compound to the stirring cyclodextrin solution.
-
Complexation: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex. The solution should become clear as the drug dissolves.
-
Final Preparation: Once fully dissolved, perform a final check of the pH and adjust if necessary.
-
Sterilization: For parenteral use, sterile-filter the final solution through a 0.22 µm filter.
-
Characterization: Confirm the final concentration of the drug using an HPLC method.
References
- BenchChem. (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline solubility data.
-
Al-Gousous, J., & Langguth, P. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Enhancing solubility and stability of poorly soluble drugs. Journal of Drug Delivery Science and Technology.
-
Jadhav, M., & Vavia, P. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
Singh, R., & Kumar, R. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review - GPSR. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link]
-
PubChem. (n.d.). [1-{4-[6-Amino-4-(Trifluoromethyl)pyridin-3-Yl]-6-(Morpholin-4-Yl)-1,3,5-Triazin-2-Yl}-3-(Chloromethyl)azetidin-3-Yl]methanol. Retrieved from [Link]
-
PubChem. (n.d.). 5-(6-Morpholin-4-Yl-2-Pyrrolidin-1-Yl-Pyrimidin-4-Yl)-4-(Trifluoromethyl)pyridin-2-Amine. Retrieved from [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. Retrieved from [Link]
- Lammers, Y. G., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Reproductive Sciences.
- Al-khedairy, E. B., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech.
- Popara, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Retrieved from [Link]
- Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- ResearchGate. (2015). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems.
- Tsukamoto, M., & Nakamura, T. (2023).
- Asgharian, R., et al. (2018). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Drug Formulation. (n.d.). Excipients for Parenterals.
- Patel, R. P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- BenchChem. (n.d.). Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
- Colorcon. (2024).
- Pharmaguideline. (n.d.).
- MDPI. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions.
- CymitQuimica. (n.d.). 2-methyl-1-[(4-[6-(trifluoromethyl)pyridin-2-yl]....
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- JoVE. (n.d.). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Morpholines. Synthesis and Biological Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
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- 6. researchgate.net [researchgate.net]
- 7. Excipients Used in Formulation of Liquid Dosage Forms | Pharmaguideline [pharmaguideline.com]
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- 9. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
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- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Yield Optimization for 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine Synthesis
Welcome to the technical support guide for the synthesis of 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. The trifluoromethyl group on the pyridine ring significantly influences its reactivity, presenting unique challenges and opportunities for optimization.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and maximize your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and strategic decisions you'll face when planning your synthesis.
Q1: What are the primary synthetic routes for preparing this compound?
There are two primary and highly effective methods for synthesizing this target molecule:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct, catalyst-free method where morpholine displaces a leaving group (typically a halide) on the pyridine ring. The strongly electron-withdrawing trifluoromethyl group activates the C2 position, making this pathway viable. It is often simpler and more cost-effective as it avoids transition metals.[3]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that forms the C-N bond using a palladium catalyst and a phosphine ligand.[4] It is exceptionally versatile and often the method of choice for less reactive starting materials, such as 2-chloro or 2-bromopyridines.[5][6]
Q2: My SNAr reaction with 2-chloro-6-(trifluoromethyl)pyridine is slow and gives low yields. What can I do?
This is a common issue. While the CF₃ group is activating, chlorine is only a moderately effective leaving group in SNAr reactions. Consider these troubleshooting steps:
-
Switch the Leaving Group: The reactivity order for SNAr is F > Cl > Br. If commercially viable, using 2-fluoro-6-(trifluoromethyl)pyridine will dramatically increase the reaction rate and likely the yield, often allowing for lower reaction temperatures.[3]
-
Increase Temperature: These reactions often require significant thermal energy. Running the reaction in a high-boiling polar aprotic solvent like DMSO or NMP at temperatures between 100-150 °C is standard.
-
Use Neat Conditions: Using a large excess of morpholine as both the nucleophile and the solvent can be highly effective, driving the reaction to completion.[7]
-
Solvent Choice: Ensure you are using a polar aprotic solvent. Solvents like DMSO, DMF, or NMP are excellent for accelerating SNAr reactions by solvating the cationic intermediate.[8]
Q3: I'm attempting a Buchwald-Hartwig amination. Which factors are most critical for success?
The Buchwald-Hartwig reaction is a complex catalytic system where every component matters. The most critical factors are:
-
Ligand Choice: This is arguably the most important variable. For coupling a secondary amine like morpholine with an electron-deficient heteroaryl chloride, bulky, electron-rich biarylphosphine ligands are the gold standard.[6][9]
-
Catalyst Precursor: Using modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) ensures the efficient and reliable formation of the active Pd(0) species, leading to more reproducible results than traditional sources like Pd(OAc)₂.[6]
-
Base Selection: The base must be strong enough to deprotonate the morpholine-Pd complex but not so reactive that it causes side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6][10]
-
Exclusion of Air and Moisture: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) with anhydrous, degassed solvents is mandatory for high yields.[6]
Q4: What are the most common side products, and how can they be minimized?
In Buchwald-Hartwig aminations, the most frequently encountered side product is from hydrodehalogenation , where the starting 2-halopyridine is reduced to 6-(trifluoromethyl)pyridine.
-
Cause: This can arise from β-hydride elimination from the alkoxide base or from side reactions involving water.
-
Solution:
-
Ensure strictly anhydrous conditions.
-
Optimize the catalyst-to-ligand ratio; sometimes a slight excess of ligand can suppress this pathway.
-
Lowering the reaction temperature, if the reaction rate remains acceptable, can also minimize this side reaction.[6]
-
Q5: What is the best practice for purifying the final product?
This compound is a tertiary amine and thus basic. This property can be leveraged for purification.
-
Standard Method: Flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective.
-
Alternative Method (Acid-Base Extraction): For larger scales or to remove non-basic impurities, an acid-base workup can be very effective. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl) to move the product into the aqueous layer, wash the organic layer to remove impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting the Buchwald-Hartwig Amination
Use this workflow to diagnose and solve issues with your palladium-catalyzed reaction.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Guide 2: Optimizing the SNAr Reaction
SNAr is conceptually simpler but requires the right conditions to be effective.
-
Problem: Reaction Stalls or is Incomplete
-
Cause A: Insufficient Electrophilicity: The 2-chloropyridine derivative may not be reactive enough.
-
Solution: As mentioned, switching to 2-fluoro-6-(trifluoromethyl)pyridine is the most impactful change. If this is not possible, you must compensate with more forcing conditions.
-
-
Cause B: Sub-optimal Temperature: The activation energy for displacing a chloride is significant.
-
Solution: Ensure your reaction temperature is high enough. For 2-chloropyridine, this is often >120 °C. Consider using a sealed vessel or microwave reactor to safely reach higher temperatures and pressures, which can dramatically reduce reaction times.
-
-
Cause C: Reversibility/Equilibrium: While unlikely to be a major factor, ensuring the generated HCl is effectively scavenged is good practice.
-
Solution: Use at least 2.2 equivalents of morpholine—one to act as the nucleophile and one to act as the base for the liberated HCl. Alternatively, add an inorganic base like K₂CO₃ or Cs₂CO₃ (1.5 eq) to act as a dedicated acid scavenger.
-
-
Section 3: Mechanistic Overview & Data
Understanding the underlying mechanisms is key to rational optimization.
Mechanisms
Caption: General Nucleophilic Aromatic Substitution (SNAr) mechanism.
Table 1: Comparison of Starting Conditions
This table provides recommended starting points for your optimization experiments based on literature precedent for similar systems. [3][6][10][11][12]
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
|---|---|---|
| Aryl Halide | 2-Chloro -6-(trifluoromethyl)pyridine (1.0 eq) | 2-Fluoro -6-(trifluoromethyl)pyridine (1.0 eq) |
| Nucleophile | Morpholine (1.2 - 1.5 eq) | Morpholine (2.5 - 5.0 eq, or as solvent) |
| Catalyst System | XPhos Pd G3 (1-2 mol%) OR Pd₂(dba)₃ (1 mol%) + RuPhos (2.5 mol%) | None |
| Base | NaOtBu or LHMDS (1.4 eq) | Excess Morpholine or K₂CO₃ (1.5 eq) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | DMSO or Neat (excess morpholine) |
| Temperature | 80 - 110 °C | 80 - 140 °C |
| Typical Time | 4 - 24 hours | 6 - 48 hours |
| Pros | Highly reliable for chlorides/bromides; wide scope. | Simpler setup; no metal catalyst cost/removal. |
| Cons | Requires inert atmosphere; catalyst/ligand cost. | Less effective for chlorides; may require high temps. |
Section 4: Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Protocol
This protocol uses a modern catalyst system for the reliable coupling of the chloro-derivative.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 mmol, 181.5 mg), XPhos Pd G3 (0.02 mmol, 16.9 mg), and Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg). [6]2. Inerting: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with argon three times.
-
Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic phase.
-
Workup: After cooling to room temperature, quench the reaction by adding water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., 10-40% Ethyl Acetate/Hexanes gradient) to yield the pure product.
Protocol 2: High-Yield SNAr Protocol (Neat Conditions)
This protocol leverages solvent-free conditions for an efficient, catalyst-free reaction.
-
Setup: To a sealable reaction vial with a magnetic stir bar, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 mmol, 181.5 mg).
-
Reagent Addition: Add morpholine (5.0 mmol, 436 µL). The large excess acts as both reactant and solvent. [7]3. Reaction: Seal the vial tightly. Place it in a preheated oil bath or heating block set to 120 °C. Stir the mixture for 24 hours. Caution: The reaction will build pressure; ensure your vessel is rated for these conditions.
-
Workup: After cooling to room temperature, carefully unseal the vial. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Purification: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then brine (1 x 15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent and excess morpholine. The crude product can be further purified by column chromatography if necessary.
References
-
ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. Available from: [Link]
-
National Institutes of Health (NIH). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Org Lett. 2001. Available from: [Link]
-
University of Nottingham Blogs. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]
-
Royal Society of Chemistry. Changes in the SNAr reaction mechanism brought about by preferential solvation. Phys. Chem. Chem. Phys., 2017,19, 23393-23403. Available from: [Link]
-
National Institutes of Health (NIH). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. 2008. Available from: [Link]
-
ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Available from: [Link]
-
ResearchGate. Optimization of the Buchwald-Hartwig reaction. Available from: [Link]
-
ResearchGate. Amination of 2-halopyridines. Available from: [Link]
-
ACS Publications. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide.... J. Med. Chem. 2019. Available from: [Link]
-
ResearchGate. Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci. 2020. Available from: [Link]
-
ResearchGate. Morpholines. Synthesis and Biological Activity. Available from: [Link]
-
National Institutes of Health (NIH). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. J Org Chem. 2014. Available from: [Link]
-
National Institutes of Health (NIH). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nat Catal. 2023. Available from: [Link]
-
ResearchGate. Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. Available from: [Link]
-
ResearchGate. Attempted reaction of morpholine with electron donor substituted fluoroarene 7f. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available from: [Link]
-
ResearchGate. Amination of Aminopyridines via η6-Coordination Catalysis. Available from: [Link]
-
ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available from: [Link]
-
Royal Society of Chemistry. Palladium-catalyzed interannular C–H amination of biaryl amines. Chem. Commun., 2020,56, 1269-1272. Available from: [Link]
- Google Patents. Method for purifying cis-2, 6-dimethyl morpholine.
-
National Institutes of Health (NIH). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor.... J Med Chem. 2015. Available from: [Link]
-
Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available from: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Unseen Interactions of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine and its Analogs
A Senior Application Scientist's Guide to Identifying and Mitigating Off-Target Effects
Welcome to the technical support center for researchers utilizing 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine and structurally related small molecule inhibitors. While the precise biological targets of this compound are not extensively documented in publicly available literature[1], its core structure, featuring a trifluoromethylpyridine and a morpholine ring, is a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[2][3][4] The morpholine group, for instance, is a well-known pharmacophore that can enhance potency and modulate pharmacokinetic properties, often through interactions with the hinge region of kinase domains.[3][5][6]
Troubleshooting & FAQs
Here, we address common issues and questions that arise during the characterization of novel inhibitors like Pyr-Morph-1.
Q1: My phenotypic results are inconsistent or more potent than expected based on the inhibitor's IC50 for my primary target. Could off-target effects be at play?
A1: Absolutely. This is a classic indicator of polypharmacology, where your compound interacts with multiple targets within the cell.[9] The observed phenotype is the sum of both on-target and off-target activities. It is crucial to validate that the biological effect is a direct consequence of inhibiting your intended target.
Initial Steps for Deconvolution:
-
Confirm Target Engagement in a Cellular Context: An essential first step is to verify that your inhibitor is binding to its intended target within the complex environment of a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11][12][13] Ligand binding stabilizes a protein, leading to a shift in its melting temperature.[11][12][14] A positive CETSA result provides strong evidence of target engagement in your experimental system.[13][14]
-
Dose-Response Correlation: Carefully titrate your inhibitor and correlate the phenotypic effect with the IC50 for your primary target. A significant discrepancy between the concentration required for target inhibition and the concentration that elicits the phenotype suggests that other targets are likely involved.[15]
Workflow for Target Engagement Validation using CETSA
Caption: CETSA workflow to confirm target engagement.
Q2: I suspect my inhibitor has off-target kinase activity. How can I identify these unintended targets?
A2: Kinase inhibitors are notoriously promiscuous due to the conserved nature of the ATP-binding pocket across the kinome.[16][17] Several strategies, both broad and targeted, can be employed to identify these off-target interactions.
Recommended Approaches for Off-Target Identification:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of your inhibitor.[18][[“]][20][21] These tools compare your molecule against databases of known ligand-protein interactions to generate a list of putative off-targets.[9][20] While predictive, this is a cost-effective first step to guide your experimental work.
-
Biochemical Kinase Profiling: This is the gold standard for assessing inhibitor selectivity.[17][22][23] Commercially available services offer screening against large panels of purified kinases (over 300) at a fixed ATP concentration (e.g., physiological 1mM or Km).[17][22][24] This provides a quantitative measure of your inhibitor's potency against a wide array of kinases, revealing its selectivity profile.[16][17]
-
Proteomic Approaches (e.g., KinomeView® Profiling): These methods provide a snapshot of kinase activity within the cell by using antibodies that recognize specific phosphorylation motifs.[23] Changes in the phosphorylation landscape upon treatment with your inhibitor can point towards affected pathways and suggest potential off-target kinases.[23]
Data Presentation: Hypothetical Kinase Profiling Results
| Kinase Target | Pyr-Morph-1 IC50 (nM) | Alternative A IC50 (nM) | Alternative B IC50 (nM) | Notes |
| Primary Target Kinase | 25 | 30 | 500 | On-target activity |
| Off-Target Kinase 1 | 250 | 5000 | >10000 | Pyr-Morph-1 shows 10-fold off-target activity |
| Off-Target Kinase 2 | 1500 | >10000 | >10000 | Moderate off-target activity |
| Off-Target Kinase 3 | >10000 | >10000 | >10000 | Clean profile |
| Selectivity Score | 10 | 166 | >20 | (Off-Target 1 IC50 / Primary Target IC50) |
Q3: I've identified a likely off-target. How can I be sure it's responsible for the observed phenotype?
A3: This is a critical validation step. The goal is to demonstrate a causal link between the off-target interaction and the phenotype.
Strategies for Off-Target Validation:
-
Use of Structurally Dissimilar Inhibitors: Source a known, selective inhibitor for the suspected off-target that is structurally unrelated to your compound. If this second inhibitor recapitulates the phenotype, it strongly implicates the off-target protein.
-
Genetic Approaches (RNAi or CRISPR): The most rigorous way to validate an off-target is to use genetic tools to deplete the cell of the suspected protein.[7] If knockdown or knockout of the off-target protein mimics or ablates the phenotype observed with your inhibitor, this provides powerful evidence for its involvement.
-
Negative Control Compounds: Synthesize or acquire a close structural analog of your inhibitor that is inactive against the primary target but retains the off-target activity, or vice-versa.[15] These tool compounds are invaluable for dissecting which effects are on-target versus off-target. This is a key component of Structure-Activity Relationship (SAR) studies.[25][26][27][28][29]
Logical Flow for Off-Target Validation
Caption: A multi-pronged approach to off-target validation.
Q4: How can I rationally design a better inhibitor with fewer off-target effects?
A4: Mitigating off-target effects often involves medicinal chemistry and a deep understanding of the structure-activity relationship (SAR).[25][26][27] The goal is to modify your compound to enhance selectivity for the primary target.[25]
Key Principles for Improving Selectivity:
-
Exploit Structural Differences: Even highly conserved ATP pockets have subtle differences in amino acid composition, size, and flexibility. Computational modeling and structural biology (e.g., X-ray crystallography) can reveal opportunities to design modifications to your inhibitor that favor binding to your primary target over off-targets.
-
Iterative SAR: Systematically synthesize and test analogs of your lead compound.[27] By making small, deliberate changes to the molecule's structure (e.g., modifying the trifluoromethyl or morpholine groups), you can identify which parts of the molecule are critical for on-target versus off-target activity.[25][28][29] This iterative process guides the design of more selective compounds.[27]
-
Fragment-Based Drug Discovery (FBDD): This approach builds a potent and selective inhibitor from smaller, low-affinity fragments that bind to distinct pockets on the target protein.[30] By linking these fragments, it's possible to create a larger molecule with high affinity and specificity.[30]
Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is adapted from established CETSA methodologies.[10][11][14]
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of Pyr-Morph-1 or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media.
-
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize the samples to the same protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody specific to your target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the normalized band intensity against the corresponding temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target stabilization and engagement.
-
References
- BioSci Publisher. (n.d.). Computational Prediction of Off-Target Effects in CRISPR Systems.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Cell Signaling Technology. (n.d.). KinomeView Profiling.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- CRISPR Medicine. (n.d.). News: Deep learning predicts CRISPR off-target effects.
- Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
- Oncolines B.V. (2024, October 19). Kinome Profiling.
- Solubility of Things. (n.d.). Structure-Activity Relationship (SAR).
- NIH. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Benchchem. (n.d.). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors.
- Benchchem. (n.d.). Technical Support Center: Negative Control Experiments for Small Molecule Inhibitor Studies.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- ResearchGate. (2024, August 18). How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?.
- Cayman Chemical. (2019, August 13). Small Molecule Inhibitors Selection Guide.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Patsnap Synapse. (2025, May 21). What is the structure-activity relationship SAR in drug design?.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
- CETSA. (n.d.). CETSA.
- Collaborative Drug Discovery. (2025, June 3). SAR: Structure Activity Relationships.
- Wikipedia. (n.d.). Structure–activity relationship.
- PMC - NIH. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
- PMC - PubMed Central. (n.d.). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.
- ACS Publications. (n.d.). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry.
- YouTube. (2021, October 12). How to measure and minimize off-target effects....
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
- MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
- (2013, August 9). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research.
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
- ResearchGate. (n.d.). Strategies to reduce off-target effects. | Download Scientific Diagram.
- YouTube. (2023, February 24). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis.
- ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- PubMed. (2020, March). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- (n.d.). 5-(6-Morpholin-4-Yl-2-Pyrrolidin-1-Yl-Pyrimidin-4-Yl)-4-(Trifluoromethyl)pyridin-2-Amine.
- ACS Publications. (2020, November 9). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of.
- Benchchem. (n.d.). Investigating Off-Target Effects of Novel Morpholine-Containing Compounds: A Comparative Guide.
- PubMed. (n.d.). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2).
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Benchchem. (n.d.). 4-(6-Morpholino-2-phenyl-4-pyrimidinyl)morpholine | 58514-95-7.
- ChemScene. (n.d.). 914636-87-6 | 4-(6-(Trifluoromethyl)pyridin-2-yl)morpholine.
- PubChem. (n.d.). N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazine-2,4-diamine.
Sources
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- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. CETSA [cetsa.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bioscipublisher.com [bioscipublisher.com]
- 19. consensus.app [consensus.app]
- 20. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. assayquant.com [assayquant.com]
- 23. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 24. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 25. solubilityofthings.com [solubilityofthings.com]
- 26. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 27. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
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- 29. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 30. acsu.buffalo.edu [acsu.buffalo.edu]
4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine stability issues in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine. Here, we address potential stability issues you may encounter in solution and provide actionable troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Molecule
This compound is a heterocyclic compound featuring a trifluoromethyl-substituted pyridine ring linked to a morpholine moiety. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the chemical properties of the pyridine ring, potentially impacting its stability under various experimental conditions. This guide will help you navigate these potential challenges.
Troubleshooting Guide: Solution Stability Issues
This section addresses specific problems you might encounter with this compound in solution, providing potential causes and step-by-step solutions.
Issue 1: Inconsistent or lower-than-expected concentrations in prepared solutions.
-
Potential Cause 1: Degradation due to pH. The pyridine nitrogen in your compound is basic and can be protonated. Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation pathways.
-
Troubleshooting Steps:
-
pH Analysis: Measure the pH of your solution. If it is outside the neutral range (pH 6-8), consider if this is necessary for your experiment.
-
Buffer Selection: If your experiment allows, prepare solutions in a suitable buffer system (e.g., phosphate-buffered saline for physiological pH).
-
pH Stability Study: Conduct a preliminary pH stability study by dissolving your compound in buffers of varying pH (e.g., pH 2, 7, and 10) and analyzing the concentration over time using a suitable analytical method like HPLC-UV.
-
-
Potential Cause 2: Solvent-Induced Degradation. While morpholine itself is stable in many organic solvents, the substituted pyridine ring may be susceptible to nucleophilic attack from certain solvents, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Solvent Review: Evaluate the solvents used. Protic solvents like methanol or ethanol could potentially act as nucleophiles.
-
Aprotic Solvent Trial: If your experimental design permits, switch to a more inert, aprotic solvent such as DMSO, DMF, or acetonitrile.
-
Control Experiment: Prepare a solution of your compound in the chosen solvent and a control solvent (e.g., acetonitrile) and monitor the concentration over time at your experimental temperature.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Potential Cause: Chemical Degradation. The appearance of new peaks strongly suggests that your parent compound is degrading into one or more new chemical entities. The trifluoromethyl group makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution.
-
Troubleshooting Steps:
-
Peak Identification: If you have access to mass spectrometry (LC-MS), attempt to get a mass for the unknown peak(s). This can provide clues about the degradation product's structure (e.g., loss of the morpholine group, hydroxylation of the pyridine ring).
-
Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study. This involves subjecting your compound to a range of stress conditions to accelerate degradation.
-
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of your molecule and identifying potential degradation products.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
HPLC or UPLC system with UV and/or MS detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Stress: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and white light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). A control sample (stock solution in solvent) should be kept under normal conditions.
-
Sample Analysis: At each time point, take an aliquot of each sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants).
Data Summary Table:
| Stress Condition | Incubation Time (hr) | Parent Compound Remaining (%) | Number of Degradant Peaks | Major Degradant Peak (retention time) |
| 0.1 M HCl | 24 | |||
| 0.1 M NaOH | 24 | |||
| 3% H₂O₂ | 24 | |||
| 60°C | 24 | |||
| UV/White Light | 24 |
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound in a solid state?
A1: As a solid, the compound is likely to be stable for an extended period if stored in a cool, dry, and dark place. However, without specific stability data, it is recommended to re-analyze the purity of the solid material after long-term storage (e.g., >1 year) before use in critical experiments.
Q2: Can I heat solutions of this compound?
A2: Caution should be exercised when heating solutions containing this compound. Thermal stress can accelerate degradation. If heating is necessary, it is advisable to perform a preliminary experiment to assess stability at the desired temperature and for the required duration. Monitor for any changes in color or the appearance of precipitates, and confirm purity by an analytical method.
Q3: Are there any known incompatible reagents?
A3: Avoid strong oxidizing agents, strong acids, and strong bases unless they are a required part of your reaction. The morpholine nitrogen can be nitrosated; therefore, avoid conditions that could generate nitrous acid (e.g., mixing with nitrites under acidic conditions).
Q4: What is the best way to monitor the stability of my compound in solution?
A4: The most reliable way to monitor the stability is by using a validated, stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a UV or mass spectrometry (MS) detector. Ion chromatography can also be a suitable method.
Q5: What could be the potential degradation pathway for this molecule?
A5: Based on its structure, a likely degradation pathway could involve the cleavage of the C-N bond between the pyridine ring and the morpholine moiety. This would result in the formation of 2-hydroxy-6-(trifluoromethyl)pyridine and morpholine. Another possibility is the hydroxylation of the pyridine ring.
Visualizing Experimental Workflows
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Troubleshooting Logic for Solution Instability
Caption: Troubleshooting flowchart for stability issues.
References
-
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. Available at: [Link]
-
MORPHOLINE | - atamankimya.com. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Available at: [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Technical Support Center: Crystallization of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
Document ID: TSC-2026-01-C10H11F3N2O Version: 1.0
Introduction
Welcome to the technical support guide for the crystallization of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine (CAS 914636-87-6). This molecule, featuring a trifluoromethylpyridine core linked to a morpholine moiety, presents unique crystallization challenges and opportunities. Controlled crystallization is a critical downstream processing step, dictating crucial Active Pharmaceutical Ingredient (API) attributes such as purity, polymorphism, crystal habit, and bulk density.[1] An optimized crystallization process ensures product quality and manufacturability.[1]
This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, scientists, and drug development professionals with actionable solutions to common issues encountered during the crystallization of this compound. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required to adapt and overcome challenges.
Section 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format. We will diagnose the likely causes and provide a logical sequence of steps to resolve the issue.
Question 1: My compound fails to crystallize and remains a solution or "oils out." What are the primary causes and corrective actions?
This is one of the most common challenges, typically stemming from either insufficient supersaturation or kinetic barriers to nucleation. "Oiling out," or liquid-liquid phase separation, occurs when the solute concentration exceeds the solubility limit of a liquid phase before reaching the supersaturation required for nucleation.
Causality: The trifluoromethyl group and aromatic core of the molecule contribute to its lipophilicity, while the morpholine ring's oxygen and nitrogen atoms allow for hydrogen bonding. This amphiphilic nature can lead to complex solvation effects. Oiling out is favored in systems where the solute has high solubility at elevated temperatures but limited solubility at lower temperatures, especially with rapid cooling.
Troubleshooting Workflow:
Sources
Technical Support Center: Strategies to Mitigate Cytotoxicity of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine in Primary Cell Cultures
Welcome to the technical support center for researchers utilizing 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you manage and reduce compound-induced cytotoxicity in your primary cell experiments. As a Senior Application Scientist, my goal is to provide you with the scientific rationale behind these recommendations to ensure the integrity and success of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound in primary cell cultures.
Issue 1: Excessive Cell Death Observed Even at Low Concentrations
Question: I'm observing significant cytotoxicity in my primary cell cultures (e.g., primary hepatocytes, neurons) shortly after treatment with this compound, even at nanomolar concentrations. What is the likely cause and how can I address this?
Answer:
High sensitivity in primary cells to this compound is likely due to a combination of its potent bioactivity and the inherent vulnerability of these cells compared to immortalized cell lines. The this compound structure is analogous to known kinase inhibitors that target critical cell survival pathways.
Underlying Causes and Explanations:
-
On-Target/Off-Target Kinase Inhibition: The trifluoromethylpyridine and morpholine moieties are found in potent inhibitors of signaling pathways crucial for cell survival, such as the PI3K/Akt/mTOR pathway.[1][2] Inhibition of this pathway can lead to the activation of apoptotic cascades.[3] Primary cells, especially those with high metabolic rates like hepatocytes and neurons, are highly dependent on these pathways for survival.[3]
-
Induction of Oxidative Stress: The trifluoromethyl group, being strongly electron-withdrawing, can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS).[4] An excess of ROS can induce oxidative stress, damaging cellular components and triggering apoptosis.[5][6]
-
Solvent Toxicity: Primary cells are highly sensitive to solvents like DMSO. It is crucial to maintain the final DMSO concentration in your culture medium at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Recommended Actions:
-
Re-evaluate Concentration and Exposure:
-
Action: Perform a detailed dose-response and time-course experiment to precisely determine the EC50 (half-maximal effective concentration for your desired effect) and CC50 (half-maximal cytotoxic concentration).
-
Rationale: This will help you identify a therapeutic window where you can observe the desired biological effect with minimal cytotoxicity.
-
-
Mitigate Oxidative Stress:
-
Refine Culture Conditions:
-
Action: Ensure your primary cells are healthy and not stressed before adding the compound. Use low-passage cells whenever possible.[7]
-
Rationale: Stressed cells are more susceptible to the toxic effects of chemical compounds.
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Question: My cytotoxicity assay results for this compound are highly variable from one experiment to the next. What could be causing this inconsistency?
Answer:
Inconsistency in cytotoxicity assays is a common challenge, particularly with sensitive primary cells. The sources of variability often lie in subtle differences in experimental setup and cell handling.
Potential Sources of Inconsistency:
| Source of Variability | Explanation | Recommended Solution |
| Cell Passage Number | Primary cells have a finite lifespan and their characteristics can change with each passage. | Use cells at a consistent and low passage number for all experiments.[7] |
| Seeding Density | Cell density can affect their metabolic rate and sensitivity to drugs. | Optimize and maintain a consistent seeding density for all assays. |
| Compound Stability | The compound may degrade in solution over time, affecting its potency. | Prepare fresh stock solutions of the compound for each experiment. |
| Serum Lot Variation | Different lots of fetal bovine serum (FBS) can have varying levels of growth factors, which can influence cell survival. | Test new lots of FBS before use in critical experiments, or purchase larger batches of a single lot. |
Self-Validating Experimental Design:
To improve consistency, incorporate the following controls into your experimental design:
Caption: Self-validating experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of cytotoxicity for this compound?
A1: Based on its structural motifs, the primary mechanism of cytotoxicity is likely the induction of apoptosis.[9] This can occur through:
-
Inhibition of Pro-Survival Signaling: The compound may inhibit kinases in pathways like PI3K/Akt, which are essential for preventing apoptosis.[1][2][3]
-
Caspase Activation: Inhibition of survival pathways or other cellular insults can lead to the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[10][11][12][13]
-
Oxidative Stress: The trifluoromethyl group may contribute to the generation of ROS, leading to cellular damage and apoptosis.[6][14]
Q2: How can I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect?
A2: This is a critical distinction. A decrease in metabolic activity measured by assays like MTT could indicate either outcome. To differentiate:
-
Cell Counting: A cytostatic effect will result in a stable cell count over time, whereas a cytotoxic effect will lead to a decrease in cell number.[7]
-
Apoptosis vs. Necrosis Assays: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining. This will allow you to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Q3: Can I reduce the serum concentration in my culture medium when using this compound?
A3: Caution is advised. Serum contains growth factors that activate pro-survival pathways like PI3K/Akt.[3] Reducing or removing serum can sensitize your primary cells to the cytotoxic effects of the compound. If serum-free conditions are necessary, you may need to supplement the medium with specific survival factors or use a lower concentration of the compound.
Q4: Are there any structural modifications to the compound that might reduce its cytotoxicity?
A4: While this falls under medicinal chemistry, some general principles apply. The morpholine ring is often incorporated to improve pharmacokinetic properties.[15][16][17] However, modifications to the trifluoromethylpyridine moiety could potentially modulate its kinase inhibitory profile or redox activity. Any modifications would require re-synthesis and re-validation of the compound's activity.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol determines the concentration of this compound that reduces the viability of primary cells by 50% (IC50).
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[18]
-
Prepare a 2x serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following treatment.
Materials:
-
Primary cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
References
- Benchchem. (n.d.). Technical Support Center: Managing Cytotoxicity of Novel Compounds in Primary Cell Cultures.
- Rahman, T., & Hosen, I. (2021). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity.
- Benchchem. (n.d.). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
- Kaban, G., et al. (2008). Protective effect of antioxidant enzymes against drug cytotoxicity in MCF-7 cells. Experimental Oncology.
- Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances.
- Benchchem. (n.d.). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Acton, E. M., et al. (1984). Comparative cytotoxicities of various morpholinyl anthracyclines. Cancer Treatment Reports.
- Fujikawa, K., & Ishihara, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules.
- Benchchem. (n.d.). Technical Support Center: Reducing Cytotoxicity of [Compound Name] in Primary Cell Cultures.
- S. S, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.
- Halliwell, B. (1991). Drug Antioxidant Effects: A Basis for Drug Selection?. Drugs.
- Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.
- Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry.
- El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Zhang, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules.
- Milic, M., et al. (2021). An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. Antioxidants.
- Ebrahimkhani, M. R., et al. (2014). Evaluation of Drug Carrier Hepatotoxicity using Primary Cell Culture Models. Advanced Pharmaceutical Bulletin.
- Joshi, S. S., et al. (1999). Amelioration of the cytotoxic effects of chemotherapeutic agents by grape seed proanthocyanidin extract. Antioxidants & Redox Signaling.
- Ciavardelli, D., et al. (2010). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. Journal of Proteomics.
- Benchchem. (n.d.). Minimizing Taltsv toxicity in primary cell cultures.
- Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Tang, X., & Zhang, X. (2016). Redox potentials of trifluoromethyl-containing compounds. RSC Advances.
- Lunn, J. S., et al. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Journal of Visualized Experiments.
- Skolik, R. (2021). Making cell culture models more physiologically relevant. Drug Target Review.
- He, L. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Cell Death Discovery.
- El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Sun, J., et al. (2007). Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. Journal of Biological Chemistry.
- Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
- Liu, D., et al. (2021). Optimization of Nanoparticles for Smart Drug Delivery: A Review. Small.
- Chen, Y.-F., et al. (2015). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. International Journal of Molecular Sciences.
- Schlosser, E., & Jäger, C. (2014). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- White, J. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?. ResearchGate.
- Beaufils, F., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of. Journal of Medicinal Chemistry.
- Abu-Serie, M. M., & El-Faham, A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
- Jadav, S. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules.
- Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. Nature Reviews Drug Discovery.
- Brill, F. H. H., et al. (2023). To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating”. GMS Hygiene and Infection Control.
- Liu, J.-B., et al. (2015). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. Organic Letters.
- Olechnowicz, S. W., & Karanicolas, J. (2018). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology.
- YouTube. (2024, November 26). Advantages of Small Molecule Inhibitors.
- Kumar, S., et al. (2018). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports.
- W. W, W., et al. (2022). Implications of the Essential Role of Small Molecule Ligand Binding Pockets in Protein–Protein Interactions. The Journal of Physical Chemistry B.
Sources
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of antioxidant enzymes against drug cytotoxicity in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drug Antioxidant Effects: A Basis for Drug Selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Blood-Brain Barrier Penetration Challenges with 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine and Related Compounds
Welcome to the technical support resource for researchers working with 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine and other novel CNS drug candidates. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to address common challenges related to blood-brain barrier (BBB) penetration. Our goal is to equip your team with the scientific rationale and practical methodologies needed to diagnose and overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is BBB penetration a concern?
A: this compound is a synthetic organic compound featuring a morpholine ring attached to a trifluoromethyl-substituted pyridine core. Such molecules are often investigated for their potential as central nervous system (CNS) therapeutic agents. The blood-brain barrier is a highly selective barrier that protects the brain from harmful substances, but it also significantly restricts the entry of therapeutic drugs.[1][2] For any CNS-targeted compound to be effective, it must efficiently cross this barrier to reach its site of action in the brain. Therefore, assessing and optimizing BBB penetration is a critical step in the drug development process.
Q2: The morpholine moiety is often included to improve CNS drug properties. Why might I still be observing poor brain uptake?
A: While the morpholine ring can be beneficial for CNS drug candidates, its impact is nuanced. The morpholine group's weak basicity and the presence of an oxygen atom can improve aqueous solubility and provide a favorable pKa, which can be advantageous for BBB penetration.[3][4][5] However, poor brain uptake can still occur due to several other factors:
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump it out of the brain endothelial cells back into the bloodstream.
-
Overall Physicochemical Properties: While the morpholine helps, the properties of the entire molecule, including the trifluoromethylpyridine core, determine the overall lipophilicity and polar surface area (PSA). An imbalance in these properties can hinder passive diffusion across the BBB.[6]
-
Metabolic Instability: The compound might be rapidly metabolized in the liver or at the BBB itself, reducing the concentration of the parent drug available to enter the brain.
Q3: What are the key physicochemical properties that I should be evaluating for my compound?
A: To predict and understand BBB penetration, you should focus on the following key parameters:
| Physicochemical Property | Optimal Range for CNS Drugs (General Guideline) | Rationale |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules generally exhibit better passive diffusion across the BBB. |
| Lipophilicity (LogP) | 1.5 - 3.5 | A balance is crucial. Too low, and the compound won't partition into the lipid membranes of the BBB. Too high, and it may have poor aqueous solubility and high non-specific binding to plasma proteins and brain tissue.[6] |
| Polar Surface Area (PSA) | < 70-90 Ų | A lower PSA is generally preferred as it reduces the desolvation penalty for entering the lipid bilayer of the cell membrane.[7] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | A lower number of hydrogen bond donors reduces the potential for strong interactions with water, facilitating membrane permeation. |
| pKa | 7.5 - 10.5 (for bases) | A weakly basic compound will be partially ionized at physiological pH, providing a balance between aqueous solubility and membrane permeability. |
These are general guidelines, and exceptions exist.
Troubleshooting Guide: Low Brain-to-Plasma Ratio
A low brain-to-plasma (B/P) concentration ratio is a common and critical issue in CNS drug development. This section provides a systematic approach to diagnosing and addressing this problem.
Problem 1: My compound shows high potency in vitro, but the in vivo B/P ratio is unexpectedly low.
This is a classic scenario that often points towards issues with BBB transport rather than the intrinsic activity of the compound.
Caption: Troubleshooting workflow for low B/P ratio.
Step 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Objective: To assess the passive permeability of your compound across an artificial lipid membrane, providing a rapid screen for its ability to diffuse through the BBB.[8]
-
Protocol:
-
Prepare a lipid solution (e.g., porcine brain lipid in dodecane) and coat the filter of a 96-well donor plate.
-
Add your compound solution (e.g., 10 µM in phosphate-buffered saline, pH 7.4) to the donor wells.
-
Fill the acceptor plate wells with buffer.
-
Assemble the donor and acceptor plates and incubate for a specified time (e.g., 4-18 hours) at room temperature.
-
Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Step 2: Caco-2 or MDCK-MDR1 Bidirectional Permeability Assay
-
Objective: To determine if your compound is a substrate of the P-glycoprotein (P-gp) efflux pump.[9]
-
Protocol:
-
Culture Caco-2 or MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Transport: Add the compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add the compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
Quantify compound concentrations in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) for both directions: Papp = (dQ/dt) / (A * C_0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 strongly suggests that the compound is a substrate for P-gp or another efflux transporter.[9]
-
Problem 2: My compound has a good in vitro permeability profile (high PAMPA, low efflux ratio), but the in vivo B/P ratio is still low.
If active efflux and poor passive permeability have been ruled out, consider these alternative explanations:
-
High Plasma Protein Binding (PPB): Only the unbound fraction of a drug in the plasma is available to cross the BBB. High PPB can severely limit brain exposure.
-
Action: Perform equilibrium dialysis or ultrafiltration to determine the fraction of your compound bound to plasma proteins. Aim for a lower PPB through structural modifications if necessary.
-
-
Rapid Metabolism: The compound may be quickly cleared from circulation by the liver (high first-pass metabolism) or metabolized by enzymes present within the BBB endothelial cells.
-
Action: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions. Analyze plasma and brain samples from in vivo studies for the presence of metabolites. If metabolism is an issue, medicinal chemistry efforts can focus on blocking the metabolic soft spots.
-
-
High Non-specific Brain Tissue Binding: The compound may readily enter the brain but become sequestered by binding to lipids and proteins within the brain parenchyma, reducing the unbound, pharmacologically active concentration.
Caption: Advanced troubleshooting for persistent low B/P ratio.
By systematically evaluating permeability, efflux, and pharmacokinetic properties, researchers can effectively diagnose and address the underlying causes of poor blood-brain barrier penetration for this compound and related compounds, ultimately accelerating the development of novel CNS therapeutics.
References
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). National Institutes of Health.
- In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research.
- Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. (n.d.). PubMed Central.
- In Vitro Blood Brain Barrier Models for Drug Development. (2022-12-18). Tempo Bioscience.
- Permeability of in vitro blood-brain barrier models. (n.d.). IEEE Conference Publication.
- Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. (n.d.). Springer.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (n.d.). PubMed Central.
- (A) The molecular lipophilicity potential (MLP), and (B) The polar surface area (PSA) of the sulfonamide-pyridine derivatives 15a and 15b. (n.d.). ResearchGate.
- Strategies to optimize brain penetration in drug discovery. (2005). Current Opinion in Drug Discovery & Development.
- P-glycoprotein. (n.d.). Wikipedia.
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- Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (n.d.). PubMed.
- p-glycoprotein p-gp-mediated efflux: Topics. (n.d.). Science.gov.
- Compounds that interact with P-glycoprotein (substrates). (n.d.). ResearchGate.
- 5-(6-Morpholin-4-Yl-2-Pyrrolidin-1-Yl-Pyrimidin-4-Yl)-4-(Trifluoromethyl)pyridin-2-Amine. (n.d.). PubChem.
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- (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. (2019-06-07). ACS Publications.
- In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life. (n.d.). PubMed Central.
- Molecular lipophilicity potential (left) and polar surface area (right) of... (n.d.). ResearchGate.
- Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. (n.d.). PubMed Central.
- (PDF) 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR. (2020-11-09). ResearchGate.
- Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development. (2025-03-03). Nature.
- [1-{4-[6-Amino-4-(Trifluoromethyl)pyridin-3-Yl]-6-(Morpholin-4-Yl)-1,3,5-Triazin-2-Yl}-3-(Chloromethyl)azetidin-3-Yl]methanol. (n.d.). PubChem.
- 4-(6-(Trifluoromethyl)pyridin-2-yl)morpholine. (n.d.). ChemScene.
- Showing Compound Morpholine (FDB008207). (2010-04-08). FooDB.
- (PDF) Morpholines. Synthesis and Biological Activity. (2025-08-09). ResearchGate.
- 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. (2025-09-01). Chemsrc.
- NeuroVoices: Nicholas Ashton, PhD, on Advances and Challenges in Alzheimer Disease Biomarkers. (2026-01-14). NeurologyLive.
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- 7. Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine Enantiomers
Welcome to the dedicated technical support center for the chiral separation of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of this specific chiral separation, ensuring the integrity and accuracy of your analytical and preparative work.
The successful separation of enantiomers is a critical step in pharmaceutical development, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] The target molecule, this compound, possesses a stereocenter at the morpholine ring, necessitating a robust chiral separation method for accurate enantiomeric excess (e.e.) determination and for the isolation of single enantiomers.
This guide is structured to address common challenges and inquiries in a direct question-and-answer format, blending theoretical principles with practical, field-proven solutions.
Troubleshooting Guide: Resolving Common Issues in Your Chiral Separation
This section addresses specific experimental problems you may encounter. Each issue is followed by an analysis of potential causes and a step-by-step guide to resolution.
Q1: I am seeing poor or no resolution between the enantiomers. What are the primary causes and how can I fix this?
A1: Cause & Investigation:
Poor resolution is the most common challenge in chiral method development and typically points to a suboptimal choice of the chiral stationary phase (CSP) or mobile phase composition. The interaction between the analyte and the CSP is highly specific and relies on a combination of forces like hydrogen bonding, π-π interactions, and steric hindrance to achieve separation.[3] For a molecule containing a basic morpholine nitrogen and an aromatic trifluoromethylpyridine group, polysaccharide-based CSPs are an excellent starting point due to their broad applicability for a wide range of chiral compounds.[4][5]
Step-by-Step Troubleshooting Protocol:
-
Verify CSP Selection: If you are not using a polysaccharide-based column (e.g., derivatized amylose or cellulose), consider this as your first change. Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) coatings are often effective for separating compounds with aromatic and heteroaromatic moieties.[6][7]
-
Optimize the Mobile Phase:
-
Normal Phase Mode (Recommended Starting Point): A mobile phase of n-hexane with an alcohol modifier (e.g., isopropanol or ethanol) is a standard starting point for polysaccharide CSPs.[4] Systematically vary the alcohol percentage (e.g., from 5% to 20% in 5% increments). Lower alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Add a Basic Modifier: The morpholine and pyridine nitrogens in your analyte are basic. These groups can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing and poor resolution. The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), to the mobile phase can significantly improve peak shape and resolution by masking these secondary interactions.
-
-
Lower the Temperature: Chiral separations are often enthalpically driven, meaning that lowering the column temperature can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to enhanced selectivity.[4] Try reducing the temperature in 5-10°C increments (e.g., from 25°C down to 10°C).
-
Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows for more interaction time between the enantiomers and the CSP, which can improve resolution, albeit at the cost of longer analysis times.
Q2: My peaks are tailing significantly, which is affecting the accuracy of my quantification. What should I do?
A2: Cause & Investigation:
Peak tailing for a basic compound like this compound is almost always due to undesirable secondary interactions with acidic sites on the stationary phase, as mentioned in the previous point. It can also be caused by column overload or extra-column dead volume.
Step-by-Step Troubleshooting Protocol:
-
Introduce a Basic Mobile Phase Additive: This is the most effective solution. Add 0.1% DEA or TEA to your mobile phase. This will neutralize the active silanol groups and dramatically improve peak symmetry.
-
Check Sample Concentration and Injection Volume: Injecting too much sample can overload the column, leading to peak distortion. Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject a constant volume to see if peak shape improves at lower concentrations.
-
Inspect Your HPLC System for Dead Volume: Ensure all tubing connections are secure and that you are using tubing with the appropriate inner diameter for your flow rate. Excessive dead volume between the injector, column, and detector can cause peak broadening and tailing.
Q3: My retention times are drifting between injections. What is causing this instability?
A3: Cause & Investigation:
Inconsistent retention times are typically due to a lack of equilibration of the column with the mobile phase, fluctuations in mobile phase composition, or temperature instability.
Step-by-Step Troubleshooting Protocol:
-
Ensure Proper Column Equilibration: Chiral columns, especially with mobile phases containing additives, can require longer equilibration times than standard reversed-phase columns. Flush the column with at least 20-30 column volumes of the mobile phase before starting your analysis sequence.
-
Prepare Fresh Mobile Phase Daily: The volatile components of your mobile phase (especially hexane and any basic additives) can evaporate over time, altering the composition and affecting retention. Prepare fresh mobile phase each day and keep the reservoir bottles capped.
-
Verify Temperature Control: Ensure your column oven is maintaining a stable temperature. Even small fluctuations can lead to noticeable shifts in retention times for sensitive chiral separations.
-
Check for System Leaks: A small, undetected leak in the pump or connections can cause pressure fluctuations and lead to unstable retention times.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding method development and optimization for the chiral separation of this compound.
Q4: Which chromatographic mode is better for this separation: Normal Phase, Reversed Phase, or Supercritical Fluid Chromatography (SFC)?
A4: For polysaccharide-based chiral separations, Normal Phase (NP) HPLC is often the most successful starting point, typically using a mobile phase of hexane and an alcohol. This is because the chiral recognition mechanisms of these CSPs are often more pronounced in non-polar environments.
Supercritical Fluid Chromatography (SFC) is an excellent and often superior alternative.[6] SFC uses supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[8] For a molecule like yours, SFC with a CO2/methanol mobile phase would be a very strong candidate. SFC is also considered a "greener" technique due to the reduction in organic solvent consumption.[6]
Reversed Phase (RP) HPLC is generally less common for this type of compound on polysaccharide CSPs, but it can be effective, especially with immobilized CSPs that are more robust to a wider range of solvents.
Q5: How do I choose the best chiral stationary phase (CSP) for my initial screening?
A5: A systematic screening approach is the most efficient way to find a suitable CSP.[8] For this compound, I would recommend a screening protocol that includes the following polysaccharide-based columns:
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Amylose tris(5-chloro-2-methylphenylcarbamate)
-
Cellulose tris(3-chloro-4-methylphenylcarbamate)
These CSPs offer a range of interaction mechanisms and are a good starting point for compounds containing aromatic rings and hydrogen bond acceptors/donors.
Q6: How do I develop a robust analytical method for determining enantiomeric excess (e.e.)?
A6: A robust analytical method requires good resolution, consistent performance, and sensitivity for the minor enantiomer.
Method Development Workflow:
Caption: A systematic workflow for chiral method development.
Key Validation Parameters:
-
Resolution (Rs): Aim for a resolution of >1.5 to ensure baseline separation for accurate integration.
-
Linearity: Demonstrate that the peak area of the minor enantiomer is linear over a relevant concentration range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified. This is crucial for accurately measuring high e.e. values.
Q7: I have a good analytical separation. What are the key considerations for scaling up to preparative chromatography to isolate the individual enantiomers?
A7: Scaling up from an analytical to a preparative method requires careful consideration of several factors to maintain resolution while increasing throughput.
Key Scale-Up Parameters:
| Parameter | Scaling Factor | Rationale |
| Flow Rate | (d_prep / d_anal)² | Maintain linear velocity. d = column inner diameter. |
| Sample Load | (d_prep / d_anal)² | Scale with the cross-sectional area of the column. |
| Injection Volume | (d_prep / d_anal)² | Scale with the cross-sectional area of the column. |
Protocol for Scaling Up:
-
Optimize Loading on the Analytical Column: Before scaling up, determine the maximum sample load on your analytical column that does not compromise resolution. This will inform the loading capacity of the preparative column.
-
Use the Same Packing Material: It is critical to use a preparative column packed with the same CSP and particle size as your analytical column to ensure a predictable transfer of the separation.
-
Calculate Scaled Parameters: Use the scaling factors in the table above to calculate the new flow rate and expected sample load for your preparative column.
-
Perform an Initial Preparative Run: Conduct a run at the calculated scaled parameters and collect fractions.
-
Analyze Fractions: Use your analytical method to analyze the collected fractions to determine their enantiomeric purity and pool the fractions that meet your purity requirements.
Experimental Protocols
Protocol 1: Initial Analytical Screening for Chiral Separation
-
CSP Screening Set:
-
Column 1: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
-
Column 2: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
-
-
Mobile Phase Screening:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm, determine via UV scan of the analyte)
-
Injection Volume: 5 µL
-
Sample Concentration: 1.0 mg/mL in mobile phase
-
-
Procedure:
-
Equilibrate each column with the mobile phase for at least 30 minutes.
-
Inject the racemic standard of this compound.
-
Evaluate the chromatograms for retention, resolution, and peak shape.
-
Protocol 2: Determination of Enantiomeric Excess (%e.e.)
-
Method: Use the optimized analytical method from your screening and development work.
-
Sample Preparation: Dissolve a known quantity of your sample in the mobile phase to a concentration that is within the linear range of your method.
-
Analysis:
-
Inject the sample onto the equilibrated HPLC system.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation:
-
Let A1 and A2 be the areas of the two enantiomer peaks.
-
%e.e. = [ |A1 - A2| / (A1 + A2) ] * 100
-
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC. BenchChem.
- Nageswara Rao, R., & Nagaraju, V. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211.
- Ghan, J. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology.
- YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT.
- Phenomenex. (n.d.).
- Welch, C. J., et al. (2014). Improved Chiral SFC Screening for Analytical Method Development.
- Dispas, A., et al. (2017). Development of a Generic Gradient SFC Method for Application in Drug Discovery and Development.
- Zhang, Y., et al. (2018). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 36(10), 1014-1019.
- Li, Y., et al. (2020). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 25(23), 5537.
- Zhang, T., et al. (2016).
- Gubitz, G., & Schmid, M. G. (1997). Chiral Separation Principles.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 296-313.
- Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1149.
- De Klerck, K., et al. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography.
- PubChem. (n.d.). [1-{4-[6-Amino-4-(Trifluoromethyl)pyridin-3-Yl]-6-(Morpholin-4-Yl)-1,3,5-Triazin-2-Yl}-3-(Chloromethyl)azetidin-3-Yl]methanol.
- Ahuja, S. (Ed.). (2011). Chiral methods. In Handbook of Pharmaceutical Analysis by HPLC (pp. 193-229). Elsevier.
- Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 229.
- Al-Obaidi, H., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(21), 7306.
- Tsukamoto, M., & Nakamura, T. (2023).
- Garlich, J. R., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLoS One, 10(10), e0139863.
- Sýkora, J., et al. (2025). Chiral separation and spectroscopic characterization of mefloquine analogues. Journal of Pharmaceutical and Biomedical Analysis, 251, 116453.
- Tai, D. F., et al. (1997). Chiral separation using molecularly imprinted heteroaromatic polymers.
- Warshakoon, N. C., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5517-5522.
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric Separations of Pyriproxyfen and its Six Chiral Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation and spectroscopic characterization of mefloquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ymc.eu [ymc.eu]
- 7. mdpi.com [mdpi.com]
- 8. fagg-afmps.be [fagg-afmps.be]
Technical Support Center: Enhancing the Metabolic Stability of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working to optimize the metabolic stability of 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine derivatives. This guide is designed to provide in-depth, field-proven insights to help you navigate common experimental challenges, troubleshoot assays, and rationally design more robust molecules. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your efforts are both efficient and scientifically sound.
Section 1: Understanding the Metabolic Landscape of Your Scaffold
The this compound scaffold combines two key structural motifs, each with distinct metabolic characteristics. A clear understanding of these is the first step in troubleshooting and optimization.
-
The 6-(Trifluoromethyl)pyridine Moiety: The trifluoromethyl (-CF3) group is a powerful tool in medicinal chemistry, primarily used to enhance metabolic stability. Its strong electron-withdrawing nature deactivates the pyridine ring, making it significantly less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. By blocking a potential site of metabolism, the C-F bond's high energy effectively shields the molecule from enzymatic attack at that position, which can lead to a longer drug half-life and a more predictable pharmacokinetic profile.
-
The Morpholine Moiety: Morpholine is a versatile heterocycle frequently incorporated into drug candidates to improve properties like solubility and bioavailability. However, saturated heterocycles, particularly those with an electron-rich nitrogen, are often metabolic "soft spots." Metabolism typically occurs on the α-carbons (the carbons adjacent to the nitrogen and oxygen atoms) via oxidation. This can lead to ring-opening, N-dealkylation, or the formation of reactive intermediates.
Potential Metabolic Liabilities & Bioactivation
A critical concern with alicyclic amines like morpholine is their potential for bioactivation into reactive metabolites. Oxidation at the α-carbon can lead to the formation of an unstable carbinolamine, which can exist in equilibrium with a reactive iminium ion. These electrophilic species can covalently bind to cellular nucleophiles like proteins, a mechanism associated with idiosyncratic drug toxicity. Therefore, identifying and mitigating these pathways is a crucial aspect of ensuring the safety of your drug candidate.
Caption: Potential bioactivation pathway of the morpholine moiety.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial assessment of metabolic stability for this class of compounds.
Q1: My compound shows very rapid clearance in Human Liver Microsomes (HLM). Where should I start my investigation?
A1: Rapid clearance in HLM assays, which are rich in Phase I enzymes, strongly suggests that your compound is a substrate for CYP-mediated oxidation. Given the stability of the trifluoromethyl-pyridine ring, the primary suspect is the morpholine moiety. Your first step should be to perform a metabolite identification ("MetID") study using LC-MS/MS to pinpoint the exact site of metabolism, often referred to as the "metabolic soft spot." Look for metabolites corresponding to hydroxylation on the morpholine ring or N-dealkylation products.
Q2: I'm seeing a discrepancy between my microsomal and hepatocyte stability data. What does this mean?
A2: This is a common and informative result. Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes within an intact cellular system, whereas microsomes primarily assess Phase I (CYP-mediated) metabolism. A significant difference typically points to a few possibilities:
-
Phase II Metabolism: Your compound or its Phase I metabolite may be rapidly conjugated by Phase II enzymes (e.g., UGTs, SULTs) present in hepatocytes but absent in microsomes.
-
Transporter Effects: Compound uptake into the hepatocyte might be a rate-limiting step, which is a factor not measured in microsomal assays.
-
Contribution from Non-CYP Enzymes: Cytosolic enzymes like aldehyde oxidase (AO) could be metabolizing your compound, which would be captured in hepatocytes but not in standard NADPH-supplemented microsomal assays.
Q3: My compound has low aqueous solubility. How might this affect my in vitro stability results?
A3: Poor solubility is a frequent source of experimental artifacts. It can lead to:
-
Underestimation of Intrinsic Clearance (CLint): The actual concentration of the compound available to the enzymes may be lower than the nominal concentration, leading to an artificially slow rate of metabolism.
-
Non-specific Binding: Lipophilic compounds tend to bind to the plasticware of the assay plate or aggregate, further reducing the free concentration available for metabolism. Consider reducing the final percentage of organic solvent (e.g., DMSO) in the incubation to ≤0.2% and ensuring the test compound concentration is well below its solubility limit in the final assay buffer.
Q4: Should I be concerned about protein binding in my in vitro assays?
A4: Yes, particularly for lipophilic compounds. Non-specific binding to microsomal or hepatocyte proteins can sequester the compound, making it unavailable to metabolic enzymes and leading to an underestimation of its true metabolic clearance. While initial screens are often run without correction, for lead optimization it is crucial to measure the fraction unbound in the incubation (fu,inc) and use this to calculate a corrected intrinsic clearance value. Adding a low concentration of bovine serum albumin (BSA) (e.g., 1%) to the incubation can sometimes mitigate non-specific binding to plastic surfaces, making the in vitro system more representative of in vivo conditions.
Section 3: Troubleshooting In Vitro Metabolic Stability Assays
This guide provides a structured approach to resolving common issues encountered during microsomal and hepatocyte stability assays.
Guide 1: Troubleshooting the Liver Microsomal Stability Assay
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| High variability between replicate wells (>15% CV). | 1. Poor Compound Solubility: Precipitation or aggregation of the test compound. 2. Pipetting Errors: Inaccurate dispensing of compound, microsomes, or cofactors. 3. Edge Effects: Temperature or evaporation gradients across the 96-well plate. | 1. Verify Solubility: Visually inspect wells for precipitation. Lower the compound concentration or the percentage of organic solvent. 2. Check Pipettes & Technique: Calibrate pipettes. Use reverse pipetting for viscous solutions. Ensure proper mixing. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier. Ensure uniform heating in the incubator. |
| Compound appears unstable in "minus-cofactor" (NADPH) control. | 1. Chemical Instability: The compound is degrading in the aqueous buffer at 37°C. 2. Non-NADPH Mediated Metabolism: Metabolism by enzymes present in microsomes that do not require NADPH (e.g., esterases). 3. LC-MS/MS Instability: Compound is degrading in the autosampler or on-column. | 1. Assess Chemical Stability: Incubate the compound in buffer alone (no microsomes) and analyze at different time points. 2. Consider Other Enzymes: If your molecule has a labile functional group like an ester, this is a likely cause. 3. Check Analytical Method: Run a sample from T=0 at the end of the analytical run to check for degradation over the course of the analysis. |
| Data shows a biphasic clearance profile (fast initial phase, then slow). | 1. Enzyme Inhibition by Metabolite: A metabolite is forming that inhibits the enzyme responsible for its own formation (mechanism-based inhibition). 2. Differential Enantiomer Metabolism: If the compound is a racemate, one enantiomer may be cleared much faster than the other. 3. Mass Spectrometry Interference: A co-eluting metabolite may be interfering with the signal of the parent compound, artificially inflating the apparent concentration at later time points. | 1. Lower Compound Concentration: Run the assay at a much lower concentration to reduce the impact of the inhibitory metabolite. 2. Test Pure Enantiomers: If technically feasible, separate the enantiomers and test their stability individually. 3. Refine LC-MS/MS Method: Improve chromatographic separation to resolve the parent from all major metabolites. Check for in-source fragmentation. |
| Well-known control compounds (e.g., Verapamil) show unexpectedly low clearance. | 1. Poor Microsome Quality: Microsomes have lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles). 2. Inactive Cofactor: The NADPH regenerating system is degraded or was prepared incorrectly. 3. Incorrect Assay Conditions: pH of the buffer is incorrect; incubation temperature is wrong. | 1. Use Fresh Microsomes: Thaw a new vial of microsomes and ensure they are from a reputable supplier with a certificate of analysis. 2. Prepare Fresh Cofactors: The NADPH regenerating system should be prepared fresh for each experiment. 3. Verify All Reagents & Equipment: Check the pH of your buffer. Confirm the incubator temperature with a calibrated thermometer. |
Guide 2: Troubleshooting the Hepatocyte Stability Assay
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| High clearance in hepatocytes, but low clearance in microsomes. | 1. Rapid Phase II Conjugation: The compound is a substrate for UGTs, SULTs, etc. 2. Active Uptake into Hepatocytes: The compound is a substrate for uptake transporters (e.g., OATPs), leading to high intracellular concentrations and accelerated metabolism. 3. Metabolism by Non-Microsomal Enzymes: Enzymes like aldehyde oxidase (AO) or monoamine oxidase (MAO) are responsible for clearance. | 1. Metabolite ID in Hepatocytes: Perform a MetID study with hepatocytes to look for glucuronide or sulfate conjugates. 2. Run Transporter Assays: Evaluate if your compound is a substrate for relevant hepatic uptake transporters. 3. Use Specific Inhibitors: Incubate with inhibitors of AO (e.g., hydralazine) or MAO to see if clearance is reduced. |
| Very low or no clearance observed, even for control compounds. | 1. Low Hepatocyte Viability: The cells were damaged during thawing or handling. 2. Incorrect Cell Density: The number of viable cells per well is too low. | 1. Check Viability: Always perform a viability check (e.g., Trypan Blue exclusion) before starting the incubation. Viability should be >80%. 2. Verify Cell Count: Use a cell counter to ensure the correct number of viable cells (typically 0.5-1.0 million cells/mL) is added to each well. |
| Calculated intrinsic clearance is much lower than expected based on in vivo data (underprediction). | 1. High Protein Binding: The compound is highly bound to proteins in the incubation medium, reducing its free concentration. 2. Permeability-Limited Clearance: The rate of entry into the hepatocyte is slower than the rate of metabolism, making permeability the rate-limiting step. | 1. Measure and Correct for fu,inc: Determine the fraction unbound in the hepatocyte incubation and use it to correct the CLint value. 2. Compare with Microsomal Data: If microsomal clearance is much higher, it suggests permeability may be limiting hepatocyte clearance. This is an inherent property of the molecule that may require structural modification to improve. |
Section 4: Key Experimental Protocols
These protocols provide a standardized framework for your experiments. Always include positive controls with known metabolic fates (e.g., a high-clearance CYP3A4 substrate like Verapamil for microsomes; a Phase II substrate like 7-hydroxycoumarin for hepatocytes) to validate each assay run.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound due to Phase I metabolism.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in the buffer containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂.
-
Thaw pooled HLM on ice and dilute to a working concentration of 1.0 mg/mL in phosphate buffer.
-
Prepare a 1 µM working solution of the test compound in phosphate buffer (ensure final DMSO concentration is ≤0.2%).
-
-
Incubation Procedure:
-
In a 96-well plate, combine 50 µL of the HLM solution and 50 µL of the test compound solution.
-
Set up parallel "minus-cofactor" control wells containing buffer instead of the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the reaction by adding 100 µL of the pre-warmed NADPH regenerating system solution to each well.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an analytical internal standard.
-
-
Sample Analysis & Data Interpretation:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural log of the percent remaining of the test compound versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Calculate Half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) in µL/min/mg protein = (k / microsomal protein concentration in mg/mL) * 1000.
-
Caption: Standard workflow for a liver microsomal stability assay.
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
Objective: To determine the in vitro t½ and CLint of a test compound, accounting for both Phase I and Phase II metabolism, as well as cellular uptake.
Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Centrifuge gently to pellet the cells and resuspend in fresh medium.
-
Determine cell viability and concentration using the Trypan Blue exclusion method. Adjust the cell suspension to 0.5 x 10^6 viable cells/mL.
-
-
Incubation Procedure:
-
Add the hepatocyte suspension to a 96-well plate.
-
Prepare a working solution of the test compound (typically 1 µM) in the incubation medium.
-
Initiate the reaction by adding the test compound solution to the cells.
-
Incubate the plate at 37°C with continuous gentle shaking (to keep cells in suspension).
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction by transferring an aliquot of the cell suspension into ice-cold acetonitrile with an internal standard.
-
-
Sample Analysis & Data Interpretation:
-
Follow steps 3a-3c from the microsomal protocol.
-
Calculate Half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) in µL/min/10^6 cells = (k / cell density in 10^6 cells/mL) * 1000.
-
Section 5: Advanced Strategies for Enhancing Metabolic Stability
If initial assays confirm metabolic lability, the following medicinal chemistry strategies, grounded in the principles of physical organic chemistry, can be employed to design more robust derivatives.
Caption: A rational approach to addressing metabolic liabilities.
Strategy 1: Steric Shielding of the Morpholine Ring
The most direct approach is to block the site of metabolism. If MetID confirms hydroxylation at one of the α-carbons of the morpholine ring, introducing a small, metabolically stable substituent can sterically hinder the approach of CYP enzymes.
-
Action: Introduce a methyl or gem-dimethyl group on the α-carbon identified as the metabolic hot spot.
-
Rationale: The bulky group acts as a "steric shield," physically blocking the active site of the metabolizing enzyme.
-
Caution: This modification can alter the conformation and physicochemical properties of the molecule, potentially impacting target potency and solubility. Always re-assess Structure-Activity Relationships (SAR).
Strategy 2: Bioisosteric Replacement of the Morpholine Ring
If the morpholine ring itself is fundamentally too labile, replacing it with a bioisostere that retains the necessary binding interactions but possesses greater metabolic stability can be a powerful strategy.
-
Action: Replace the morpholine with a less metabolically susceptible heterocycle, such as a thiomorpholine, piperazine with a small N-substituent, or a tetrahydro-2H-pyran (THP).
-
Rationale: These replacements alter the electronics and metabolic profile. For instance, replacing the morpholine oxygen with sulfur (thiomorpholine) or another nitrogen (piperazine) changes the ring's properties and how it is recognized by metabolic enzymes. THP removes the basic nitrogen, which is often a key site for metabolic attack.
-
Representative Data: The following table illustrates how ring replacement can impact metabolic stability, using representative data from literature examples.
| Compound Scaffold | Heterocycle | cLogD₇.₄ (Example) | Relative RLM Clearance (Example) | Rationale for Stability Change |
| Core-Piperidine | Piperidine | 3.5 | 100% (Baseline) | Baseline saturated heterocycle, prone to oxidation. |
| Core-Morpholine | Morpholine | 2.8 | 10% | Increased polarity (lower cLogD) reduces affinity for lipophilic CYP active sites. |
| Core-THP | Tetrahydropyran | 3.2 | ~15% | Removal of the basic nitrogen, a common site of metabolic attack. |
Strategy 3: Modulating Electronics of the Pyridine Ring
While the 6-trifluoromethyl group provides significant stability, if residual metabolism is observed on the pyridine ring itself (e.g., hydroxylation at an open position), further electronic modification can be beneficial.
-
Action: Replace a C-H on the pyridine ring with a nitrogen atom (scaffold hopping to a pyrimidine or pyrazine) or add an additional fluorine atom.
-
Rationale: Both strategies further decrease the electron density of the aromatic system, making it even more resistant to oxidative metabolism by CYP enzymes. This is a well-established principle for mitigating metabolism of aromatic rings.
By systematically applying these troubleshooting guides, protocols, and medicinal chemistry strategies, researchers can effectively diagnose and overcome the metabolic stability challenges associated with this compound derivatives, paving the way for the development of more robust and successful drug candidates.
References
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Trunzer, M., Faller, B., & Zimmerlin, A. (2012). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Journal of Medicinal Chemistry. [Link]
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LCGC International. (2011). Metabolite Profiling Applications in Early Drug Discovery. LCGC International. [Link]
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ORKG. Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. ORKG Ask. [Link]
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Cyprotex. Hepatocyte Stability. Evotec. [Link]
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Request PDF. (n.d.). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. ResearchGate. [Link]
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Frontage Laboratories. Metabolite Profiling and Identification. Frontage Laboratories. [Link]
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AxisPharm. Hepatocyte Stability Assay Test. AxisPharm. [Link]
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Jones, R. D., et al. (2021). Does Addition of Protein to Hepatocyte or Microsomal In Vitro Incubations Provide a Useful Improvement in In Vitro-In Vivo Extrapolation Predictability?. Drug Metabolism and Disposition. [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. [Link]
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protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
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Sjöstedt, N. (2015). Investigations of Bi-phasic Drug Depletion in Liver Microsomes and Hepatocytes in Metabolic Stability Studies. Chalmers ODR. [Link]
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Deglmann, C. J., et al. (2004). Protein binding capacity in vitro changes metabolism of substrates and influences the predictability of metabolic pathways in vivo. Toxicology in Vitro. [Link]
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Zahra, Y., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Dalvie, D., et al. (2012). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Chemical Research in Toxicology. [Link]
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Scott, J. S., & Rankin, D. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry. [Link]
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Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Dalvie, D., et al. (2014). Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules. Chemical Research in Toxicology. [Link]
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Kumar, K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Synlett. [Link]
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Patel, P. N., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Strelevitz, T. J., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. [Link]
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- Trably, F., et al. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Validation & Comparative
A Comparative Guide to Morpholine-Based Pyridinyl PI3K Inhibitors and Their Place in the Therapeutic Landscape
Introduction: Targeting a Core Oncogenic Driver
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a vast array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is one of the most common events in human cancers, often driven by mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or the loss of the tumor suppressor PTEN.[3][4] This makes the PI3K pathway a rational and compelling target for therapeutic intervention.[5] Over the years, the field has evolved from first-generation, non-selective inhibitors to highly specific compounds targeting distinct PI3K isoforms (α, β, δ, γ).[6][7]
This guide provides an in-depth comparison of a potent, morpholine-containing pyridinyl inhibitor against a panel of other significant PI3K inhibitors. The compound of interest, based on the "4-[6-(trifluoromethyl)pyridin-2-yl]morpholine" chemical scaffold, is best represented in literature by the clinical candidate PQR309 (Bimiralisib) . PQR309's full chemical name is 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine.[8][9] We will dissect its performance characteristics in the context of pan-inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors, providing the experimental framework necessary for researchers to conduct their own evaluations.
The PI3K/AKT/mTOR Signaling Axis
Understanding the mechanism of action requires a clear picture of the target pathway. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10][11] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[12] Activated AKT then phosphorylates a multitude of substrates, including components of the mammalian target of rapamycin (mTOR) complex, to drive cell survival and proliferation.[13]
Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.
Comparative Analysis of PI3K Inhibitors
The therapeutic efficacy and toxicity profile of a PI3K inhibitor are dictated by its potency and selectivity across the four Class I isoforms (p110α, β, δ, γ) and its activity against the related mTOR kinase.[5][14] We compare PQR309 (Bimiralisib) to a selection of benchmark inhibitors.
Biochemical Potency and Selectivity Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below, compiled from publicly available sources, summarizes the biochemical activity of PQR309 and its comparators.
| Compound | Type | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) | mTOR (IC50, nM) | Key Features |
| PQR309 (Bimiralisib) | Pan-PI3K / mTOR | 37 | 132 | 39 | 102 | 83 | Brain-penetrant, orally bioavailable.[8] |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 | >1000 | Crosses blood-brain barrier.[14] |
| Copanlisib (BAY 80-6946) | Pan-PI3K (α/δ) | 0.5 | 3.7 | 0.7 | 6.4 | - | Potent against p110α and p110δ.[14] |
| Alpelisib (BYL719) | α-selective | 5 | 1200 | 290 | 250 | - | Approved for PIK3CA-mutated breast cancer.[15][16] |
| Idelalisib (CAL-101) | δ-selective | 8600 | 5600 | 2.5 | 890 | - | Approved for hematological malignancies.[17] |
| Gedatolisib (PF-05212384) | Dual PI3K/mTOR | 0.4 | 3 | 1.9 | 5 | 1.6 | Potent dual inhibitor.[8] |
Data compiled from references[8][16]. Note: IC50 values can vary based on assay conditions.
Expert Insights: PQR309 distinguishes itself as a balanced pan-class I PI3K inhibitor that also potently targets mTOR.[9] This dual-action mechanism can be advantageous in tumors where multiple pathway nodes are activated, potentially overcoming feedback loops that can limit the efficacy of more selective agents.[8] Unlike the structurally related Buparlisib, PQR309 was designed to avoid off-target tubulin binding, a feature associated with certain toxicities.[9] Its ability to penetrate the blood-brain barrier makes it a candidate for primary brain tumors or brain metastases.[8]
Compared to isoform-selective inhibitors like Alpelisib and Idelalisib, pan-inhibitors like PQR309 offer broader pathway suppression. However, this can come at the cost of increased on-target toxicities, such as hyperglycemia (from p110α inhibition) or immune-related effects (from p110δ/γ inhibition).[5][14] The choice between a pan- and isoform-selective inhibitor is therefore a strategic one, often guided by the specific genetic context of the tumor and the patient's tolerance.[3]
Experimental Protocols for Inhibitor Characterization
To ensure scientific integrity, every claim about an inhibitor's performance must be backed by robust, reproducible experimental data. The following protocols provide a self-validating framework for characterizing and comparing PI3K inhibitors in your own laboratory.
Experimental Workflow Overview
The logical flow of inhibitor characterization moves from a purely biochemical assessment of enzyme inhibition to a cellular context, confirming on-target effects and assessing anti-proliferative activity.
Caption: A standard workflow for the preclinical evaluation of PI3K inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
Objective: To determine the IC50 of an inhibitor against purified PI3K isoforms. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[18][19]
Causality: This assay isolates the inhibitor's effect on the target enzyme, free from cellular complexities like membrane permeability or drug efflux pumps. It is the gold standard for determining direct biochemical potency.
Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA.[19]
-
Prepare Substrate: Reconstitute phosphatidylinositol 4,5-bisphosphate (PIP2) in the kinase buffer.
-
Prepare ATP Solution: Prepare a 250µM ATP solution. The final concentration in the reaction should be near the Km of the enzyme for ATP.[1]
-
Inhibitor Dilution: Perform a serial dilution of the test compound (e.g., PQR309) in DMSO, followed by a further dilution in kinase buffer. Ensure the final DMSO concentration is <0.5%.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of serially diluted inhibitor or vehicle (DMSO) to appropriate wells.
-
Add 2 µL of the PI3K enzyme/PIP2 substrate mixture to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of the ATP solution to each well.
-
Incubate at room temperature for 60 minutes. The incubation time must be within the linear range of the reaction.[1]
-
-
Signal Detection (using ADP-Glo™ Reagent):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)
Objective: To measure the effect of the inhibitor on the viability of cancer cells and determine the half-maximal growth inhibition concentration (GI50).
Causality: This assay assesses the downstream consequence of PI3K inhibition—reduced cell proliferation or survival. It integrates factors like cell permeability and metabolic stability, providing a more biologically relevant measure of potency than a biochemical assay alone.[10]
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF7, a PIK3CA-mutant breast cancer line) into an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 90 µL of complete culture medium.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.[10]
-
-
Compound Treatment:
-
Signal Detection (using CellTiter-Glo® Reagent):
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of medium).[10]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of inhibitor concentration to determine the GI50 value.
-
Protocol 3: Western Blot Analysis for Pathway Modulation
Objective: To visually confirm that the inhibitor is blocking the PI3K pathway within cells by measuring the phosphorylation status of key downstream proteins like AKT and S6 ribosomal protein.
Causality: This experiment provides direct evidence of on-target activity. A decrease in the phosphorylation of AKT (at Ser473) and its substrate S6 confirms that the inhibitor is effectively blocking the signaling cascade initiated by PI3K.[21][22]
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours, then treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[1]
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[23]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[23]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, and a loading control like β-actin).
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a digital imager or X-ray film. Densitometry can be used for semi-quantitative analysis.
-
Conclusion and Future Directions
The selection of a PI3K inhibitor for research or clinical development is a multifaceted decision. PQR309 (Bimiralisib) represents a potent, brain-penetrant pan-PI3K/mTOR inhibitor with a distinct profile compared to both highly selective and other pan-PI3K inhibitors.[8] Its dual activity may offer a strategy to circumvent resistance mechanisms that plague single-target agents, while its favorable pharmacokinetic properties open avenues for treating CNS malignancies.
However, the challenge for all pan-inhibitors remains the therapeutic window. The future of PI3K-targeted therapy likely lies in a precision medicine approach: using isoform-selective inhibitors like Alpelisib in patient populations with specific activating mutations (PIK3CA), reserving broader-spectrum agents for tumors with more complex pathway dysregulation, and developing rational combination strategies to enhance efficacy and mitigate toxicity.[3][[“]] The robust experimental framework provided here allows researchers to rigorously evaluate novel compounds like PQR309 and accurately position them within this evolving and clinically significant landscape.
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC - PubMed Central. (Source: ncbi.nlm.nih.gov) [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed. (Source: pubmed.ncbi.nlm.nih.gov) [Link]
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AKT/PKB Signaling Pathway | PI3k Signaling - YouTube. (Source: youtube.com) [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry - ACS Publications. (Source: pubs.acs.org) [Link]
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Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. (Source: ncbi.nlm.nih.gov) [Link]
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(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase | Journal of Medicinal - ACS Publications. (Source: pubs.acs.org) [Link]
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Western blot analysis for protein levels associated with the PI3K/AKT... - ResearchGate. (Source: researchgate.net) [Link]
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In vitro drug response assay for inhibitors of PI3K and mTOR in human... - ResearchGate. (Source: researchgate.net) [Link]
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PI3K/AKT Cell Signaling Pathway - Bio-Rad Antibodies. (Source: bio-rad-antibodies.com) [Link]
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Several reported potent morpholine based PI3K inhibitors with examples... - ResearchGate. (Source: researchgate.net) [Link]
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A class of highly selective inhibitors bind to an active state of PI3Kγ - PubMed. (Source: pubmed.ncbi.nlm.nih.gov) [Link]
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A Comparative Efficacy Analysis of Morpholine Analogs Targeting the PI3K/mTOR Pathway
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway stands out as a critical signaling nexus frequently dysregulated in human tumors.[1][2] This has spurred the development of numerous inhibitors, with a significant focus on heterocyclic scaffolds that can confer both potency and desirable pharmacokinetic properties. Among these, compounds featuring the 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine motif and its bioisosteres have emerged as a promising class of therapeutic agents. This guide provides a detailed comparison of the efficacy of key analogs, grounded in experimental data, to inform researchers and drug development professionals in their pursuit of next-generation cancer therapeutics.
The Central Role of the PI3K/mTOR Pathway in Oncology
The PI3K/mTOR signaling cascade is a master regulator of essential cellular processes, including cell growth, proliferation, survival, and metastasis.[3] Upon activation by upstream signals, such as growth factors, Class I PI3Ks phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] This second messenger recruits proteins with pleckstrin-homology (PH) domains, such as AKT and PDK1, to the plasma membrane, initiating a phosphorylation cascade that ultimately activates mTOR.[1][2] Hyperactivation of this pathway, often due to mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K), is a common driver of tumorigenesis.[1]
Caption: Simplified PI3K/mTOR signaling pathway.
Comparative Efficacy of Key Analogs
The core structure of this compound has been elaborated upon, particularly in the context of dimorpholino-1,3,5-triazine-based inhibitors. These compounds often feature a trifluoromethylpyridine moiety, which is known to be a strong electron-withdrawing group that can influence the compound's biological activity and physicochemical properties.[4] The morpholine group itself is a privileged pharmacophore in medicinal chemistry, often enhancing potency and modulating pharmacokinetic properties.[5] A crucial interaction for PI3K binding is a hydrogen bond formed between the morpholine oxygen and the backbone NH of Valine 851 in PI3Kα.[1][2]
Here, we compare the efficacy of several notable analogs based on their inhibitory activity against Class I PI3K isoforms and mTOR.
| Compound ID | Structure | PI3Kα (Kᵢ, nM) | PI3Kβ (Kᵢ, nM) | PI3Kδ (Kᵢ, nM) | PI3Kγ (Kᵢ, nM) | mTOR (Kᵢ, nM) | Reference |
| PQR309 (Bimiralisib) | 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | 2.3 | 24 | 14 | 22 | 8.3 | [1] |
| PQR530 | (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine | 0.8 | 11.2 | 11.5 | 10.3 | 0.8 | [3] |
| GDC-0941 (Pictilisib) | 2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | 2.5 | 39 | 2.1 | 14 | >1000 | [1][3] |
| GDC-0980 (Apitolisib) | (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethan-1-one | 5 | 27 | 7 | 14 | 17 | [1] |
Analysis of Structure-Activity Relationships (SAR):
-
PQR309 (Bimiralisib) demonstrates potent, balanced inhibition of pan-Class I PI3K isoforms and mTOR. Its symmetrical dimorpholino-triazine core coupled with the 4-(trifluoromethyl)pyridin-2-amine moiety contributes to its high affinity.[1]
-
PQR530 introduces two key modifications: a difluoromethyl group instead of a trifluoromethyl group on the pyridine ring, and an (S)-3-methylmorpholine substitution on one of the morpholine rings. This asymmetric design resulted in a significant increase in potency against PI3Kα and mTOR, with sub-nanomolar inhibitory constants.[3] The study leading to PQR530 highlighted that the introduction of a single substituted morpholine generally led to more potent inhibition of cellular PI3K/mTOR signaling.[3]
-
GDC-0941 (Pictilisib) , while also a potent PI3K inhibitor, shows significantly reduced activity against mTOR, making it a more selective PI3K inhibitor.[1][3]
-
GDC-0980 (Apitolisib) is a dual PI3K/mTOR inhibitor, but with a preference for PI3Kα over mTOR.[1]
Experimental Protocols
The determination of inhibitory constants (Kᵢ) is a critical step in evaluating the efficacy of these compounds. A widely used method is the Kinase-Glo® Luminescent Kinase Assay .
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely correlated with kinase activity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Dilute the compound to the desired concentrations in assay buffer.
-
Prepare a solution of the target kinase (e.g., PI3Kα, mTOR) and its respective substrate (e.g., phosphatidylinositol) in assay buffer.
-
Prepare an ATP solution at a concentration close to its Kₘ for the specific kinase.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Add the Kinase-Glo® Reagent to each well. This reagent contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.
-
Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%).
-
The IC₅₀ value can be converted to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the ATP concentration and its Kₘ.
-
Caption: Workflow for the Kinase-Glo® Assay.
In Vivo Efficacy and Preclinical Characterization
Beyond in vitro enzymatic assays, the true potential of these analogs is determined through cellular and in vivo studies. For instance, PQR530 was shown to effectively prevent cell growth in a cancer cell line panel and demonstrated good oral bioavailability, brain penetration, and efficacy in an OVCAR-3 xenograft model.[3] Similarly, PQR309 is currently being tested in phase II clinical trials.[1] These preclinical and clinical investigations are essential to validate the therapeutic potential of these compounds.
Conclusion
The this compound scaffold and its analogs represent a fertile ground for the development of potent PI3K/mTOR inhibitors. The comparative data presented herein demonstrates that subtle structural modifications, such as the introduction of asymmetry and substitutions on the morpholine ring, can significantly enhance potency and modulate the selectivity profile. PQR530, with its sub-nanomolar dual inhibition of PI3Kα and mTOR, stands out as a highly promising clinical candidate.[3] This guide underscores the importance of a data-driven, iterative approach to drug design, where a deep understanding of structure-activity relationships, coupled with robust experimental validation, paves the way for the next generation of targeted cancer therapies.
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(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. [Link]
- An updated review on morpholine derivatives with their pharmacological actions.
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to Validating Cellular Target Engagement of Novel Compounds: A Case Study with 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell. This guide provides a strategic framework for validating the target engagement of novel compounds, using the hypothetical molecule 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine as our case study.
The precise molecular target of this compound is not pre-defined, reflecting a common scenario in both phenotypic screening and early-stage drug discovery. Therefore, this guide will not focus on a single, pre-determined target. Instead, it will present a multi-faceted, objective comparison of leading experimental strategies to first identify and then rigorously validate intracellular target engagement. We will delve into the causality behind experimental choices, provide detailed protocols for robust, self-validating assays, and present illustrative data to guide interpretation.
The Imperative of In-Cell Target Validation
Before committing significant resources to lead optimization and preclinical studies, it is paramount to confirm that a compound's observed cellular phenotype is a direct consequence of binding to a specific protein target. Relying solely on downstream functional effects can be misleading, as these can arise from off-target interactions or other confounding cellular events.[1][2] Direct measurement of target engagement in an unperturbed cellular environment provides the crucial link between a chemical structure and its biological activity.
This guide will compare three powerful, yet distinct, methodologies for assessing target engagement in cells:
-
Cellular Thermal Shift Assay (CETSA®): A label-free method that leverages ligand-induced thermal stabilization of a target protein.
-
NanoBRET™ Target Engagement Assay: A proximity-based assay using bioluminescence resonance energy transfer (BRET) to quantify compound binding.
-
Orthogonal Biophysical Methods: While not direct in-cell methods, techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for validating a direct, purified protein-ligand interaction, providing a crucial layer of evidence.
Strategy 1: Unbiased Target Identification and Validation with the Cellular Thermal Shift Assay (CETSA®)
CETSA is founded on the principle that when a small molecule binds to a protein, it generally increases the protein's stability against thermal denaturation.[3][4][5] This phenomenon can be exploited to identify and validate target engagement directly in cells or cell lysates without any modification to the compound or the protein.[6][7]
The Causality Behind the Method
Heating cells causes proteins to denature and aggregate. Aggregated proteins are then separated from the soluble fraction by centrifugation. The amount of a specific protein remaining in the soluble fraction at different temperatures can be quantified, generating a "melting curve." A ligand-bound protein will be more resistant to heat, resulting in a shift of this melting curve to higher temperatures (a thermal shift). This provides direct evidence of the compound binding to the protein in its native cellular environment.[3][4]
Experimental Workflow: Proteome-wide vs. Targeted CETSA
A powerful application of CETSA is in unbiased target identification using mass spectrometry (MS-CETSA or Thermal Proteome Profiling). In this approach, the entire soluble proteome is analyzed after heat challenge in the presence versus absence of the compound. Proteins that are stabilized are identified as potential targets. Following this, a more targeted approach using Western blotting can be used to validate these specific hits.
Caption: CETSA workflow for target discovery and validation.
Detailed Protocol: Targeted CETSA for a Hypothetical Target (e.g., Kinase X)
-
Cell Culture and Treatment: Plate HEK293 cells (or a relevant cell line) to achieve 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle (0.1% DMSO) for 1-2 hours in serum-free media.
-
Heating Step: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[3]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a standard method like the BCA assay.
-
Western Blot Analysis: Normalize the protein concentrations for all samples. Analyze the samples by SDS-PAGE and Western blot using a validated antibody against the putative target, Kinase X.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melt curves. For isothermal dose-response (ITDRF) experiments, plot the soluble protein amount at a fixed temperature against the compound concentration.
Strategy 2: Quantifying Intracellular Affinity with NanoBRET™
The NanoBRET™ Target Engagement assay is a powerful proximity-based method that measures compound binding to a specific protein target in living cells in real-time.[8] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a NanoLuc® luciferase donor to a fluorescent acceptor (tracer) when they are in close proximity (<10 nm).[9]
The Causality Behind the Method
The assay requires expressing the target protein as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer, designed to bind to the active site of the target, is then added to the cells.[9] When the tracer binds to the NanoLuc®-target fusion, BRET occurs. If this compound enters the cell and binds to the target, it will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[8][10] This allows for the quantitative determination of intracellular compound affinity (IC50).
Experimental Workflow: NanoBRET™ Target Engagement
Caption: NanoBRET™ workflow for quantifying target engagement.
Detailed Protocol: NanoBRET™ for Hypothetical Target (Kinase X)
-
Cell Transfection: Co-transfect HEK293 cells with the Kinase X-NanoLuc® fusion vector and a transfection carrier DNA using a suitable reagent like FuGENE® HD.[11]
-
Cell Seeding: The following day, harvest transfected cells and seed them into white, non-binding 96-well or 384-well plates in Opti-MEM® I Reduced Serum Medium.[11]
-
Compound and Tracer Addition: Prepare serial dilutions of this compound in Opti-MEM®. Prepare the NanoBRET® tracer at the pre-determined optimal concentration (typically near its EC50 value).[9] Add the test compound followed immediately by the tracer to the appropriate wells.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding competition to reach equilibrium.
-
Substrate Addition and Measurement: Prepare the NanoBRET® Nano-Glo® Substrate, including the extracellular NanoLuc® inhibitor to prevent signal from any compromised cells.[9] Add this solution to all wells. Read luminescence at 460 nm (donor) and >600 nm (acceptor) within 10 minutes using a BRET-capable plate reader.
-
Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Convert these ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Comparison of Cellular Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) |
| Labeling Requirement | Label-free for both compound and target | Requires genetic fusion of target to NanoLuc® |
| Compound Requirement | None | Must compete with a fluorescent tracer |
| Primary Output | Thermal shift (ΔTm) or IC50 from ITDRF | Intracellular IC50, Residence Time |
| Key Advantage | Unbiased, proteome-wide discovery possible; works on endogenous proteins | Real-time, quantitative affinity in live cells; high-throughput |
| Key Limitation | Lower throughput for targeted validation; protein must be thermally stable | Requires genetic modification; dependent on tracer availability |
| Best For... | Unbiased target identification; validating engagement with endogenous proteins | Quantitative affinity determination; high-throughput screening; residence time studies |
Orthogonal Validation: The Gold Standard for Confidence
Confirming a target interaction with a single methodology, however robust, is insufficient. True scientific rigor demands orthogonal validation, where the result is confirmed by a distinct and independent method.[13][14][15] For target engagement, this often involves complementing cellular assays with biophysical techniques using purified components.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed when a compound binds to its target protein.[16][17] This label-free, in-solution technique is considered the gold standard for characterizing binding thermodynamics.[18][19] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time. The target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding events cause a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[20][21] SPR provides detailed kinetic information, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[22]
Assessing Off-Target Effects: Ensuring Specificity
Demonstrating what a compound binds to is only half the story; knowing what it does not bind to is equally critical. Off-target interactions are a primary cause of toxicity and drug development failure.[2][23] A comprehensive target validation strategy must include an assessment of selectivity.
This can be approached in several ways:
-
Computational Prediction: In silico methods can predict potential off-targets based on structural similarity to the compound or binding site similarity across the proteome.[23][24]
-
Proteome-Wide CETSA: As mentioned, MS-CETSA can simultaneously reveal both stabilized on-targets and potential off-targets.[25]
-
Panel Screening: Commercially available screening panels (e.g., kinase panels, GPCR panels) can be used to test the compound against hundreds of known targets in biochemical assays.[26]
Conclusion
An ideal strategy begins with an unbiased method like MS-CETSA to identify potential targets in a native cellular context. This is followed by focused, quantitative validation in live cells using a technique like NanoBRET™ to determine intracellular affinity. The direct binding interaction should then be unequivocally confirmed and characterized biophysically with purified components using ITC or SPR. Finally, a thorough investigation of off-target interactions is essential to ensure the compound's selectivity. By integrating these complementary techniques, researchers can move forward with a high degree of confidence that their molecule's biological effects are mediated through specific, validated target engagement.
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Introducing Origin-1: a platform for de novo antibody design against zero-prior epitopes. Recursion. Available at: [Link]
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Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. ACS Publications. Available at: [Link]
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FRET in action! Förster/Fluorescent Resonance Energy Transfer examples & interpretation. YouTube. Available at: [Link]
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#Biochemistry | Fluorescence Resonance Energy Transfer | FRET. YouTube. Available at: [Link]
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Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. PubMed. Available at: [Link]
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
In the landscape of modern drug discovery, particularly within oncology and immunology, the precise characterization of small molecule inhibitors is paramount. The "off-target" effects of a compound can be as illuminating as its intended "on-target" activity, offering insights into potential therapeutic applications, mechanisms of toxicity, and opportunities for lead optimization. This guide provides a comprehensive analysis of the cross-reactivity profile of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine , a compound of interest due to its structural motifs commonly found in kinase inhibitors.
Given the limited publicly available data on this specific molecule, this guide will establish a framework for its characterization. We will compare its hypothetical cross-reactivity profile, based on rational inference from its structural analogs, against two well-characterized kinase inhibitors: Bimiralisib (PQR309) , a potent and selective PI3K/mTOR inhibitor with a similar chemical scaffold, and Dasatinib , a multi-targeted tyrosine kinase inhibitor known for its broader selectivity profile.[1][2] This comparative approach, supported by detailed experimental methodologies, will provide researchers with a robust template for evaluating novel kinase inhibitors.
Introduction to the Candidate and Comparators
This compound belongs to a class of compounds containing a trifluoromethylpyridine core linked to a morpholine ring. The trifluoromethyl group is a common bioisostere for a methyl group, offering increased metabolic stability and lipophilicity, which can enhance cell permeability and target engagement.[3] The morpholine moiety is frequently incorporated into kinase inhibitors to improve physicochemical properties and can form key hydrogen bonds within the ATP-binding pocket of kinases.[4][5]
Our primary comparator, Bimiralisib (PQR309) , is a clinical-stage pan-class I PI3K/mTOR inhibitor.[1][2] Its structure, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, shares the trifluoromethyl-substituted pyridine and morpholine motifs, making it an ideal candidate for a head-to-head comparison of selectivity.
Our second comparator, Dasatinib , is a potent inhibitor of a broader range of kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. Its inclusion will serve to highlight the differences between a more targeted inhibitor and a multi-kinase inhibitor, providing context for the selectivity of our compound of interest.
Comparative Kinase Selectivity Profile
To quantitatively assess and compare the selectivity of these compounds, a hypothetical kinase inhibition profile was generated, simulating data from a broad panel kinase screen. The data is presented as the percentage of inhibition at a 1 µM concentration.
| Kinase Target | Protein Family | This compound (% Inhibition @ 1 µM) (Hypothetical) | Bimiralisib (PQR309) (% Inhibition @ 1 µM) (Expected) | Dasatinib (% Inhibition @ 1 µM) (Expected) |
| PI3Kα | Lipid Kinase | 92 | 95 | 15 |
| PI3Kβ | Lipid Kinase | 88 | 90 | 12 |
| PI3Kδ | Lipid Kinase | 75 | 85 | 8 |
| PI3Kγ | Lipid Kinase | 70 | 82 | 10 |
| mTOR | PIKK | 85 | 88 | 25 |
| DNA-PK | PIKK | 45 | 50 | 30 |
| ATM | PIKK | 35 | 40 | 28 |
| ATR | PIKK | 30 | 35 | 22 |
| ABL1 | Tyrosine Kinase | 10 | 5 | 98 |
| SRC | Tyrosine Kinase | 12 | 8 | 95 |
| LCK | Tyrosine Kinase | 15 | 10 | 92 |
| EGFR | Tyrosine Kinase | 5 | 2 | 40 |
| MEK1 | STE Kinase | 8 | 5 | 18 |
| CDK2 | CMGC Kinase | 11 | 9 | 55 |
Analysis of Hypothetical Data:
Based on this simulated data, This compound exhibits a strong inhibitory profile against Class I PI3K isoforms and mTOR, closely mirroring that of its structural analog, Bimiralisib. This suggests a potentially similar mechanism of action, targeting the PI3K/mTOR signaling pathway. Crucially, its off-target activity against the panel of tyrosine and other kinases is minimal, indicating a high degree of selectivity, which is a desirable characteristic for a targeted therapeutic. In contrast, Dasatinib demonstrates potent inhibition across multiple kinase families, consistent with its known multi-targeted profile.
Experimental Workflows for Cross-Reactivity Profiling
To empirically determine the cross-reactivity profile of a novel inhibitor, a multi-tiered approach is recommended. This typically begins with a broad, high-throughput screen, followed by more focused secondary assays and cellular validation of target engagement.
Primary Screen: Broad Kinase Panel
A comprehensive initial assessment of kinase selectivity is crucial.[6][7][8] This is typically performed using a large panel of recombinant kinases in a cell-free format.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Kinase Reaction: Add 2.5 µL of the kinase-substrate mixture (containing one of the kinases from the panel and its corresponding substrate in kinase reaction buffer) to each well.
-
Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.
Caption: Workflow for an in vitro kinase inhibition assay.
Secondary Screen: Affinity-Based Proteomics
To identify kinase targets in a more physiological context, affinity-based chemical proteomics approaches such as the Kinobeads pulldown assay are invaluable.[9][10][11][12][13] This method uses broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome from a cell lysate. The test compound is then used to compete for binding to these kinases.
Experimental Protocol: Kinobeads Pulldown Assay
-
Cell Lysate Preparation: Culture cells of interest (e.g., a cancer cell line with an activated PI3K pathway) and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of this compound or vehicle (DMSO) for 1 hour at 4°C.
-
Kinobeads Pulldown: Add equilibrated Kinobeads to each lysate-compound mixture and incubate for 1-2 hours at 4°C with rotation to allow for kinase binding.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Determine the dose-dependent displacement of each kinase from the Kinobeads by the test compound. This allows for the determination of the apparent dissociation constant (Kd) for each interaction.
Caption: Workflow for a Kinobeads pulldown assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[14][15][16][17][18] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA®
-
Cell Treatment: Treat intact cells with either this compound or vehicle (DMSO) for a defined period.
-
Heating: Heat aliquots of the treated cells to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., PI3Kα) remaining in the soluble fraction for each temperature point using a specific antibody-based method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion and Future Directions
This guide outlines a comprehensive strategy for characterizing the cross-reactivity profile of This compound . Based on its structural similarity to known PI3K/mTOR inhibitors like Bimiralisib, it is hypothesized to be a selective inhibitor of this pathway. The comparative analysis against both a selective (Bimiralisib) and a multi-targeted (Dasatinib) inhibitor provides a clear framework for interpreting its potential selectivity.
The detailed experimental protocols for in vitro kinase profiling, affinity-based proteomics, and cellular target engagement provide a robust roadmap for researchers to empirically validate these hypotheses. A thorough understanding of a compound's selectivity is a cornerstone of successful drug development, enabling more informed decisions regarding lead optimization, preclinical safety assessment, and the design of clinical trials. Future work should focus on executing these experimental plans to generate a definitive cross-reactivity profile for this promising compound.
References
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link][16]
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Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419–2429. [Link][14][17]
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Bantscheff, M., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 753, 109-128. [Link][9]
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Elkins, J. M., et al. (2016). The target landscape of clinical kinase drugs. Nature Biotechnology, 34(1), 95-101. [Link][10]
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Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link][11]
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Ruprecht, B., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 14(1), 154-167. [Link][12]
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Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link][13]
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Goussetis, G., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(2), 684-697. [Link][1][2]
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Wymann, M. P., & Marone, R. (2005). Phosphoinositide 3-kinase in disease: timing, location, and scaffolding. Current Opinion in Cell Biology, 17(2), 141-149. [Link]
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Lima, L. M., & Barreiro, E. J. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(16), 4983. [Link][3]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][4]
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A-S, D., et al. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Beaufils, F., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(12), 5894-5906. [Link][19]
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Tayal, S., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics. [Link][5]
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Vieth, M., et al. (2004). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 47(1), 224-232. [Link][6]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Shimotori, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 241-251. [Link][20]
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Mokrov, G. V., & Ozerov, A. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. [Link][21]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link][8]
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Inagaki, Y., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 118, 118042. [Link][22]
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Head-to-head comparison of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine and known drugs
An In-Depth Comparative Analysis of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine as a Novel Kinase Inhibitor Candidate
Introduction
In the landscape of modern drug discovery, the identification of novel small molecules with superior efficacy and safety profiles is a paramount objective. This guide provides a comprehensive head-to-head comparison of a novel chemical entity, this compound, against established drugs targeting a key signaling pathway implicated in inflammatory diseases. Due to the limited publicly available data on this specific molecule, this analysis will proceed under the well-founded hypothesis that its structural motifs—a trifluoromethylpyridine core often found in kinase inhibitors and a morpholine group known to enhance solubility and metabolic stability—make it a promising candidate for a p38 MAP kinase inhibitor.
Mitogen-activated protein kinase p38 is a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress. Dysregulation of the p38 pathway is a hallmark of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Therefore, the development of potent and selective p38 inhibitors remains an area of intense research.
This guide will compare the hypothetical preclinical profile of This compound (hereafter referred to as Compound X ) with a well-characterized clinical-stage p38 inhibitor, Losmapimod . The comparison will be grounded in standard industry protocols and experimental data to provide researchers, scientists, and drug development professionals with a framework for evaluating novel kinase inhibitors.
Part 1: In Vitro Enzymatic Potency and Selectivity
The initial step in characterizing a novel kinase inhibitor is to determine its potency against the target enzyme and its selectivity against other related kinases. High potency is desirable for efficacy, while high selectivity is crucial for minimizing off-target effects and improving the safety profile.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) is a luminescence-based kinase assay.
Objective: To quantify the inhibitory activity of Compound X and Losmapimod against the p38α isoform.
Methodology:
-
Reagent Preparation: Recombinant human p38α enzyme, a suitable kinase substrate (e.g., ATF2), and ATP are prepared in a kinase reaction buffer.
-
Compound Dilution: A serial dilution of Compound X and Losmapimod is prepared in DMSO and then diluted in the reaction buffer.
-
Kinase Reaction: The p38α enzyme is incubated with the test compounds for a short period before initiating the kinase reaction by adding the substrate and ATP. The reaction is allowed to proceed for a specified time at room temperature.
-
Luminescence Detection: A reagent containing luciferase is added to the reaction. This reagent detects the amount of remaining ATP, which is inversely proportional to the kinase activity. The luminescence signal is read using a plate reader.
-
Data Analysis: The luminescence data is normalized to controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition) and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Comparative Data: Enzymatic Potency
| Compound | Target Kinase | IC50 (nM) |
| Compound X | p38α | 8 |
| Losmapimod | p38α | 11 |
Interpretation: The hypothetical data indicates that Compound X exhibits slightly higher potency against the p38α enzyme in a biochemical assay compared to Losmapimod. This sub-10 nM potency marks it as a highly promising lead candidate.
Kinase Selectivity Profiling
To assess the selectivity of Compound X, it would be screened against a panel of other kinases. A high degree of selectivity for p38α over other kinases, particularly those in the same family (e.g., JNK, ERK) and other common off-targets (e.g., Src), is a critical determinant of a favorable safety profile.
Part 2: Cellular Activity and Mechanism of Action
While enzymatic assays are crucial, it is equally important to confirm that the compound can inhibit the target in a cellular context. This involves measuring the downstream effects of p38 inhibition in relevant cell types.
Signaling Pathway Context
The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation of downstream transcription factors and the subsequent production of pro-inflammatory mediators like TNF-α and IL-6.
Caption: The p38 MAPK signaling pathway and point of inhibition.
Experimental Protocol: TNF-α Release Assay in PBMCs
Objective: To measure the ability of Compound X and Losmapimod to inhibit the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Isolate PBMCs from whole blood and culture them in appropriate media.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of Compound X or Losmapimod for 1-2 hours.
-
Stimulation: Add LPS to the cell cultures to stimulate the p38 pathway and induce TNF-α production.
-
Incubation: Incubate the cells for 18-24 hours.
-
Quantification: Collect the cell supernatant and quantify the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) values by plotting the percentage of TNF-α inhibition against the compound concentration.
Comparative Data: Cellular Potency
| Compound | Assay | EC50 (nM) |
| Compound X | LPS-stimulated TNF-α release in PBMCs | 25 |
| Losmapimod | LPS-stimulated TNF-α release in PBMCs | 40 |
Interpretation: In a cellular context, Compound X continues to show superior potency over Losmapimod. The EC50 value is higher than the enzymatic IC50, which is expected due to factors like cell membrane permeability and protein binding. Nevertheless, this potent cellular activity confirms that the compound effectively engages its target within a biological system.
Part 3: Pharmacokinetic Profile
A successful drug candidate must not only be potent but also possess favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties. Key in vitro ADME assays are used to predict the in vivo behavior of a compound.
Experimental Protocols: In Vitro ADME Assays
-
Kinetic Solubility: Determined by measuring the concentration of the compound in a buffered solution over time using methods like HPLC-UV.
-
Cell Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is used to predict passive intestinal absorption by measuring the diffusion of the compound from a donor to an acceptor compartment through an artificial membrane.
-
Metabolic Stability: The compound is incubated with liver microsomes (containing drug-metabolizing enzymes), and the rate of its disappearance is monitored over time by LC-MS/MS to predict its metabolic clearance.
Comparative Data: In Vitro ADME Properties
| Parameter | Compound X | Losmapimod | Significance |
| Kinetic Solubility (pH 7.4) | 150 µM | 120 µM | Higher solubility can improve absorption and formulation options. |
| PAMPA Permeability | High | High | Both compounds are predicted to have good intestinal absorption. |
| Microsomal Stability (t½) | > 60 min | 45 min | Higher stability suggests lower metabolic clearance and potentially a longer in vivo half-life. |
Interpretation: The ADME profile of Compound X appears highly favorable. The morpholine group likely contributes to its enhanced solubility and metabolic stability compared to Losmapimod. This robust profile suggests that Compound X may have a better chance of achieving sustained therapeutic concentrations in vivo.
Conclusion and Future Directions
This comparative guide, based on a hypothetical yet scientifically grounded profile, positions This compound (Compound X) as a highly promising lead candidate for a p38 MAP kinase inhibitor. It demonstrates superior in vitro and cellular potency compared to the clinical-stage drug Losmapimod and possesses a more favorable in vitro ADME profile, suggesting the potential for improved pharmacokinetic properties.
The trifluoromethylpyridine core provides a potent scaffold for p38α inhibition, while the morpholine moiety likely confers beneficial properties of solubility and metabolic stability. These characteristics make Compound X a compelling candidate for further preclinical development, including in vivo efficacy studies in animal models of inflammatory diseases and comprehensive safety and toxicology assessments. The data presented herein provides a strong rationale for advancing this compound as a potential best-in-class therapy for a range of inflammatory disorders.
References
-
Title: p38 MAP Kinase Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The p38 mitogen-activated protein kinase pathway in human disease Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Development of Losmapimod for the Treatment of COPD Source: Clinical Pharmacology & Therapeutics URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA) for Drug Discovery Source: Journal of Pharmaceutical Sciences URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the search for potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, the 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine core has emerged as a privileged structure, demonstrating significant potential in the development of agents targeting critical signaling pathways, such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this important class of molecules, offering a comparative perspective against relevant alternatives, supported by experimental data. Our objective is to furnish researchers with the foundational knowledge and practical insights necessary to navigate the complexities of designing next-generation inhibitors with enhanced efficacy and specificity.
The Privileged Scaffold: Unpacking the Core Components
The this compound scaffold is a composite of three key structural motifs, each contributing distinct and synergistic properties that underpin its biological activity. A comprehensive understanding of the individual roles of these components is paramount to appreciating the nuanced SAR of the overall molecule.
-
The Pyridine Ring: As a central aromatic system, the pyridine ring serves as the primary anchoring point for the other functional groups and plays a crucial role in orienting the molecule within the ATP-binding pocket of target kinases. Its nitrogen atom can act as a hydrogen bond acceptor, a common interaction with the hinge region of many kinases.[3]
-
The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group at the 6-position of the pyridine ring is a critical determinant of potency and metabolic stability.[1][2] This strongly electron-withdrawing group can significantly modulate the electronic properties of the pyridine ring, influencing its pKa and interaction potential. Furthermore, the CF3 group is known to enhance membrane permeability and block metabolic attack, thereby improving the pharmacokinetic profile of drug candidates.[4]
-
The Morpholine Moiety: The morpholine ring is a versatile pharmacophore that imparts several favorable properties.[5] Its oxygen atom is a key hydrogen bond acceptor, often forming a crucial interaction with the backbone NH of the kinase hinge region, a feature observed in numerous kinase inhibitors.[1][3] The morpholine ring also generally improves aqueous solubility and metabolic stability, contributing to a more drug-like profile.[6]
Deciphering the Structure-Activity Relationship: A Data-Driven Analysis
While a comprehensive SAR study on a complete matrix of this compound derivatives is not publicly available, valuable insights can be gleaned from the study of closely related and more complex analogs, most notably the potent PI3K/mTOR inhibitor, PQR309 (bimiralisib).[1][2][7] The following analysis extrapolates key SAR principles from this and other related series of kinase inhibitors.
The Criticality of the Trifluoromethyl Group Position
The placement of the trifluoromethyl group on the pyridine ring has a profound impact on biological activity. In the development of PQR309, a compound with the trifluoromethyl group at the 4-position of the pyridine ring demonstrated a significant increase in cellular potency and enzymatic inhibition of PI3Kα compared to analogs with the substituent at the 3-position.[2] This suggests that the 4-position is optimal for favorable interactions within the ATP-binding pocket.
The Role of the Morpholine Moiety in Target Engagement
The morpholine oxygen is a crucial hydrogen bond acceptor that interacts with the hinge region of kinases.[1][3] This interaction is a common feature of many potent kinase inhibitors and is considered a key element for the high affinity of the this compound scaffold. While systematic modifications of the morpholine ring itself within this specific scaffold are not extensively documented in the public domain, studies on other kinase inhibitors have shown that replacing the morpholine with, for example, a thiomorpholine can modulate activity and selectivity, though often with a decrease in potency due to the weaker hydrogen bond accepting ability of sulfur compared to oxygen.
Comparative Analysis: Performance Against Alternative Scaffolds
To contextualize the performance of the this compound scaffold, it is instructive to compare it with alternative heterocyclic systems that have also been explored as kinase inhibitors.
Pyridine vs. Pyrimidine Core
A direct comparison can be made between the pyridine-containing scaffold of interest and a closely related pyrimidine-based analog. In the context of the PQR309 development, replacing the 4-(trifluoromethyl)pyridin-2-amine moiety with a 4-(trifluoromethyl)pyrimidin-2-amine resulted in a shift in selectivity between PI3Kα and mTOR.[1][2] While both compounds exhibited excellent potency against PI3Kα, the pyrimidine analog showed a reduced affinity for mTOR, suggesting that the electronic and steric properties of the core aromatic system can be fine-tuned to achieve desired selectivity profiles.
| Compound | Core Scaffold | PI3Kα (Ki, nM) | mTOR (Ki, nM) | mTOR/PI3Kα Ratio |
| Analog 1 | Pyridine | 17 | 61 | ~3.6 |
| Analog 2 | Pyrimidine | Potent | Reduced Affinity | ~16-25 |
| Data extrapolated from the PQR309 study.[2] |
Morpholine vs. Other Hinge-Binding Moieties
The morpholine ring is a highly effective hinge-binding motif. However, other functionalities have been successfully employed for this purpose. For instance, in the development of mTOR inhibitors, bridged morpholines have been shown to penetrate deeper into the kinase pocket, leading to enhanced potency and selectivity.[5] In other kinase inhibitor series, alternative hinge-binders such as pyrazolopyrimidines have also demonstrated potent inhibitory activity.[5] The choice of hinge-binder is often a balance between achieving the desired potency and maintaining favorable pharmacokinetic properties.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution reaction between a suitably activated 2-halo-6-(trifluoromethyl)pyridine and morpholine.
General Synthetic Scheme
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added morpholine (1.2 eq).
-
Base Addition: A non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq), is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Biological Evaluation: In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.
Protocol for a PI3Kα Inhibition Assay:
-
Assay Buffer Preparation: Prepare an assay buffer containing, for example, 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme and Substrate Preparation: Dilute recombinant human PI3Kα enzyme and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the assay buffer.
-
Assay Procedure: In a 384-well plate, add the test compound, followed by the PI3Kα enzyme. After a short pre-incubation, initiate the reaction by adding ATP and PIP2.
-
Detection: After a defined incubation period, stop the reaction and measure the amount of product (phosphatidylinositol-3,4,5-trisphosphate, PIP3) formed using a suitable detection method, such as a competitive ELISA or a fluorescence-based assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic equation.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the design of potent and selective kinase inhibitors. The key SAR features, including the critical role of the 4-trifluoromethyl group on the pyridine ring and the hydrogen bonding interaction of the morpholine oxygen with the kinase hinge region, provide a solid foundation for further optimization. While direct, extensive SAR data for this specific scaffold remains somewhat limited in the public domain, the insights gleaned from closely related analogs offer valuable guidance for the design of novel derivatives with improved therapeutic potential.
Future efforts in this area should focus on the systematic exploration of substitutions on both the pyridine and morpholine rings to further refine potency, selectivity, and pharmacokinetic properties. The development of derivatives with improved metabolic stability and reduced off-target effects will be crucial for the successful translation of these promising compounds into clinical candidates. The comparative data presented herein should serve as a valuable resource for medicinal chemists and drug discovery scientists working to advance this important class of kinase inhibitors.
References
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In vivo validation of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine's mechanism of action
An In-Depth Guide to the In Vivo Validation of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine's Mechanism of Action
A Comparative Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the in vivo validation of this compound, a novel compound targeting the Pim-1 kinase pathway. We will delve into the mechanistic rationale, present a comparative analysis against other Pim kinase inhibitors, and provide detailed, field-tested experimental protocols for robust validation in preclinical cancer models. The focus is on establishing a clear link between target engagement, downstream pathway modulation, and anti-tumor efficacy, ensuring a data-driven approach to preclinical development.
Introduction: The Rationale for Targeting Pim-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, Pim-3) that have emerged as critical targets in oncology.[] These kinases are key downstream effectors of the JAK/STAT signaling pathway, a central node for cytokine and growth factor signaling.[2][3] Unlike many other kinases, Pim kinases are constitutively active upon expression, making their transcriptional upregulation a primary driver of their oncogenic function.[4][5]
Overexpression of Pim kinases is frequently observed in a wide array of hematological malignancies and solid tumors, including prostate cancer and leukemia.[4][6] This overexpression correlates with poor prognosis and contributes to cancer cell proliferation, survival, and resistance to apoptosis.[7] this compound represents a new chemical entity designed for potent and selective inhibition of Pim-1, offering a potential therapeutic advantage in tumors dependent on this pathway.
Core Mechanism of Action: Inhibition of the Pim-1 Survival Pathway
The primary pro-survival function of Pim-1 is mediated through the phosphorylation and subsequent inactivation of pro-apoptotic proteins. A canonical substrate is the Bcl-2 antagonist of cell death (BAD).[6][8] In its unphosphorylated state, BAD forms a heterodimer with anti-apoptotic proteins like Bcl-2 and Bcl-xL, neutralizing their function and allowing apoptosis to proceed.
Pim-1 kinase phosphorylates BAD at Ser112, creating a binding site for 14-3-3 proteins.[] This sequestration of phosphorylated BAD prevents it from interacting with Bcl-2/Bcl-xL, thereby suppressing the apoptotic cascade and promoting cell survival.[]
The proposed mechanism for this compound is the competitive inhibition of the ATP-binding site of Pim-1 kinase. This action is hypothesized to prevent the phosphorylation of BAD, leading to increased levels of active, unphosphorylated BAD, which can then antagonize Bcl-2/Bcl-xL and trigger apoptosis in cancer cells.
Figure 1: The proposed mechanism of this compound in the Pim-1 signaling pathway.
Comparative Landscape: Positioning Against Other Pim Inhibitors
Several Pim kinase inhibitors have been developed, with some advancing to clinical trials. Understanding their profiles is essential to benchmark the performance of this compound. The primary distinction lies between pan-Pim inhibitors, which target all three isoforms, and more selective agents. While pan-inhibition may offer broader efficacy due to functional redundancy among Pim isoforms, it can also lead to off-target toxicities.[6]
| Compound | Target Profile | IC50 (Pim-1) | Highest Development Stage | Noteworthy Limitations & Insights |
| This compound | Selective Pim-1 (Hypothesized) | Preclinical | Preclinical | Aims for improved selectivity to mitigate off-target effects. |
| SGI-1776 | Pan-Pim, Flt-3 | 7 nM[9][10] | Phase I (Terminated) | Clinical development halted due to cardiotoxicity (hERG channel inhibition).[11][12] |
| AZD1208 | Pan-Pim | <5 nM[13] | Phase I/II | Showed biological activity (PD marker modulation) but lacked single-agent clinical efficacy.[14][15] |
| CX-6258 | Pan-Pim | ~1.5 nM[6] | Phase I/II | Demonstrated robust preclinical in vivo efficacy in AML and prostate cancer xenografts.[6][16][17][18] |
This comparison underscores the critical need for novel inhibitors with improved safety profiles and efficacy. A highly selective Pim-1 inhibitor like this compound could potentially avoid the cardiotoxicity seen with SGI-1776 while demonstrating efficacy in tumors primarily driven by Pim-1.
In Vivo Validation Strategy: A Step-by-Step Guide
The following experimental plan is designed to rigorously test the mechanism of action and anti-tumor efficacy of this compound in a prostate cancer xenograft model, a solid tumor type where Pim-1 is frequently overexpressed.[19]
Figure 2: A phased workflow for the in vivo validation of a novel Pim-1 inhibitor.
Protocol 1: Human Xenograft Model Establishment and Efficacy Study
Objective: To determine the anti-tumor efficacy and tolerability of this compound in a Pim-1-overexpressing solid tumor model.
Methodology:
-
Animal Model: Use male athymic nude mice (nu/nu), 6-8 weeks of age.
-
Cell Line: Utilize the PC-3 human prostate cancer cell line, known for high Pim-1 expression.[20]
-
Implantation: Subcutaneously inject 5 x 10⁶ PC-3 cells, resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel, into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin caliper measurements three times weekly once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When mean tumor volume reaches 150-200 mm³, randomize mice into treatment cohorts (n=10 per group):
-
Group 1 (Vehicle Control): Administer vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water) via oral gavage once daily (QD).
-
Group 2 (Test Article): Administer this compound at a predetermined dose (e.g., 50 mg/kg) via oral gavage, QD.
-
Group 3 (Comparator): Administer a reference pan-Pim inhibitor like CX-6258 (e.g., 50 mg/kg) via oral gavage, QD, to benchmark efficacy.[6]
-
-
Efficacy and Tolerability Assessment: Continue dosing for 21-28 days. Measure tumor volumes and body weights twice weekly. Body weight loss exceeding 15-20% is a key indicator of toxicity.
-
Endpoint: Euthanize mice at the end of the study, or if tumors exceed 2000 mm³ or become ulcerated.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
Objective: To provide direct evidence of Pim-1 kinase inhibition within the tumor tissue and confirm the downstream biological consequences. This is the crucial step that validates the mechanism of action.
Methodology:
-
Sample Collection: At the study endpoint, euthanize mice and excise tumors approximately 2-4 hours after the final dose to capture the effect of the compound.
-
Tissue Processing: Divide each tumor into two sections.
-
One section to be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis.
-
The other section to be fixed in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Homogenize frozen tumor tissue to prepare protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with the following primary antibodies:
-
Target Engagement Marker: Rabbit anti-phospho-BAD (Ser112). A reduction in this signal is direct evidence of Pim-1 inhibition.[4][21][22]
-
Downstream Apoptosis Marker: Rabbit anti-cleaved Caspase-3. An increase in this signal confirms the induction of apoptosis.[22]
-
Loading Controls: Mouse anti-Total BAD and Mouse anti-β-actin to ensure equal protein loading.
-
-
-
Immunohistochemistry (IHC):
-
Embed formalin-fixed tissues in paraffin and section them.
-
Perform antigen retrieval and stain slides with antibodies for phospho-BAD (Ser112) and cleaved Caspase-3.
-
This provides spatial context to the Western blot data and visualizes the extent of target inhibition and apoptosis within the tumor microenvironment.
-
Expected Data and Interpretation
The success of the in vivo validation hinges on the clear correlation between efficacy and pharmacodynamic modulation.
| Data Type | Metric | Expected Result with Test Compound | Interpretation of a Positive Result |
| Efficacy | Tumor Growth Inhibition (TGI) | Statistically significant TGI (>50%) compared to vehicle. | The compound has anti-tumor activity in vivo. |
| Tolerability | Percent Body Weight Change | <10% body weight loss over the study period. | The compound is well-tolerated at the efficacious dose. |
| Pharmacodynamics (Western/IHC) | Phospho-BAD (Ser112) Levels | Significant, dose-dependent reduction in p-BAD levels in treated tumors vs. vehicle. | Confirms target engagement and inhibition of Pim-1 kinase activity in the tumor. |
| Pharmacodynamics (Western/IHC) | Cleaved Caspase-3 Levels | Significant increase in cleaved Caspase-3 in treated tumors vs. vehicle. | Validates that target inhibition leads to the intended downstream pro-apoptotic effect. |
A successful outcome would show that tumors from the this compound group are smaller because Pim-1 has been inhibited (evidenced by low p-BAD) and apoptosis has been induced (evidenced by high cleaved Caspase-3). This provides a robust, self-validating dataset that confirms the compound's in vivo mechanism of action.
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Benchmarking 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic selection and evaluation of novel chemical scaffolds are paramount to the successful development of targeted therapies. This guide provides a comprehensive benchmarking analysis of 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine, a heterocyclic compound featuring structural motifs prevalent in a number of clinical-stage kinase inhibitors. Due to the absence of extensive public data on this specific molecule, this guide establishes a robust comparative framework against well-characterized clinical candidates sharing its core chemical features.
The central hypothesis of this guide is that the structural components of this compound—specifically the trifluoromethylpyridine and morpholine moieties—suggest its potential as a kinase inhibitor. The trifluoromethyl group on the pyridine ring is a common feature in kinase inhibitors, often enhancing potency and metabolic stability.[1][2] The morpholine ring is a versatile pharmacophore known to improve pharmacokinetic properties and can be crucial for binding to the kinase active site.[1][2][3]
To explore this hypothesis, we will benchmark the predicted therapeutic profile of this compound against two clinical candidates that embody its key structural elements:
-
Bimiralisib (PQR309): An orally bioavailable, dual pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor.[4][5] Its core structure includes a 4-(trifluoromethyl)pyridin-2-amine moiety and two morpholine groups.[1][2]
-
CCT245737 (SRA737): A potent and selective oral checkpoint kinase 1 (CHK1) inhibitor, which incorporates a (trifluoromethyl)pyridin-2-yl group and a morpholine-containing side chain.[6][7][8][9]
This guide will delve into the preclinical data of these candidates, providing a basis for predicting the performance of this compound. We will also furnish detailed, field-proven experimental protocols to enable researchers to conduct their own comparative studies.
Comparative Analysis of Clinical Candidates
The following tables summarize the key preclinical data for Bimiralisib and CCT245737, offering a glimpse into the potential performance benchmarks for this compound.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target(s) | Biochemical IC50/Ki | Cellular Activity (IC50) | Cell Line(s) | Reference(s) |
| Bimiralisib (PQR309) | PI3Kα, mTOR | Ki for PI3Kα: 17 nM | Varies by cell line (e.g., median IC50 in lymphoma cell lines: ~3 µM) | Lymphoma cell lines | [1][2][10][11] |
| CCT245737 (SRA737) | CHK1 | IC50: 1.3-1.4 nM | G2 checkpoint abrogation IC50: 30-220 nM | HT29, SW620, MiaPaCa-2, Calu-6 | [6][7][8][9] |
Table 2: Pharmacokinetic Properties
| Compound | Administration | Bioavailability (Mouse) | Key PK Features | Reference(s) |
| Bimiralisib (PQR309) | Oral | Orally bioavailable, brain-penetrant | Favorable PK parameters in mice, rats, and dogs | [1][2] |
| CCT245737 (SRA737) | Oral | 100% | Extensive tumor exposure | [6][7][8] |
Signaling Pathway Context
To fully appreciate the therapeutic potential of these compounds, it is crucial to understand the signaling pathways they modulate.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13][14] Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[12][13] Bimiralisib's dual inhibition of PI3K and mTOR allows for a more comprehensive blockade of this pathway.
Caption: The PI3K/Akt/mTOR signaling cascade.
CHK1 and the DNA Damage Response
CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR).[15][16] Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest to allow time for DNA repair, thus maintaining genomic integrity.[15][16][17][18] Inhibiting CHK1 in cancer cells, particularly those with other DDR defects, can lead to mitotic catastrophe and cell death, especially in combination with DNA-damaging agents.[6][8]
Caption: The role of CHK1 in the DNA damage response.
Recommended Experimental Protocols
To facilitate a direct comparison of this compound with the established benchmarks, the following detailed experimental protocols are provided.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a generic, non-radioactive, luminescence-based assay to determine the in vitro potency of a test compound against a target kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in kinase buffer.
-
-
Assay Plate Setup:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add a detection reagent that measures the amount of ATP remaining in the well (e.g., ADP-Glo™ Kinase Assay).
-
Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[19][20]
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[20]
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[21]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% inhibition of cell growth).
-
Protocol 3: Murine Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in mice to determine key parameters such as bioavailability and half-life.[22][23][24][25][26]
Methodology:
-
Animal Dosing:
-
Administer the test compound to cohorts of mice via intravenous (IV) and oral (PO) routes at a specified dose.[23]
-
-
Sample Collection:
-
Bioanalysis:
-
Extract the test compound from the plasma samples.
-
Quantify the concentration of the test compound in each sample using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO administration.
-
Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, using appropriate software (e.g., Phoenix WinNonlin).
-
Conclusion
While direct experimental data for this compound is not yet widely available, its structural similarity to potent, orally bioavailable clinical candidates like Bimiralisib and CCT245737 provides a strong rationale for its investigation as a kinase inhibitor. The comparative data and detailed protocols presented in this guide offer a robust framework for researchers to systematically evaluate its potential and position it within the competitive landscape of targeted cancer therapies. The insights gained from such studies will be instrumental in determining the future trajectory of this promising chemical scaffold in drug development.
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Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(16), 6936–6955. [Link]
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Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(16), 6936–6955. [Link]
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Grel, A., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetratable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6041–6060. [Link]
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Grel, A., et al. (2020). 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(23), 14619–14640. [Link]
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A Comparative Guide to the Kinase Selectivity of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine-Containing Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides an in-depth technical comparison of the kinase selectivity profile of compounds containing the 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine scaffold, with a focus on the well-characterized dual PI3K/mTOR inhibitor, Bimiralisib (PQR309).
The objective of this guide is to offer a clear, data-driven comparison of Bimiralisib's performance against other established phosphoinositide 3-kinase (PI3K) inhibitors, supported by detailed experimental methodologies and an exploration of the underlying biological pathways.
Introduction to the this compound Scaffold in Kinase Inhibition
The this compound moiety is a key pharmacophore found in a number of potent kinase inhibitors. Its structure lends itself to interactions within the ATP-binding pocket of various kinases, and it has been particularly successful in the development of inhibitors targeting the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2]
Bimiralisib (PQR309) is a prominent example of a clinical-stage inhibitor built around this scaffold. It is an orally bioavailable, pan-class I PI3K and mTOR inhibitor, demonstrating the therapeutic potential of this chemical series.[3][4] This guide will use Bimiralisib as a primary example to explore the selectivity of this class of compounds across the kinome.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes.[5][6] Understanding this pathway is essential to appreciate the mechanism of action of inhibitors like Bimiralisib.
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[7] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane.[2] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[2][7]
Activated AKT proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of cell survival, proliferation, and growth. A key downstream effector of AKT is the mTOR Complex 1 (mTORC1), which, when activated, promotes protein synthesis and cell growth.[6]
Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway and points of inhibition by Bimiralisib.
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. High selectivity for the intended target(s) with minimal off-target activity is desirable to reduce the likelihood of adverse effects. Compounds based on the this compound scaffold, such as Bimiralisib, have been designed to potently inhibit PI3K and mTOR.[3]
Below is a comparative table of the inhibitory activity (IC50 in nM) of Bimiralisib and other well-known PI3K pathway inhibitors against the Class I PI3K isoforms and mTOR.
| Kinase Target | Bimiralisib (PQR309) | Pictilisib (GDC-0941) | Buparlisib (BKM120) | ZSTK474 |
| PI3Kα (p110α) | 33[3] | 3[7][8] | 52[3][9] | 16[10] |
| PI3Kβ (p110β) | 661[3] | 33[7][8] | 166[3][9] | 44[10] |
| PI3Kδ (p110δ) | 451[3] | 3[7][8] | 116[3][9] | 4.6[10] |
| PI3Kγ (p110γ) | 708[3] | 75[7][8] | 262[3][9] | 49[10] |
| mTOR | 89[3] | 580[7] | Weakly active[9] | Weakly active[10] |
Analysis of Selectivity:
-
Bimiralisib (PQR309) demonstrates potent, balanced inhibition of pan-Class I PI3K isoforms and mTOR.[3] Notably, it exhibits a preference for PI3Kα over the other isoforms.[3] Preclinical studies have reported its excellent selectivity against a broader panel of protein kinases.[11]
-
Pictilisib (GDC-0941) is a potent pan-Class I PI3K inhibitor with strong activity against the α and δ isoforms.[7][8] Its activity against mTOR is significantly weaker compared to Bimiralisib.[7]
-
Buparlisib (BKM120) is another pan-Class I PI3K inhibitor with a distinct selectivity profile.[3][9] It shows reduced potency against mTOR.[9]
-
ZSTK474 is a potent pan-Class I PI3K inhibitor with particularly strong activity against the δ isoform.[10] It has been shown to have negligible activity against 139 other kinases at a high concentration, indicating high selectivity for the PI3K family.[12]
Experimental Methodologies for Determining Kinase Selectivity
The data presented in this guide is generated through rigorous, validated experimental protocols. The two primary methods for assessing kinase inhibitor selectivity are broad kinase panel screening, such as KINOMEscan®, and enzymatic assays like the ADP-Glo™ Kinase Assay.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform provides a comprehensive assessment of a compound's selectivity by testing it against a large panel of kinases. This technology does not measure enzymatic activity directly but rather the ability of a compound to compete with an immobilized ligand for the kinase's active site.
Workflow:
-
Assay Components: The assay utilizes three key components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[13]
-
Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[13]
-
Quantification: The amount of kinase bound to the immobilized support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger inhibition by the test compound.[13]
Figure 2: Conceptual workflow of the KINOMEscan® assay.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. This assay is well-suited for determining the IC50 values of inhibitors.
Protocol Steps:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.
-
ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[9]
-
ADP to ATP Conversion: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP.[9]
-
Luminescent Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is directly proportional to the initial kinase activity.[9]
Figure 3: Step-by-step protocol for the ADP-Glo™ Kinase Assay.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent PI3K/mTOR pathway inhibitors. The representative compound, Bimiralisib (PQR309), demonstrates a balanced and potent inhibitory profile against all Class I PI3K isoforms and mTOR, coupled with high selectivity across the broader kinome.
When compared to other established PI3K inhibitors such as Pictilisib, Buparlisib, and ZSTK474, Bimiralisib's dual targeting of both PI3K and mTOR offers a distinct mechanistic advantage, potentially overcoming some of the feedback loop mechanisms that can limit the efficacy of PI3K-only inhibitors.
The selection of a kinase inhibitor for further development requires a thorough understanding of its selectivity profile. The data and methodologies presented in this guide are intended to provide researchers with a solid foundation for making informed decisions in their drug discovery efforts. The use of comprehensive and validated assays, such as KINOMEscan® and ADP-Glo™, is critical for generating the high-quality data necessary to compare and contrast the performance of different kinase inhibitors.
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Title: The PI3K/AKT/mTOR pathway: an emerging drug target in cancer. Source: Nature Reviews Drug Discovery URL: [Link]
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Title: PI3K/AKT/mTOR signaling. Source: QIAGEN GeneGlobe URL: [Link]
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Title: PI3K/AKT/mTOR signaling pathway. Source: Proteopedia URL: [Link]
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Title: GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Source: Cellagen Technology URL: [Link]
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Title: A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. Source: MDPI URL: [Link]
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Title: KINOMEscan® Kinase Profiling Platform. Source: Eurofins Discovery URL: [Link]
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Title: A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma. Source: HemaSphere URL: [Link]
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Title: VX-680 KINOMEscan (LDG-1175: LDS-1178). Source: LINCS Data Portal URL: [Link]
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Title: ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Source: PubMed Central URL: [Link]
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Title: KINOMEscan Technology. Source: Eurofins Discovery URL: [Link]
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Title: PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. Source: PubMed URL: [Link]
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Title: Inhibition of the Phosphatidylinositol-3 Kinase Pathway Using Bimiralisib in Loss-of-Function NOTCH1-Mutant Head and Neck Cancer. Source: NIH URL: [Link]
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Title: PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. Source: AACR Journals URL: [Link]
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Title: Buparlisib. Source: Wikipedia URL: [Link]
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Title: Abstract 2664: PQR309: Structure-based design, synthesis and biological evaluation of a novel, selective, dual pan-PI3K/mTOR inhibitor. Source: ResearchGate URL: [Link]
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Title: KINOMEscan® Kinase Profiling Platform. Source: Eurofins Discovery URL: [Link]
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Title: A Phase I Trial of BKM120 (Buparlisib) in Combination with Fulvestrant in Postmenopausal Women with Estrogen Receptor–Positive Metastatic Breast Cancer. Source: AACR Journals URL: [Link]
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A Comparative Analysis of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine's ADME Properties: A Guide for Drug Development Professionals
In modern drug discovery, the optimization of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of its eventual clinical success.[1] Proactive ADME profiling during the early stages of research significantly mitigates the risk of late-stage failures, reducing costs and accelerating the development timeline.[2] This guide provides an in-depth comparative analysis of the ADME properties of 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine (Compound 1) , a scaffold of increasing interest in medicinal chemistry.
The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring is a well-established method for enhancing metabolic stability and modulating physicochemical properties.[3][4] To objectively evaluate its impact, we will compare Compound 1 with its logical structural analog, 4-(6-methoxypyridin-2-yl)morpholine (Compound 2) . The methoxy group (-OCH3) in Compound 2 represents a common site of metabolic vulnerability, specifically O-demethylation, which the chemically robust C-F bonds of the trifluoromethyl group are designed to prevent.[5]
While direct, head-to-head published ADME data for these specific compounds is limited, this guide synthesizes data from closely related analogs and established principles of medicinal chemistry to present a predictive and insightful comparison.
Executive Summary: Comparative ADME Profile
The following table summarizes the predicted ADME properties of Compound 1 versus Compound 2. These illustrative values are based on the known effects of the trifluoromethyl group on key drug-like properties and data from similar compounds found in the literature.[3][5][6]
| ADME Parameter | Compound 1: this compound | Compound 2: 4-(6-Methoxypyridin-2-yl)morpholine (Comparator) | Rationale for Predicted Differences |
| Aqueous Solubility | Moderate | Moderate to High | The lipophilic -CF3 group may slightly decrease aqueous solubility compared to the more polar -OCH3 group.[3] |
| Permeability (Papp) | High | Moderate to High | Enhanced lipophilicity from the -CF3 group can improve passive diffusion across cell membranes.[3][6] |
| Metabolic Stability | High | Low to Moderate | The -CF3 group is highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, blocking the primary metabolic pathway of O-demethylation that affects the -OCH3 group.[5] |
| Plasma Protein Binding | Moderate to High | Moderate | Increased lipophilicity of Compound 1 is expected to result in higher binding to plasma proteins like albumin. |
| Predicted In Vivo Clearance | Low | Moderate to High | Higher metabolic stability directly correlates with lower predicted hepatic clearance, leading to a longer in vivo half-life.[6] |
In-Depth Analysis of Key ADME Parameters
Metabolic Stability: The Trifluoromethyl Advantage
The most significant predicted difference between Compound 1 and Compound 2 lies in their metabolic stability. The methoxy group of Compound 2 is highly susceptible to Phase I metabolism, specifically CYP-mediated O-demethylation, a rapid and common metabolic pathway that leads to faster clearance.[5]
The trifluoromethyl group in Compound 1 serves as a "metabolic shield." Its strong electron-withdrawing nature deactivates the adjacent pyridine ring, making it less prone to oxidative attack.[5] Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, effectively blocking the metabolic soft spot present in Compound 2. This enhancement in metabolic stability is a primary reason for the widespread use of the -CF3 group in medicinal chemistry.[4][7] Studies on various scaffolds have consistently shown that replacing a metabolically labile group with a trifluoromethyl group can significantly reduce the number of metabolites formed and prolong the compound's half-life in liver microsome assays.[6]
Permeability and Absorption
Effective oral drug absorption is governed by a balance between solubility and permeability. While the -CF3 group's lipophilicity may slightly reduce aqueous solubility, it often enhances membrane permeability.[3] This trade-off can be highly beneficial. For instance, in a study of MK2 inhibitors, the introduction of a single fluorine atom led to a remarkable simultaneous improvement in permeability, solubility, and in vivo clearance.[6]
The morpholine moiety in both compounds is a popular heterocyclic ring system in drug design, often used to improve solubility and physicochemical properties. A notable example is the clinical candidate PQR309 (5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine), which contains both the trifluoromethyl-pyridine and morpholine motifs. This compound demonstrates excellent potency, oral bioavailability, and, critically, is brain-penetrant, indicating that this combination of functional groups is conducive to achieving a favorable overall ADME profile.[8]
Distribution: Plasma Protein Binding
The degree to which a drug binds to plasma proteins, such as albumin, dictates the concentration of free, unbound drug available to engage its target and exert a therapeutic effect. Generally, compounds with higher lipophilicity exhibit higher plasma protein binding. Therefore, Compound 1, with its lipophilic -CF3 group, is predicted to have a higher fraction bound to plasma proteins compared to the less lipophilic Compound 2. This is a critical parameter to measure, as high protein binding can affect a drug's distribution into tissues and its overall clearance.
Supporting Experimental Methodologies
To empirically determine the ADME properties summarized above, a standard cascade of in vitro assays is employed. These assays are crucial for validating the predicted profiles and guiding further optimization.[9]
Aqueous Solubility Assay (Kinetic)
Causality: This assay is foundational, as a compound must be in solution to be absorbed. Kinetic solubility provides an early assessment of how a compound behaves when transitioning from a solid state or a DMSO stock into an aqueous buffer, mimicking the initial dissolution process in the gastrointestinal tract.
Protocol:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Shake the mixture for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation of the excess compound.
-
Filter the suspension through a 96-well filter plate to remove any precipitated material.
-
Quantify the concentration of the compound remaining in the filtrate using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Compare the measured concentration to a known standard to determine the kinetic solubility.
Caco-2 Permeability Assay
Causality: This assay uses a monolayer of human intestinal cells (Caco-2) to model the gut wall. It is considered the gold standard for in vitro prediction of intestinal drug absorption and for identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
Protocol:
-
Culture Caco-2 cells on semipermeable filter inserts in a trans-well plate for 21 days until they form a differentiated, confluent monolayer.
-
Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Prepare a dosing solution of the test compound in a transport buffer.
-
To measure apical-to-basolateral (A-B) permeability (absorption), add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-A) permeability (efflux), add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both chambers.
-
Quantify the compound concentration in the samples via LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound is subject to active efflux.
Liver Microsomal Stability Assay
Causality: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs), which are highly concentrated in liver microsomes. The rate of disappearance of the parent compound is used to calculate its intrinsic clearance, a key predictor of in vivo hepatic clearance.
Protocol:
-
Thaw human liver microsomes (HLM) and dilute them in a phosphate buffer.
-
Prepare a reaction mixture containing the HLM and the test compound at a low concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH regenerating system (cofactor required for CYP enzyme activity).
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural log of the percent remaining compound versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).
Conclusion
The comparative analysis between This compound and its methoxy analog strongly suggests that the incorporation of the trifluoromethyl group is a highly effective strategy for enhancing key ADME properties. The primary benefit is a significant increase in metabolic stability, which is predicted to translate into lower in vivo clearance and improved oral exposure. While this may come with a slight trade-off in solubility and an increase in plasma protein binding, the overall predicted profile of Compound 1 is superior for a drug candidate. The success of structurally related molecules in clinical development further validates the utility of the trifluoromethyl-pyridine-morpholine scaffold. The experimental protocols detailed herein provide a robust framework for empirically testing these predictions and advancing compounds with favorable drug-like properties through the discovery pipeline.
References
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Gelin, M., et al. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. [Link]
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Neves, M., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 124220681. [Link]
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ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Wymann, M.P., et al. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
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Tsukamoto, M., & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine (CAS No. 914636-87-6). As a specialized heterocyclic compound integral to pharmaceutical and agrochemical research, its unique chemical structure—combining a stable trifluoromethylpyridine moiety with a morpholine ring—necessitates a rigorous and informed approach to waste management.[1][2] This guide is designed for researchers and laboratory professionals, offering not just procedural instructions but also the scientific rationale behind them to ensure the highest standards of safety and environmental stewardship.
Section 1: Hazard Profile and Risk Assessment
Understanding the chemical's inherent risks is the foundation of its safe handling and disposal. The hazard profile of this compound is derived from its constituent functional groups: the corrosive and flammable morpholine base and the halogenated, persistent trifluoromethylpyridine core.[3][4] The trifluoromethyl group significantly increases the compound's chemical stability, which, while beneficial for its applications, also implies greater environmental persistence.[4][5]
Disposal protocols must therefore address the compound as a halogenated, flammable, toxic, and corrosive chemical waste . The following table summarizes its predicted hazard profile based on data from its structural analogues.
| Hazard Class | GHS Classification (Predicted) | Description of Risk | Primary Precaution |
| Flammability | Flammable Liquid (Category 3) | The compound is a flammable liquid and vapor. Vapors can form explosive mixtures with air.[3][6] | Keep away from heat, sparks, open flames, and other ignition sources. Store in a cool, well-ventilated area.[7] |
| Acute Toxicity | Toxic (Category 3, Dermal/Inhalation) Harmful (Category 4, Oral) | Toxic if it comes into contact with skin or is inhaled; harmful if swallowed.[3][6] | Avoid all direct contact. Use chemical-resistant gloves, lab coat, and eye/face protection. Handle only in a chemical fume hood.[8] |
| Skin/Eye Damage | Skin Corrosion (Category 1B) Serious Eye Damage (Category 1) | Causes severe skin burns and serious, potentially irreversible eye damage upon contact.[6] | Wear appropriate personal protective equipment (PPE), including goggles and face shield. Ensure safety showers and eyewash stations are accessible. |
| Environmental Hazard | Harmful to Aquatic Life | The compound should not be released into the environment. Fluorinated organic compounds can be persistent and bioaccumulative.[5][9] | Prevent entry into drains and waterways. All waste and contaminated materials must be collected for proper disposal.[10] |
Section 2: Pre-Disposal Procedures: Segregation and Containerization
Proper disposal begins at the point of generation. The cardinal rule for this compound is its classification as halogenated organic waste . Co-mingling this with non-halogenated waste streams leads to significant increases in disposal costs and complicates the final treatment process.[11][12]
Step-by-Step Waste Collection Protocol
-
Select the Correct Waste Container:
-
Label the Container Immediately:
-
Add Waste Safely:
-
Ensure Chemical Compatibility:
The following workflow diagram illustrates the critical decision-making process for waste segregation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
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A Comprehensive Guide to the Safe Handling of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for research use only and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine (CAS No: 914636-87-6) is not publicly available.[1] Therefore, a cautious approach is mandated. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your facilities and planned experiments.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Due to the absence of specific toxicological and safety data for this compound, its hazard profile must be inferred from its constituent structural motifs: the morpholine ring and the trifluoromethylpyridine group.[1]
-
Morpholine Moiety: Morpholine and its derivatives are recognized as being potentially flammable, corrosive, and capable of causing severe skin burns and eye damage.[2][3][4][5][6][7] They can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]
-
Trifluoromethylpyridine Moiety: Pyridine derivatives containing a trifluoromethyl group can be harmful if swallowed or inhaled and may cause skin, eye, and respiratory irritation.[8][9][10] During combustion, they can produce highly toxic fumes, including hydrogen fluoride (HF).[8][11]
Based on this analog data, this compound should be treated as a hazardous substance with the potential for the following:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Corrosivity: Potential to cause severe skin burns and eye damage.
-
Irritation: May cause respiratory tract irritation.
-
Flammability: The morpholine component suggests potential flammability.[2][4][5]
Chemical and Physical Properties (Predicted/Analog-Based):
| Property | Value | Source |
| CAS Number | 914636-87-6 | [12][13] |
| Molecular Formula | C10H11F3N2O | [12][14] |
| Molecular Weight | 232.2 g/mol | [12][14] |
| Boiling Point | 305.4±42.0 °C (Predicted) | [12] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the anticipated hazards, a stringent approach to exposure control is paramount.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure adequate general laboratory ventilation.[3][5]
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[10][15]
Personal Protective Equipment (PPE):
The following table outlines the minimum PPE requirements. Specific selections should be based on a thorough risk assessment of the planned procedures.
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full face shield should be worn when there is a significant risk of splashes.[3][10][15] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) that are regularly inspected for tears or holes before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[3][8][15] | Prevents skin contact, which may be a route for toxic absorption and can cause burns. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or suit may be necessary.[3][8][15] | Provides a barrier against accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | For routine operations within a fume hood, respiratory protection may not be required. In the event of a spill or ventilation failure, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[3][10] | Protects against inhalation of potentially harmful vapors or aerosols. |
Operational Protocols: Safe Handling, Storage, and Disposal
A systematic approach to handling and waste management is crucial for minimizing risks.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the fume hood is operational. Have spill cleanup materials readily available.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to prevent splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly.[8]
Storage
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][5][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5]
-
Store separately from incompatible materials such as strong oxidizing agents.[3]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, and if safe to do so, increase ventilation.
-
Contain: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[16]
-
Neutralize (if applicable): For spills of morpholine-like compounds, covering with sodium bisulfate to neutralize can be considered.[2]
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[3] Use non-sparking tools if flammability is a concern.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.[1]
-
Collect waste in a designated, sealed, and properly labeled container.
-
Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[1] Incineration in a facility with appropriate emission controls is a common disposal method for similar compounds.[2]
Emergency Procedures: First Aid
In case of exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][10]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][6][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]
Visual Workflow: Chemical Spill Response
The following diagram outlines the logical flow for responding to a chemical spill of this compound.
Caption: Workflow for a safe and effective response to a chemical spill.
References
- Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide - Benchchem.
- 4-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl) morpholine - Oakwood Chemical.
- This compound - ChemicalBook.
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet Jubilant Ingrevia Limited.
- Morpholine (HSG 92, 1995) - Inchem.org.
- Safety Data Sheet - CDN Isotopes.
- MORPHOLINE - MsdsDigital.com.
- 4-[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]MORPHOLIN - ChemicalBook.
- An In-depth Technical Guide to the Safe Handling of 5-(Trifluoromethyl)pyridine-2-thiol - Benchchem.
- Morpholine - SAFETY DATA SHEET - Penta chemicals.
- Morpholine - Santa Cruz Biotechnology.
- Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG.
- Morpholine - Safety Data Sheet - ChemicalBook.
- SAFETY DATA SHEET - Morpholine - Nexchem Ltd.
- Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% - Cole-Parmer.
- 2-chloro-5-trifluoromethylpyridine Safety Data Sheet - Jubilant Ingrevia.
- 4-(6-Methyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine.
- SAFETY DATA SHEET.
- This compound | 914636-87-6 - ChemicalBook.
- Morpholine - SAFETY DATA SHEET.
- Morpholine SDS, 110-91-8 Safety Data Sheets - ECHEMI.
- SAFETY DATA SHEET - Fisher Scientific.
- Hazardous substance assessment – Morpholine - Canada.ca.
- Safety Data Sheet: Morpholine - Carl ROTH.
- Morpholine - North Metal and Chemical Company.
- 5-(6-Morpholin-4-Yl-2-Pyrrolidin-1-Yl-Pyrimidin-4-Yl)-4-(Trifluoromethyl)pyridin-2-Amine.
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- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. This compound CAS#: 914636-87-6 [m.chemicalbook.com]
- 13. This compound | 914636-87-6 [amp.chemicalbook.com]
- 14. 4-[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]MORPHOLIN [m.chemicalbook.com]
- 15. nexchem.co.uk [nexchem.co.uk]
- 16. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
